Defibrotide sodium
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWFIPVDEINBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N4O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118915-78-8, 83712-60-1 | |
| Record name | STA-1474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defibrotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STA-1474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Defibrotide Sodium's Endothelial Interface: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium, a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has emerged as a critical therapeutic agent in the management of sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD), particularly in the context of hematopoietic stem cell transplantation.[1][2] Its efficacy is deeply rooted in its multifaceted interactions with vascular endothelial cells, the gatekeepers of vascular homeostasis. This technical guide provides an in-depth exploration of the core mechanisms by which defibrotide exerts its protective effects on the endothelium, focusing on its antithrombotic, profibrinolytic, anti-inflammatory, and anti-adhesive properties.
The endothelium, a delicate monolayer lining the interior of blood vessels, plays a pivotal role in regulating blood fluidity, inflammatory responses, and vascular tone.[2][3] Endothelial dysfunction is a hallmark of numerous pathological conditions, including the endothelial injury syndromes that can follow high-dose chemotherapy and radiation. Defibrotide's therapeutic action is not attributed to a single target but rather to a constellation of effects that collectively restore endothelial homeostasis.[2][4] This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action on Endothelial Cells
Defibrotide's mechanism of action on endothelial cells can be broadly categorized into four interconnected areas: modulation of hemostasis, enhancement of fibrinolysis, attenuation of inflammation, and reduction of cellular adhesion.
Rebalancing Hemostasis: Antithrombotic Effects
Defibrotide shifts the endothelial phenotype from a prothrombotic to an antithrombotic state by modulating the expression and activity of key regulatory molecules.
-
Upregulation of Thrombomodulin (TM): Defibrotide has been shown to increase the expression of thrombomodulin on the surface of endothelial cells.[5][6] Thrombomodulin is a critical receptor for thrombin, and upon binding, it converts thrombin from a procoagulant to an anticoagulant enzyme by activating Protein C.
-
Downregulation of von Willebrand Factor (vWF): Defibrotide reduces the expression and release of von Willebrand factor, a glycoprotein (B1211001) that is crucial for platelet adhesion and aggregation at sites of vascular injury.[2][7]
Promoting Clot Dissolution: Profibrinolytic Effects
A key feature of defibrotide is its ability to enhance the endogenous fibrinolytic system, thereby promoting the breakdown of fibrin (B1330869) clots.
-
Increased Tissue Plasminogen Activator (t-PA): Defibrotide stimulates the release of t-PA from endothelial cells.[7][8][9] t-PA is the primary enzyme responsible for converting plasminogen to plasmin, the main enzyme that degrades fibrin.
Dampening the Inflammatory Cascade: Anti-inflammatory Effects
Endothelial activation and inflammation are central to the pathogenesis of SOS/VOD. Defibrotide exerts significant anti-inflammatory effects by interfering with key signaling pathways.
-
Inhibition of p38 MAPK Pathway: Defibrotide has been shown to inhibit the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK pathway is a critical mediator of inflammatory responses in endothelial cells, leading to the production of pro-inflammatory cytokines and the expression of adhesion molecules.
-
Modulation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in endothelial cell survival and function. Defibrotide's interaction with this pathway is complex and appears to contribute to its protective effects.[2]
-
Suppression of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. While direct inhibition of NF-κB by defibrotide is an area of ongoing research, its ability to suppress the upstream signaling events, such as those mediated by TNF-α, indirectly leads to reduced NF-κB activity.[12]
Preventing Leukocyte-Endothelial Interactions: Anti-adhesive Effects
The recruitment and adhesion of leukocytes to the endothelium is a critical step in the inflammatory process that contributes to vascular damage. Defibrotide significantly curtails this process.
-
Downregulation of Adhesion Molecules: Defibrotide reduces the expression of key endothelial adhesion molecules, including P-selectin, E-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][13][14] This reduction in adhesion molecule expression limits the ability of leukocytes to attach to the endothelial surface and extravasate into the surrounding tissue.
Quantitative Data on Defibrotide's Effects
The following tables summarize the quantitative effects of defibrotide on various endothelial cell parameters as reported in the scientific literature.
Table 1: Effect of Defibrotide on Endothelial Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Stimulus | Defibrotide Concentration | Observed Effect | Reference |
| P-selectin | Human Umbilical Vein Endothelial Cells (HUVEC) | aGvHD sera | 100 µg/mL | Significant downregulation | [1] |
| E-selectin | Human Umbilical Vein Endothelial Cells (HUVEC) | aGvHD sera | 100 µg/mL | Significant downregulation | [1] |
| VCAM-1 | Human Microvascular Endothelial Cells (HMEC-1) | aGvHD serum | Not specified | Significant decrease in Mean Fluorescence Intensity (MFI) | [15] |
| ICAM-1 | Human Microvascular Endothelial Cells (HMEC-1) | aGvHD serum | Not specified | Significant decrease in Mean Fluorescence Intensity (MFI) | [15] |
| ICAM-1 | Endothelial Colony-Forming Cells (ECFC) | Lipopolysaccharide (LPS) | 100 ng/mL | Maximal inhibition of RNA expression | [16] |
Table 2: Effect of Defibrotide on Hemostatic and Fibrinolytic Factors
| Factor | Cell Type | Stimulus | Defibrotide Concentration | Observed Effect | Reference |
| Thrombomodulin (mRNA) | Human Umbilical Vein Endothelial Cells (HUVEC) | - | 50 and 500 µg/mL | Dose-dependent increase | [6] |
| Thrombomodulin (surface activity) | Human Umbilical Vein Endothelial Cells (HUVEC) | - | 5, 50, and 500 µg/mL | Significant dose-dependent increase after 24h | [6] |
| t-PA (antigen) | Human Umbilical Vein Endothelial Cells (HUVEC) & HMEC-1 | - | Not specified | Significant increment in resting cells | [9] |
| PAI-1 (levels) | Human Umbilical Vein Endothelial Cells (HUVEC) & HMEC-1 | Lipopolysaccharide (LPS) | Not specified | Dose-dependent counteraction of LPS-induced increase | [9] |
| von Willebrand Factor (vWF) | Not specified | Not specified | Not specified | Reduction in levels | [2] |
Table 3: Effect of Defibrotide on Inflammatory Signaling
| Pathway/Molecule | Cell Type | Stimulus | Defibrotide Concentration | Observed Effect | Reference |
| p38 MAPK (phosphorylation) | Human Hepatic Endothelial Cells (SK-Hep1) | Cyclosporine A (CSA) | 500 µg/mL | Inhibition of CSA-induced phosphorylation | [17] |
| Caspase 8 (activation) | Human Dermal Microvascular Endothelial Cells (MVEC) | COVID-19 patient plasmas | 5 µg/mL | Mean 60.2% inhibition | [18][19] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of defibrotide on endothelial cells.
Measurement of Endothelial Cell Adhesion Molecule Expression by Flow Cytometry
Objective: To quantify the surface expression of adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin, P-selectin) on endothelial cells following treatment with defibrotide and a pro-inflammatory stimulus.
Methodology:
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs or HMEC-1) to confluence in appropriate multi-well plates.
-
Treatment: Pre-incubate the endothelial cell monolayers with varying concentrations of defibrotide for a specified period (e.g., 24 hours).
-
Stimulation: Add a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to the wells and incubate for an appropriate duration (e.g., 4-24 hours) to induce adhesion molecule expression.
-
Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Staining: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and incubate with fluorescently-labeled monoclonal antibodies specific for the adhesion molecules of interest (e.g., FITC-conjugated anti-ICAM-1). Include isotype-matched control antibodies to account for non-specific binding.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the level of adhesion molecule expression.[5][20]
In Vitro Fibrinolysis Assay
Objective: To assess the effect of defibrotide on the fibrinolytic activity of endothelial cells.
Methodology:
-
Cell Culture: Culture endothelial cells to confluence in a multi-well plate.
-
Fibrin Plate Preparation: Prepare fibrin plates by mixing fibrinogen and thrombin in a suitable buffer in a multi-well plate, allowing a fibrin clot to form.
-
Fibrinolysis Measurement: Add the collected conditioned medium to the fibrin plates. The rate of fibrinolysis can be monitored over time by measuring the change in optical density (turbidity) of the clot using a plate reader. A decrease in optical density indicates clot lysis.[8][21][22]
Quantification of Thrombomodulin Expression
Objective: To measure the levels of thrombomodulin on the surface and within endothelial cells.
Methodology:
-
Cell Culture and Treatment: Culture HUVECs and incubate with various concentrations of defibrotide for different time points (e.g., 4 and 24 hours).
-
Surface Thrombomodulin Activity: Measure the activity of thrombomodulin on the cell surface using a chromogenic assay. This typically involves adding thrombin and Protein C to the intact cell monolayer and measuring the rate of activated Protein C (APC) formation.
-
Total Thrombomodulin Antigen: Lyse the cells to release intracellular and membrane-bound thrombomodulin. Quantify the total thrombomodulin antigen in the cell lysates using an ELISA or radioimmunoassay.[6][10][24]
-
Thrombomodulin mRNA Levels: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) or slot blot analysis to determine the relative expression levels of thrombomodulin mRNA.[6]
Western Blot Analysis of Signaling Pathway Activation
Objective: To determine the effect of defibrotide on the phosphorylation state (activation) of key signaling proteins like p38 MAPK and Akt.
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells and treat with defibrotide for a specified duration, followed by stimulation with an appropriate agonist (e.g., cyclosporine A for p38 MAPK activation).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by defibrotide and a typical experimental workflow for studying its effects on endothelial cells.
Caption: Defibrotide's impact on key inflammatory signaling pathways in endothelial cells.
Caption: A generalized experimental workflow for studying defibrotide's effects.
Conclusion
This compound exerts a complex and beneficial array of effects on endothelial cells, which collectively contribute to its therapeutic efficacy in endothelial injury syndromes like SOS/VOD. By promoting an antithrombotic and profibrinolytic environment, while simultaneously suppressing inflammatory signaling and leukocyte adhesion, defibrotide helps to restore and maintain the integrity and function of the vascular endothelium. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this unique agent. A deeper understanding of its molecular interactions with the endothelium will undoubtedly pave the way for novel applications and improved treatment strategies for a range of vascular and inflammatory disorders.
References
- 1. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring expression of adhesion molecules [bio-protocol.org]
- 6. Defibrotide stimulates expression of thrombomodulin in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating von Willebrand Factor Pathophysiology Using a Flow Chamber Model of von Willebrand Factor-platelet String Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for measuring fibrinolytic activity in a single layer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defibrotide modulates pulmonary endothelial cell activation and protects against lung inflammation in pre-clinical models of LPS-induced lung injury and idiopathic pneumonia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the safety profile of defibrotide in sickle cell disease: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Acute Graft-vs.-Host Disease-Associated Endothelial Activation in vitro Is Prevented by Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 17. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endothelial fibrinolytic response onto an evolving matrix of fibrin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring fibrinolysis: from research to routine diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Circulating Thrombomodulin: Release Mechanisms, Measurements, and Levels in Diseases and Medical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Defibrotide Sodium with Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defibrotide sodium, a complex mixture of single-stranded polydeoxyribonucleotides, is an approved treatment for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Its therapeutic efficacy is attributed to a multifactorial mechanism of action, primarily centered on the protection and restoration of endothelial cell function. This technical guide provides a comprehensive overview of the molecular interactions of Defibrotide with various cell surface receptors and its influence on downstream signaling pathways. We present a synthesis of current research, including quantitative binding data, detailed experimental methodologies, and visual representations of the key molecular pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development seeking a deeper understanding of Defibrotide's mechanism of action.
Introduction
Defibrotide is a polydisperse oligonucleotide derived from porcine intestinal mucosa. Its pleiotropic effects, including antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective actions, contribute to its clinical efficacy.[1][2] A key aspect of Defibrotide's mechanism is its interaction with the surface of endothelial cells, triggering a cascade of events that collectively restore vascular homeostasis. This guide will delve into the specific molecular interactions and signaling pathways modulated by Defibrotide.
Interaction with Cell Surface Receptors
Defibrotide's interaction with the endothelial cell surface is a critical initiating step in its mechanism of action. While the complete repertoire of its binding partners is still under investigation, several key receptors have been identified.
Adenosine (B11128) Receptors (A1 and A2)
Early studies proposed that Defibrotide acts as an agonist at adenosine receptors.[3][4][5][6] Competitive binding assays have demonstrated that Defibrotide can displace radiolabeled ligands from both A1 and A2 adenosine receptors.[3][4] However, it is noteworthy that some studies have not found evidence for the involvement of adenosine receptors in Defibrotide-endothelial cell interactions, suggesting that other binding partners may also play a significant role.[7]
Other Potential Cell Surface Interactions
Beyond adenosine receptors, Defibrotide's polyanionic nature suggests potential interactions with various cell surface proteins. It has been shown to bind to endothelial cells in a concentration, temperature, and time-dependent manner, with evidence suggesting internalization primarily through macropinocytosis.[7] This uptake indicates a more complex interaction than simple receptor agonism and may lead to intracellular effects.
Quantitative Data on Molecular Interactions
The following tables summarize the available quantitative data on the molecular interactions of Defibrotide.
| Parameter | Receptor/Enzyme | Value | Species/System | Reference |
| Ki | Adenosine A1 Receptor | 371 ± 68 µg/ml | Rat Brain Synaptosomes | [3][4] |
| Ki | Adenosine A2 Receptor | 688 ± 115 µg/ml | Rat Brain Synaptosomes | [3][4] |
| IC50 | K+-contracted guinea-pig trachealis muscle relaxation | N/A | Guinea Pig | [3][4] |
| IC50 | Heparinase I Inhibition | 12.5 µg/ml | Flavobacterium heparinum | [3][8] |
| Treatment | Parameter Measured | Effect | Cell Type | Reference |
| Defibrotide (0, 5, 50, 500 µg/ml) | Thrombomodulin Expression | Dose-dependent increase | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Defibrotide Treatment | Plasminogen Activator Inhibitor-1 (PAI-1) Levels | Decrease in responding VOD patients | Human Patients |
Downstream Signaling Pathways
Defibrotide's interaction with cell surface receptors triggers a complex network of intracellular signaling pathways that mediate its protective effects on endothelial cells.
Pro-Survival and Angiogenic Pathways
Defibrotide has been shown to activate pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This activation contributes to the protection of endothelial cells from apoptosis and promotes angiogenesis.
Anti-Inflammatory Pathways
Defibrotide exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways such as NF-κB and the p38 MAPK pathway. By inhibiting these pathways, Defibrotide reduces the expression of pro-inflammatory cytokines and adhesion molecules.
Modulation of Fibrinolysis
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of Defibrotide's molecular interactions. For detailed, step-by-step protocols, readers are encouraged to consult the primary literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Defibrotide for specific receptors, such as adenosine receptors.
General Protocol:
-
Receptor Preparation: Isolate cell membranes or synaptosomes containing the receptor of interest.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a specific radioligand (e.g., [3H]CHA for A1 receptors) and varying concentrations of unlabeled Defibrotide.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of Defibrotide to generate a competition curve. From this curve, the IC50 (the concentration of Defibrotide that inhibits 50% of specific radioligand binding) can be determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38, NF-κB, JAK2, STAT3) in endothelial cells following treatment with Defibrotide.
General Protocol:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat them with various concentrations of Defibrotide for specific time periods.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
Chromogenic Assays for t-PA and PAI-1 Activity
-
Sample Preparation: Prepare plasma or cell culture supernatant samples.
-
Substrate Addition: Add a chromogenic substrate for plasmin. The residual, uninhibited t-PA will convert plasminogen (also added to the reaction) to plasmin, which then cleaves the chromogenic substrate, releasing a colored product.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength using a microplate reader.
Heparanase Activity Assay
This assay measures the enzymatic activity of heparanase and the inhibitory effect of Defibrotide.
General Protocol:
-
Substrate Immobilization: A heparan sulfate (B86663) substrate is immobilized on a microplate.
-
Enzyme Reaction: Recombinant heparanase is added to the wells in the presence or absence of varying concentrations of Defibrotide.
-
Detection: The amount of heparan sulfate degradation is quantified. This can be done using various methods, such as detecting the remaining substrate with a specific antibody or by measuring the release of a labeled fragment.
-
Data Analysis: The inhibitory effect of Defibrotide is determined by comparing the heparanase activity in the presence and absence of the drug. An IC50 value can be calculated.
Conclusion
References
- 1. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Defibrotide Sodium on Fibrinolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2][3] It has demonstrated a range of biological activities, including antithrombotic, anti-inflammatory, and profibrinolytic effects.[1][4] This technical guide provides an in-depth overview of the in vitro effects of Defibrotide on fibrinolysis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of Defibrotide.
Core Fibrinolytic Mechanisms of Defibrotide
In vitro studies have elucidated that Defibrotide's primary profibrinolytic effect is the enhancement of plasmin-mediated fibrin (B1330869) degradation.[1][4] Critically, Defibrotide does not directly activate plasminogen to plasmin but rather augments the enzymatic activity of already formed plasmin.[1][4] This action is concentration-dependent and contributes directly to its ability to dissolve fibrin clots.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of Defibrotide on key fibrinolytic parameters as reported in in vitro studies.
| Cell Type | Treatment Condition | Defibrotide Concentration (µg/mL) | Incubation Time (hours) | % Reduction in PAI-1 Antigen (compared to LPS alone) |
| HMEC-1 | LPS-stimulated | 200 | 72 | 25.7% |
| HUVEC | LPS-stimulated | 200 | 72 | 46% |
Table 2: Effect of Defibrotide on Tissue Plasminogen Activator (t-PA) in Human Endothelial Cells [2][3]
| Cell Type | Treatment Condition | Defibrotide Concentration | Effect on t-PA |
| HMEC-1 | LPS-stimulated | Dose-dependently | Counteracted the LPS-induced decrease in t-PA activity |
| HUVEC | LPS-stimulated | Dose-dependently | Counteracted the LPS-induced decrease in t-PA activity |
| Resting ECs | Unstimulated | Not specified | Significantly incremented t-PA antigen |
Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize the profibrinolytic effects of Defibrotide.
Endothelial Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMEC-1) are commonly used models.[3][5]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., EGM-2 for HUVECs, MCDB 131 for HMEC-1) supplemented with growth factors, fetal bovine serum, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments investigating the effect of Defibrotide on stimulated cells, endothelial cells are often pre-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) to induce a prothrombotic and antifibrinolytic state.[3][5] Defibrotide is then added at various concentrations to the culture medium for a specified duration.
Measurement of t-PA and PAI-1 Levels (ELISA)
-
Generalized Protocol:
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Chromogenic Plasmin Activity Assay
This assay measures the ability of Defibrotide to enhance the enzymatic activity of plasmin.
-
Principle: The assay utilizes a chromogenic substrate for plasmin, such as H-D-Valyl-L-Leucyl-L-Lysine-p-nitroaniline.[6] When plasmin cleaves this substrate, it releases p-nitroaniline (pNA), which has a yellow color and can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). The rate of pNA release is proportional to the plasmin activity.
-
Generalized Protocol:
-
In a microplate well, combine a known concentration of human plasmin with varying concentrations of Defibrotide in a suitable buffer.
-
Initiate the reaction by adding the chromogenic plasmin substrate.
-
Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader.
-
The rate of the reaction (change in absorbance per unit time) is calculated to determine the effect of Defibrotide on plasmin activity.
-
In Vitro Fibrin Clot Lysis Assay
This assay assesses the overall effect of Defibrotide on the dissolution of a pre-formed fibrin clot.
-
Principle: A fibrin clot is formed in vitro, and the extent of its lysis in the presence of Defibrotide is measured. Lysis can be quantified by measuring the release of fibrin degradation products (FDPs) or by observing the physical dissolution of the clot.[7][8]
-
Generalized Protocol (Turbidimetric Method):
-
In a microplate, a mixture containing fibrinogen, plasminogen, and thrombin is prepared to initiate clot formation.
-
The formation of the fibrin clot is monitored by an increase in turbidity (absorbance) over time.
-
Once the clot is formed, Defibrotide is added to the wells at various concentrations.
-
The lysis of the clot is monitored by a decrease in turbidity over time.
-
Parameters such as the time to 50% clot lysis can be calculated to quantify the fibrinolytic activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to the in vitro fibrinolytic effects of Defibrotide.
Conclusion
References
- 1. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defibrotide - Wikipedia [en.wikipedia.org]
- 3. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. RU2627177C2 - Method for defibrotide biological activity determination, based on euglobulin application - Google Patents [patents.google.com]
- 7. Fibrin Clot Formation and Lysis in Plasma [mdpi.com]
- 8. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Defibrotide Sodium's Role in Modulating Purinergic Signaling Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium, a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, is an approved therapeutic for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), following hematopoietic stem cell transplantation.[1][2][3][4] Its mechanism of action is multifaceted, with a significant component involving the modulation of purinergic signaling pathways, primarily through its interaction with adenosine (B11128) receptors. This technical guide provides a comprehensive overview of the current understanding of defibrotide's role in this critical signaling cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.
While the primary focus of existing research has been on defibrotide's interaction with P1 (adenosine) receptors, its effects on P2 (ATP/ADP) receptors and the enzymatic components of the purinergic cascade, such as ectonucleotidases CD39 and CD73, remain an area with limited available data. This guide will focus on the established mechanisms and highlight areas for future investigation.
Modulation of Purinergic Signaling by Defibrotide
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides (ATP, ADP) and nucleosides (adenosine). This signaling cascade plays a crucial role in a variety of physiological processes, including thrombosis, inflammation, and vascular tone. The key components of this pathway that are relevant to defibrotide's mechanism of action include:
-
P1 Receptors: G protein-coupled receptors that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.
-
P2 Receptors: A diverse group of receptors activated by ATP and ADP, subdivided into P2X (ion channels) and P2Y (G protein-coupled) receptors.
-
Ectonucleotidases: Cell surface enzymes, such as CD39 (which hydrolyzes ATP and ADP to AMP) and CD73 (which hydrolyzes AMP to adenosine), that regulate the extracellular concentrations of purinergic signaling molecules.[5][6][7][8]
Defibrotide primarily exerts its effects on purinergic signaling by acting as an agonist at adenosine A1 and A2 receptors.[9] This interaction triggers a cascade of downstream events that contribute to its therapeutic properties.
Interaction with Adenosine Receptors
Defibrotide has been shown to directly bind to and activate adenosine A1 and A2 receptors. This interaction is competitive and leads to pharmacological responses similar to those of known adenosine agonists.[9] The binding affinity of defibrotide for these receptors has been quantified in radioligand displacement assays.
Downstream Signaling Events
Activation of adenosine receptors by defibrotide initiates intracellular signaling cascades. A key pathway involves the adenosine A2A receptor, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][11] This increase in cAMP is a critical mediator of many of defibrotide's anti-inflammatory and anti-thrombotic effects.
One of the significant consequences of this signaling is the inhibition of neutrophil extracellular trap (NET) formation.[10][11] NETs are web-like structures of DNA, histones, and granular proteins released by activated neutrophils that can contribute to thrombosis and inflammation. Defibrotide's ability to suppress NET formation via A2A receptor agonism is a key aspect of its mechanism of action.[10]
Data Presentation
The following tables summarize the available quantitative data regarding defibrotide's interaction with components of the purinergic signaling pathway.
| Parameter | Receptor/Enzyme | Value | Species/Cell Type | Reference |
| Binding Affinity (Ki) | Adenosine A1 Receptor | 371 ± 68 µg/mL | Rat Brain Synaptosomes | [9] |
| Adenosine A2 Receptor | 688 ± 115 µg/mL | Rat Brain Synaptosomes | [9] | |
| Functional Activity (IC50) | Relaxation of K+-contracted guinea-pig trachealis muscle | 4001 µg/mL | Guinea Pig | [9] |
Table 1: Quantitative data on defibrotide's interaction with adenosine receptors.
| Stimulus | Defibrotide Concentration | Effect | Cell Type | Reference |
| PMA | 1-10 µg/mL | Significant suppression of NET formation | Human Neutrophils | [10] |
| APS IgG | 1-10 µg/mL | Significant suppression of NET formation | Human Neutrophils | [10] |
Table 2: Dose-dependent effects of defibrotide on Neutrophil Extracellular Trap (NET) formation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Displacement Assay for Adenosine Receptor Binding
Objective: To determine the binding affinity (Ki) of defibrotide for adenosine A1 and A2 receptors.
Materials:
-
Rat brain synaptosomes
-
[3H]CHA (N6-cyclohexyl-adenosine) for A1 receptor labeling
-
[3H]NECA (5'-N-ethylcarboxamido-adenosine) for A2 receptor labeling
-
Defibrotide solutions of varying concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare synaptosomal membranes from rat brains.
-
In a series of tubes, incubate the synaptosomal membranes with a fixed concentration of either [3H]CHA or [3H]NECA.
-
Add increasing concentrations of defibrotide to the tubes.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled adenosine agonist (e.g., 10 µM NECA).
-
Calculate the specific binding at each defibrotide concentration by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of defibrotide that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of defibrotide on intracellular cyclic AMP (cAMP) levels in neutrophils.
Materials:
-
Isolated human neutrophils
-
Defibrotide solutions
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
CGS21680 (a selective A2A receptor agonist, used as a positive control)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
Protocol:
-
Isolate human neutrophils from peripheral blood of healthy donors.
-
Pre-incubate the neutrophils in a suitable buffer for a short period.
-
Treat the cells with different concentrations of defibrotide, forskolin, or CGS21680 for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells using the provided lysis buffer from the cAMP EIA kit.
-
Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites.
-
Measure the signal (e.g., absorbance) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Express the results as fold-change or relative to the untreated control.[10][11]
Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To visualize and quantify the inhibitory effect of defibrotide on NET formation.
A. Immunofluorescence Microscopy (Qualitative and Semi-Quantitative)
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimuli (e.g., patient-derived IgG)
-
Defibrotide solutions
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against NET components (e.g., anti-neutrophil elastase, anti-myeloperoxidase, anti-histone H3)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed isolated human neutrophils onto coverslips in a multi-well plate.
-
Pre-incubate the cells with various concentrations of defibrotide for a specified time.
-
Stimulate the neutrophils with a NET-inducing agent (e.g., PMA) for a set duration (e.g., 3 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with primary antibodies against NET components.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the NETs using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA co-localized with granular proteins.[10][13][14]
B. Quantification of NET-Associated Myeloperoxidase (MPO) Activity (Quantitative)
Materials:
-
Isolated human neutrophils
-
NET-inducing stimulus (e.g., PMA)
-
Defibrotide solutions
-
Nuclease (e.g., micrococcal nuclease)
-
MPO substrate (e.g., o-dianisidine dihydrochloride)
-
Hydrogen peroxide
-
Plate reader
Protocol:
-
Perform steps 1-3 of the immunofluorescence protocol in a 96-well plate.
-
After the stimulation period, add a nuclease to the wells to digest the extracellular DNA and release the NET-associated proteins into the supernatant.
-
Transfer the supernatant to a new plate.
-
Add the MPO substrate and hydrogen peroxide to the supernatant.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a plate reader.
-
The rate of change in absorbance is proportional to the MPO activity and, therefore, the amount of NETs formed.
-
Compare the MPO activity in defibrotide-treated samples to the untreated control to determine the percentage of inhibition.[10][11]
Mandatory Visualizations
References
- 1. Defibrotide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide: real-world management of veno-occlusive disease/sinusoidal obstructive syndrome after stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defibrotide for the treatment of hepatic veno-occlusive disease in children after hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibition of CD39 and CD73 Cell Surface Ectonucleotidases by Small Molecular Inhibitors Enhances the Mobilization of Bone Marrow Residing Stem Cells by Decreasing the Extracellular Level of Adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy [frontiersin.org]
- 7. Deficiency of CD73/ecto-5′-nucleotidase in mice enhances acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defibrotide inhibits antiphospholipid antibody-mediated NET formation and venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biochemical Characterization of Defibrotide Sodium's Oligonucleotide Mixture
For Researchers, Scientists, and Drug Development Professionals
Defibrotide sodium is a complex, polydisperse mixture of predominantly single-stranded phosphodiester oligonucleotides derived from the controlled depolymerization of porcine intestinal mucosal DNA.[1][2][3] This guide provides a comprehensive overview of the biochemical characterization of Defibrotide, its mechanisms of action, and the analytical methodologies employed in its evaluation.
Biochemical and Physical Properties
Defibrotide is not a single chemical entity but rather a complex mixture, which necessitates a range of analytical techniques to characterize its properties.[4][5]
| Property | Description | Source |
| Composition | A polydisperse mixture of predominantly single-stranded (approx. 90%) and double-stranded (approx. 10%) polydeoxyribonucleotide sodium salts. | [1][2] |
| Source | Derived from the controlled depolymerization of porcine intestinal mucosal DNA. | [1][3][6] |
| Molecular Weight | Mean weighted molecular weight ranges from 13 to 20 kDa.[4][7] An average molecular mass of 16.5 ± 2.5 kDa has also been reported.[2] | |
| Oligonucleotide Length | The oligonucleotide chains range in length from 9 to 80 nucleotides, with an average of 50.[2][5] | |
| Appearance | A clear, light yellow to brown, sterile, preservative-free solution for intravenous use.[4][7] | |
| Potency | Biological potency is determined by assays measuring the release of a product formed by contact between this compound, plasmin, and a plasmin substrate, with ranges of 27-39 and 28-38 biological units per mg.[4][8][7] |
Mechanism of Action
The mechanism of action of Defibrotide is multifaceted and not yet fully elucidated.[6][8] It is understood to have profibrinolytic, antithrombotic, anti-inflammatory, and endothelial-protective effects, without causing significant systemic anticoagulant effects.[9][10][11][12]
Defibrotide exerts significant effects on endothelial cells, which are crucial to its therapeutic action. It protects these cells from damage induced by various insults, including chemotherapy and inflammatory cytokines.[9][13] This protection is mediated through the modulation of several key molecules involved in coagulation and fibrinolysis.
-
Increased Tissue Plasminogen Activator (t-PA) and Thrombomodulin Expression : Defibrotide upregulates the expression of t-PA, a key enzyme that converts plasminogen to plasmin, and thrombomodulin, which is involved in the protein C anticoagulant pathway.[8][9]
-
Enhanced Plasmin Activity : Defibrotide directly enhances the enzymatic activity of plasmin, leading to increased fibrin (B1330869) clot degradation.[14]
These actions collectively shift the balance towards a profibrinolytic and antithrombotic state at the endothelial surface.
Defibrotide has been shown to act as an agonist at adenosine (B11128) A1 and A2 receptors.[15][16] This interaction may contribute to its anti-inflammatory and anti-ischemic properties by inhibiting platelet and leukocyte adhesion to endothelial cells.[17] However, some studies suggest that the interaction with endothelial cells and its subsequent protective effects can occur independently of adenosine receptor involvement.[2]
Defibrotide exhibits anti-inflammatory properties by reducing the release of pro-inflammatory mediators such as interleukin-6 (IL-6), thromboxane (B8750289) A2, and tumor necrosis factor (TNF).[1][13]
The following diagram illustrates the proposed signaling pathways involved in Defibrotide's mechanism of action.
Experimental Protocols for Biochemical Characterization
A thorough biochemical characterization of Defibrotide's oligonucleotide mixture is essential for quality control and to ensure its therapeutic efficacy. The following outlines the key experimental workflows and methodologies.
Methodology: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
System Preparation : An HPLC system equipped with a size-exclusion column suitable for oligonucleotide separation is equilibrated with an appropriate mobile phase (e.g., phosphate-buffered saline). The system is connected in-line to a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.
-
Sample Preparation : A solution of this compound is prepared in the mobile phase at a known concentration.
-
Injection and Separation : The sample is injected onto the SEC column, and the oligonucleotides are separated based on their hydrodynamic volume.
-
Detection and Data Analysis : As the separated oligonucleotides elute from the column, they pass through the MALS and RI detectors. The MALS detector measures the intensity of light scattered at multiple angles, which is used to determine the molar mass of the eluting species. The RI detector measures the concentration of the eluting species. The data from both detectors are combined to calculate the weight-average molar mass and the overall molar mass distribution of the Defibrotide mixture.
Methodology: Capillary Electrophoresis (CE)
-
Capillary and Buffer Preparation : A fused-silica capillary is conditioned and filled with a sieving polymer buffer (e.g., containing polyethylene (B3416737) oxide) that allows for the separation of oligonucleotides based on their size.
-
Sample Injection : A small plug of the Defibrotide sample is introduced into the capillary by electrokinetic or hydrodynamic injection.
-
Electrophoretic Separation : A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate towards the anode. The sieving matrix provides a size-based separation, with smaller fragments migrating faster.
-
Detection : The separated oligonucleotides are detected as they pass a window in the capillary, typically by UV absorbance at 260 nm.
-
Data Analysis : The resulting electropherogram provides a profile of the oligonucleotide mixture, showing the distribution of different-sized fragments.
Methodology: Plasmin-based Chromogenic Assay
-
Principle : This assay measures the ability of Defibrotide to enhance the enzymatic activity of plasmin.
-
Reagents : Human plasmin, a chromogenic plasmin substrate, and Defibrotide standards and samples.
-
Procedure :
-
A fixed concentration of human plasmin is incubated with various concentrations of Defibrotide (standards and samples) in a microplate well.
-
A chromogenic substrate for plasmin is added to each well.
-
Plasmin cleaves the chromogenic substrate, releasing a colored product.
-
The rate of color development is measured over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis : The rate of the reaction is proportional to the plasmin activity. A standard curve is generated by plotting the reaction rate against the concentration of the Defibrotide standard. The potency of the test samples is then determined by comparing their activity to the standard curve.
-
Cell Culture : Human endothelial cells (e.g., HUVECs) are cultured to confluence in appropriate cell culture plates.
-
Treatment : The cell monolayers are treated with various concentrations of Defibrotide or a control vehicle for a specified period. In some experiments, cells may be pre-treated with an inflammatory stimulus (e.g., TNF-α) to induce a prothrombotic state.
-
Supernatant Collection : After the incubation period, the cell culture supernatant is collected.
Summary of Biological and Clinical Effects
The multifaceted biochemical properties of Defibrotide translate into a range of biological and clinical effects.
| Effect | Description | Source |
| Profibrinolytic | Enhances fibrinolysis by increasing t-PA and thrombomodulin, decreasing PAI-1, and directly enhancing plasmin activity. | [8][9][14] |
| Antithrombotic | Reduces platelet adhesion and aggregation and decreases vWF expression. | [8][10][11] |
| Anti-inflammatory | Reduces the expression and release of pro-inflammatory cytokines like IL-6 and TNF. | [1][13] |
| Endothelial Protection | Protects endothelial cells from damage caused by chemotherapy, TNF-α, and other insults. | [9][13] |
| Clinical Indication | Treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients after hematopoietic stem cell transplantation (HSCT). | [3][9] |
This technical guide provides a foundational understanding of the biochemical characterization of this compound. The complex nature of this oligonucleotide mixture necessitates a multi-pronged analytical approach to ensure its quality, safety, and efficacy. The detailed methodologies and pathways described herein serve as a valuable resource for professionals in the field of drug development and research.
References
- 1. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Defibrotide (Defitelio): A New Addition to the Stockpile of Food and Drug Administration-approved Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defibrotide, a polydisperse mixture of single-stranded phosphodiester oligonucleotides with lifesaving activity in severe hepatic veno-occlusive disease: clinical outcomes and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. The pharmacology and clinical pharmacology of defibrotide: a new profibrinolytic, antithrombotic and anti-platelet substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Possible role of defibrotide in endothelial cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Defibrotide Sodium and its Active Components: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex drug substance with a unique multi-target mechanism of action, primarily utilized for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation.[1][2] Unlike conventional small-molecule drugs, Defibrotide is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[3][4][5][6][7] This guide provides a comprehensive technical overview of the structural analysis of this compound and its active components, detailing its chemical composition, methods of characterization, and the molecular pathways it modulates.
Chemical Composition and Core Structure
Defibrotide is a sodium salt of a complex mixture of oligonucleotides.[5] Its structural heterogeneity presents a significant analytical challenge. The primary structure consists of polydeoxyribonucleotide chains of varying lengths and sequences.
Quantitative Compositional Data
The structural characteristics of this compound are defined by a range of physicochemical parameters. The available quantitative data is summarized in the table below.
| Parameter | Value | References |
| Molecular Weight | 13-20 kDa (mean weighted) | [5] |
| 16.5 ± 2.5 kDa (average) | [4] | |
| 17 ± 4 kDa (mean) | [5] | |
| Oligonucleotide Length | 9-80 nucleotides (average 50) | [4] |
| Composition | Predominantly single-stranded DNA (~90%) | [4] |
| Double-stranded DNA (~10%) | [4] | |
| Source | Porcine intestinal mucosa | [4][5][7] |
A detailed analysis of the low molecular weight fractions of Defibrotide has revealed the presence of various nucleosides and nucleotides, including deoxyadenosine, deoxycytidine, guanine, dGMP, AMP, UTP, dTTP, CTP, ATP, dGTP, cTMP, CMP, cGMP, and dAMP.[8] This suggests that beyond the larger oligonucleotide chains, smaller components may also contribute to the overall biological activity.
Active Components and Structural Motifs
While the precise contribution of each oligonucleotide within the complex mixture to the overall therapeutic effect is not fully elucidated, specific structural motifs and sequences have been identified as potentially active components.
Thrombin-Binding Aptamers
Research has identified specific G-rich sequences within Defibrotide that act as aptamers, binding to proteins such as thrombin. These aptamers are believed to contribute to the antithrombotic properties of the drug. Two such identified sequences are:
-
5'-GGTTGG-ATT-GGTTGG-3'
-
5'-GGTTGG-ATC-GGTTGG-3'
The presence of G-rich sequences also suggests the potential for the formation of G-quadruplex structures, which are non-canonical four-stranded DNA structures known to be involved in various biological processes.[9][10] The formation of these structures within the Defibrotide mixture could influence its stability and interactions with biological targets.
Experimental Protocols for Structural Analysis
The characterization of a complex mixture like Defibrotide requires a combination of analytical techniques to assess its molecular weight distribution, composition, and purity. High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry are key methodologies employed in its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to separate the various oligonucleotide components of Defibrotide based on their size and charge. A common method involves reverse-phase chromatography.
Methodology:
-
Column: Vydac C8 column.[8]
-
Mobile Phase: A gradient of 0.1% trifluoroacetate (B77799) in water and an organic solvent such as acetonitrile (B52724) is typically used.[8] The gradient is optimized to achieve separation of the polydisperse mixture.
-
Detection: UV absorbance at 260 nm is used to detect the nucleic acid components.
-
Sample Preparation: Defibrotide samples are dissolved in an appropriate aqueous buffer before injection.
Below is a logical workflow for the HPLC analysis of Defibrotide.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of the oligonucleotides in Defibrotide.
Methodology:
-
Matrix: 3-hydroxypicolinic acid (3-HPA) or 2',4',6'-trihydroxyacetophenone (B23981) (THAP) are commonly used matrices for oligonucleotide analysis. Ammonium citrate (B86180) is often added to the matrix solution to reduce sodium and potassium adducts.
-
Sample Preparation: The Defibrotide sample is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the sample with the matrix.
-
Instrumentation: A MALDI-TOF mass spectrometer with delayed extraction is used. Delayed extraction improves resolution and mass accuracy for oligonucleotides.
-
Analysis: The instrument is operated in negative ion mode to detect the negatively charged phosphate (B84403) backbone of the DNA. The resulting mass spectrum shows the distribution of molecular weights of the various oligonucleotide components.
The following diagram illustrates the experimental workflow for MALDI-TOF MS analysis.
Signaling Pathways and Mechanism of Action
The therapeutic effects of Defibrotide are attributed to its ability to modulate multiple signaling pathways, primarily through its interaction with endothelial cells. Its mechanism of action is multifaceted, involving profibrinolytic, antithrombotic, and anti-inflammatory effects.
Modulation of the Fibrinolytic System
Defibrotide restores the thrombo-fibrinolytic balance in the microvasculature. It achieves this by:
-
Increasing the expression of tissue Plasminogen Activator (t-PA): t-PA converts plasminogen to plasmin, the primary enzyme responsible for fibrin (B1330869) clot degradation.
-
Enhancing the enzymatic activity of plasmin: Defibrotide directly enhances the ability of plaslin to hydrolyze fibrin clots.[11]
Endothelial Cell Protection and Anti-inflammatory Effects
Defibrotide exerts a protective effect on endothelial cells, which are often damaged during the conditioning regimens for hematopoietic stem cell transplantation. This protection is mediated through several pathways:
-
Decreased expression of von Willebrand Factor (vWF): vWF is a key protein in platelet adhesion and aggregation, and its reduction contributes to the antithrombotic effect.
-
Increased expression of Thrombomodulin (TM): TM is a receptor on endothelial cells that plays a crucial role in the protein C anticoagulant pathway.
-
Modulation of Prostaglandins: Defibrotide stimulates the release of prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2), which are potent vasodilators and inhibitors of platelet aggregation.
-
Inhibition of Inflammatory Pathways: Defibrotide has been shown to downregulate pro-inflammatory signaling pathways such as the p38/MAPK and PI3K/Akt pathways, and reduce the expression of adhesion molecules on endothelial cells.
Conclusion
The structural analysis of this compound reveals a complex and heterogeneous mixture of polydeoxyribonucleotides. While its polydisperse nature presents analytical challenges, a combination of chromatographic and mass spectrometric techniques can effectively characterize its key structural features. The identification of active components, such as thrombin-binding aptamers, provides insight into its multifaceted mechanism of action. Understanding the intricate interplay between the structural components of Defibrotide and its modulation of various signaling pathways is crucial for ongoing research, quality control, and the development of future oligonucleotide-based therapeutics.
References
- 1. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defibrotide (Defitelio): A New Addition to the Stockpile of Food and Drug Administration-approved Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. A Systematic Review and Meta-Analysis of Studies of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the use of defibrotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Relevance of G-quadruplex structures to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Pharmacological Profile of Defibrotide Sodium: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defibrotide sodium, a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, exhibits a multifaceted pharmacological profile characterized by profibrinolytic, antithrombotic, anti-inflammatory, and endothelial-protective effects.[1][2] Its primary clinical indication is the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation (HSCT).[3][4][5] This technical guide provides an in-depth overview of the pharmacological properties of defibrotide, detailing its mechanisms of action, pharmacodynamic and pharmacokinetic profiles, and comprehensive experimental protocols for its investigation in research settings.
Mechanism of Action
Defibrotide's therapeutic effects are attributed to its ability to modulate endothelial cell function and restore thrombo-fibrinolytic balance.[4][6] The mechanism is not fully elucidated but involves several key pathways.
Endothelial Cell Protection
Defibrotide exerts a protective effect on vascular endothelial cells, shielding them from damage induced by various insults, including chemotherapy, TNF-α, and serum starvation.[5][7] This protection is associated with the modulation of gene expression related to endothelial cell integrity and survival.
Profibrinolytic and Antithrombotic Effects
Defibrotide enhances fibrinolysis, the process of breaking down blood clots. It achieves this by:
-
Increasing Plasmin Activity: Defibrotide directly enhances the enzymatic activity of plasmin, a key enzyme in fibrin (B1330869) degradation, in a dose-dependent manner.[8][9][10]
Anti-inflammatory and Anti-adhesive Properties
Defibrotide exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and adhesion molecules on endothelial cells.[1][13] This includes the downregulation of P-selectin, E-selectin, VCAM-1, and ICAM-1, which in turn reduces leukocyte adhesion to the endothelium.[14][15][16]
Signaling Pathway Modulation
Defibrotide's effects are mediated through various signaling pathways:
-
Adenosine (B11128) Receptor Agonism: Defibrotide acts as an agonist at A1 and A2 adenosine receptors, which may contribute to its anti-inflammatory and vasodilatory effects.[17][18] It has been shown to inhibit the SDF-1/CXCR4 signaling axis through the activation of adenosine A2A receptors.[19]
-
p38 MAPK Pathway: Evidence suggests that defibrotide downregulates the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses.[6]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase/Akt (PI3K/AKT) pathway is potentially involved in linking defibrotide's interaction with the endothelial cell membrane to its downstream effects.[6]
Pharmacodynamic Profile
The pharmacodynamic effects of defibrotide are summarized in the table below, highlighting its impact on various biological markers.
| Parameter | Effect | Key Findings |
| Fibrinolysis | ↑ | Increases plasmin activity in a dose-dependent manner.[8][10] |
| ↑ | Increases tissue plasminogen activator (t-PA) levels.[11][12] | |
| ↓ | Decreases plasminogen activator inhibitor-1 (PAI-1) levels.[11][12][17] | |
| Thrombosis | ↓ | Reduces thrombus formation in animal models.[20] |
| Inflammation | ↓ | Decreases levels of pro-inflammatory cytokines (e.g., IL-6, TNFα).[1] |
| ↓ | Reduces expression of adhesion molecules (P-selectin, E-selectin, VCAM-1, ICAM-1).[14][16] | |
| Endothelial Function | ↑ | Protects endothelial cells from damage and apoptosis.[2][5] |
| ↓ | Decreases von Willebrand factor (vWF) expression.[7][12] | |
| ↑ | Increases thrombomodulin expression.[7][12] | |
| Prostanoids | ↑ | Increases plasma levels of prostacyclin (measured as 6-keto-PGF1α) and prostaglandin (B15479496) E2.[21] |
Pharmacokinetic Profile
The pharmacokinetic properties of defibrotide have been characterized in healthy volunteers and patient populations.
| Parameter | Value | Population/Study Details |
| Administration | Intravenous | The approved route of administration.[17] |
| Half-life (t½) | ~10-21 minutes | Dose-dependent in healthy volunteers (9.8 min at 0.5 mg/kg, 21.1 min at 16 mg/kg).[3] A separate study reported a mean of 0.47 hours.[22] |
| Peak Plasma Concentration (Cmax) | 20.59 ± 4.11 ng/mL | In healthy Japanese subjects receiving 6.25 mg/kg.[22] |
| Area Under the Curve (AUC₀₋∞) | 42.32 ± 6.95 ng·h/mL | In healthy Japanese subjects receiving 6.25 mg/kg.[22] |
| Distribution | - | Highest concentrations in highly perfused organs like the liver and kidneys.[12] |
| Metabolism | - | Does not appear to undergo significant metabolism. |
| Elimination | Primarily via urine | [12] |
| Special Populations | - | No dose adjustment is typically necessary for patients with renal impairment or those on hemodialysis.[23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of defibrotide.
In Vitro Plasmin Activity Assay
Objective: To determine the direct effect of defibrotide on the enzymatic activity of plasmin.
Methodology:
-
Reagents: Human plasmin, chromogenic plasmin substrate (e.g., S-2251), Tris-HCl buffer, this compound.
-
Procedure: a. Prepare a series of defibrotide dilutions in Tris-HCl buffer. b. In a 96-well plate, add a fixed concentration of human plasmin to each well. c. Add the different concentrations of defibrotide to the respective wells. Include a control with buffer only. d. Incubate the plate for a predetermined time at 37°C. e. Add the chromogenic substrate to all wells to initiate the reaction. f. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each defibrotide concentration. Plot the plasmin activity against the defibrotide concentration to determine the dose-response relationship.[8][24]
Endothelial Cell Protection Assay
Objective: To assess the protective effect of defibrotide on endothelial cells subjected to injury.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMECs) to confluence.
-
Induction of Injury: Induce endothelial cell damage using agents such as lipopolysaccharide (LPS), TNF-α, or serum from patients with conditions like acute graft-versus-host disease (aGVHD).[4][5]
-
Treatment:
-
Prophylactic: Pre-incubate endothelial cells with varying concentrations of defibrotide for a specified period before adding the injurious agent.
-
Therapeutic: Add defibrotide to the cell culture medium simultaneously with or after the introduction of the injurious agent.
-
-
Endpoint Measurement:
-
Cell Viability: Assess cell viability using assays like MTT or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Apoptosis: Quantify apoptosis using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Marker Expression: Measure the expression of endothelial activation markers (e.g., ICAM-1, VCAM-1) and prothrombotic factors (e.g., tissue factor, vWF) using flow cytometry, immunofluorescence, or ELISA.[5][10]
-
-
Data Analysis: Compare the levels of cell death, apoptosis, and marker expression in defibrotide-treated cells to untreated controls.
Leukocyte-Endothelial Adhesion Assay
Objective: To quantify the effect of defibrotide on the adhesion of leukocytes to endothelial cells.
Methodology:
-
Cell Preparation:
-
Culture a monolayer of endothelial cells (e.g., HUVECs) in a suitable plate or flow chamber.
-
Isolate leukocytes from fresh human blood.
-
-
Treatment: Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of defibrotide.
-
Adhesion Assay:
-
Perfuse the isolated leukocytes over the endothelial monolayer under controlled shear stress conditions in a flow chamber.
-
Alternatively, add fluorescently labeled leukocytes to the wells of the plate containing the endothelial monolayer and incubate.
-
-
Quantification:
-
For flow chamber assays, record and count the number of adherent leukocytes per field of view using video microscopy.
-
For static assays, wash away non-adherent cells and quantify the fluorescence of the remaining adherent leukocytes using a fluorescence plate reader.
-
-
Data Analysis: Compare the number of adherent leukocytes in defibrotide-treated conditions to the stimulated and unstimulated controls.[15][16]
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of defibrotide to adenosine receptors.
Methodology:
-
Receptor Preparation: Prepare cell membrane fractions from cells expressing adenosine A1 or A2 receptors.
-
Radioligand Binding:
-
Use a radiolabeled adenosine receptor agonist or antagonist (e.g., [³H]CHA for A1, [³H]NECA for A2).
-
Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of defibrotide.
-
-
Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Perform competitive binding analysis to calculate the inhibition constant (Ki) of defibrotide for the adenosine receptors.[18][25]
Conclusion
This compound possesses a unique and complex pharmacological profile that makes it an effective agent for the treatment of endothelial-related vascular disorders, most notably severe VOD/SOS. Its pleiotropic effects on fibrinolysis, inflammation, and endothelial cell protection, mediated through multiple signaling pathways, underscore its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of defibrotide and explore its potential applications in other endothelial dysfunction-related diseases.
References
- 1. checkorphan.org [checkorphan.org]
- 2. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of defibrotide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 5. Acute Graft-vs.-Host Disease-Associated Endothelial Activation in vitro Is Prevented by Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Evaluating the safety profile of defibrotide in sickle cell disease: an <i>in vitro</i> study | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defibrotide prevents the activation of macrovascular and microvascular endothelia caused by soluble factors released to blood by autologous hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the safety profile of defibrotide in sickle cell disease: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Defibrotide for the management of sinusoidal obstruction syndrome in patients who undergo haemopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Defibrotide modulates pulmonary endothelial cell activation and protects against lung inflammation in pre-clinical models of LPS-induced lung injury and idiopathic pneumonia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. mdanderson.cloud-cme.com [mdanderson.cloud-cme.com]
- 22. Pharmacokinetics and Safety of Defibrotide in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Defibrotide interferes with several steps of the coagulation-inflammation cycle and exhibits therapeutic potential to treat severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of Defibrotide Sodium on Endothelial Cell Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of defibrotide sodium on gene expression in endothelial cells. Defibrotide, a complex mixture of single-stranded polydeoxyribonucleotides, is recognized for its protective effects on the vascular endothelium.[1][2] Its mechanism of action involves the modulation of multiple signaling cascades and the regulation of a wide array of genes critical to endothelial homeostasis, inflammation, thrombosis, and fibrinolysis.[2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular pathways involved.
Quantitative Analysis of Gene Expression Changes
This compound exerts a significant regulatory influence on a multitude of genes within endothelial cells. Its effects are particularly pronounced in the context of inflammation and endothelial activation. The following tables summarize the quantitative changes in gene expression observed in various experimental settings.
Table 1: Down-regulation of Pro-thrombotic and Pro-inflammatory Genes
| Gene | Gene Product | Experimental Condition | Cell Type | Defibrotide Concentration | % Reduction / Fold Change | Reference(s) |
| SERPINE1 | Plasminogen Activator Inhibitor-1 (PAI-1) | LPS Stimulation | HMEC-1 | 200 µg/ml | 25.7% reduction in PAI-1 antigen | [4] |
| SERPINE1 | Plasminogen Activator Inhibitor-1 (PAI-1) | LPS Stimulation | HUVEC | 200 µg/ml | 46% reduction in PAI-1 antigen | [4] |
| F3 | Tissue Factor (TF) | LPS Stimulation | HMEC-1 | 200 µg/ml | 44.7% reduction in TF activity | [4] |
| F3 | Tissue Factor (TF) | LPS Stimulation | Endothelial Cells | Not specified | Statistically significant downregulation | [5] |
| ICAM1 | Intercellular Adhesion Molecule-1 | NETs Stimulation | HUVEC | 10 µg/ml | Significant reduction in mRNA | [6] |
| VCAM1 | Vascular Cell Adhesion Molecule-1 | NETs Stimulation | HUVEC | 10 µg/ml | Significant reduction in mRNA | [6] |
| SELE | E-selectin | NETs Stimulation | HUVEC | 10 µg/ml | Significant reduction in mRNA | [6] |
| VWF | von Willebrand Factor | Sera from patients with chronic kidney disease | HUVEC | Not specified | Inhibition of vWF expression | [3] |
Table 2: Up-regulation of Fibrinolytic and Endothelial Protective Genes
| Gene | Gene Product | Experimental Condition | Cell Type | Defibrotide Concentration | Fold Change / Observation | Reference(s) |
| THBD | Thrombomodulin | Baseline | HUVEC | 5-500 µg/ml | Dose-dependent increase in mRNA and protein | [7] |
| PLAT | Tissue Plasminogen Activator (t-PA) | Baseline | HUVEC / HMEC-1 | Not specified | Significant increment in t-PA antigen | [8] |
| Various | Not specified | Steady-State | Endothelial Cells | Not specified | 1.31 to 2.71 fold change for 7 upregulated genes | [5] |
| ANXA5 | Annexin A5 | Steady-State | Endothelial Cells | Not specified | Overexpression | [9] |
| CFLAR | CASP8 and FADD-like apoptosis regulator | Steady-State | Endothelial Cells | Not specified | Overexpression | [9] |
| FLT1 | Fms-related tyrosine kinase 1 (VEGFR1) | Steady-State | Endothelial Cells | Not specified | Overexpression | [9] |
| BCL2L1 | B-cell lymphoma-extra large (Bcl-xL) | Calcineurin Inhibitor-induced apoptosis | HUVEC / HHSEC | Not specified | Upregulation | [10] |
Key Signaling Pathways Modulated by Defibrotide
Defibrotide's impact on gene expression is mediated through its influence on several key intracellular signaling pathways. These pathways govern endothelial cell response to injury, inflammation, and thrombotic stimuli.
Restoration of Thrombo-Fibrinolytic Balance
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Scholars@Duke publication: The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae. [scholars.duke.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. Defibrotide stimulates expression of thrombomodulin in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defibrotide Stimulates Angiogenesis and Protects Endothelial Cells from Calcineurin Inhibitor-Induced Apoptosis via Upregulation of AKT/Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Earlier defibrotide initiation post-diagnosis of veno-occlusive disease/sinusoidal obstruction syndrome improves Day +100 survival following haematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Models Exploring Defibrotide Sodium's Efficacy in Veno-occlusive Disease/Sinusoidal Obstruction Syndrome (VOD/SOS)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of VOD/SOS and the Role of Defibrotide
Hepatic Veno-occlusive Disease (VOD), also known as Sinusoidal Obstruction Syndrome (SOS), is a severe and potentially fatal complication that can arise from conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) and certain high-dose chemotherapies.[1] The pathophysiology is initiated by toxic injury to the sinusoidal endothelial cells in the liver. This damage triggers a cascade of events including endothelial cell activation and a prothrombotic-hypofibrinolytic state, leading to the obstruction of hepatic sinusoids and venules.[1] Clinically, this manifests as painful hepatomegaly, jaundice, and fluid retention. In severe cases, progression to multi-organ failure is associated with mortality rates exceeding 80%.[1][2]
Defibrotide sodium, a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides, is the only approved therapy for severe VOD/SOS in the US and EU.[1][3] Its therapeutic efficacy stems from a multi-targeted mechanism of action that centers on protecting the endothelium and restoring hemostatic balance. Preclinical in vitro and in vivo models have been instrumental in elucidating these mechanisms and establishing the foundational evidence for its clinical use. This guide provides an in-depth overview of these models, detailing experimental protocols, summarizing quantitative outcomes, and visualizing the key biological pathways involved.
Core Mechanisms of Action: Insights from Preclinical Data
Preclinical studies reveal that Defibrotide's efficacy is not due to a single mode of action but rather a collection of synergistic effects on the vascular endothelium. These can be broadly categorized as:
-
Anti-inflammatory and Endothelial Protection: Defibrotide mitigates endothelial cell activation and inflammation. It significantly down-regulates the expression of key adhesion molecules, including E-selectin, P-selectin, ICAM-1, and VCAM-1, thereby reducing leukocyte-endothelial interactions.[5][8] This anti-inflammatory effect is mediated, in part, by inhibiting pro-inflammatory signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[9]
-
Angio-protective Actions: Defibrotide helps to stabilize and protect endothelial cells from various insults, including damage from chemotherapy, TNF-α, and oxidative stress.[9]
Preclinical Models and Experimental Protocols
In Vitro Endothelial Cell Models
In vitro models are crucial for dissecting the molecular mechanisms of Defibrotide's action on endothelial cells under controlled conditions that mimic VOD.
The workflow for in vitro studies typically involves culturing endothelial cells, inducing a VOD-like state of activation or injury, treating with Defibrotide, and subsequently measuring various hemostatic and inflammatory markers.
This protocol provides a representative method for studying Defibrotide's effect on procoagulant and fibrinolytic markers in cultured endothelial cells.
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMEC-1) are cultured to confluence in appropriate endothelial growth medium.[6]
-
-
Experimental Setup:
-
Cells are seeded in multi-well plates. Upon reaching confluence, the growth medium is replaced with a serum-free or low-serum medium for a starvation period (e.g., 12-24 hours).
-
Treatment Groups:
-
-
Incubation:
-
Sample Collection:
-
For cell-associated proteins (Tissue Factor, adhesion molecules, signaling proteins), cell lysates are prepared using an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
-
Standard sandwich ELISA kits are used according to the manufacturer's instructions.
-
Briefly, microplates pre-coated with a capture antibody are incubated with collected supernatants or cell lysates.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the colorimetric change is measured using a microplate reader. Concentrations are calculated against a standard curve.
-
-
Quantification by Western Blot (for p38 MAPK):
-
Protein concentration in cell lysates is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with a primary antibody against the phosphorylated form of p38 MAPK.[9][11]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity, which is normalized to total p38 MAPK or a loading control (e.g., α-Tubulin).[11]
-
In Vivo Animal Models
Animal models are essential for evaluating the systemic efficacy and safety of Defibrotide in a complex biological environment that recapitulates key aspects of clinical VOD.
The most widely used preclinical model for VOD/SOS involves the administration of monocrotaline (B1676716) (MCT), a pyrrolizidine (B1209537) alkaloid that causes dose-dependent toxic injury to hepatic sinusoidal endothelial cells, closely mimicking the initiating events of VOD in humans.
This protocol is based on a model designed to achieve significant mortality, allowing for the assessment of survival as a primary endpoint.[12]
-
Animals:
-
Male Sprague-Dawley rats (or similar strain), weighing approximately 200g. Animals are acclimatized for at least one week before the experiment.
-
-
VOD Induction:
-
On Day 0, rats are administered a single high dose of MCT (e.g., 230 mg/kg) via oral gavage. This dose is established as an LD50 to create a robust model for testing therapeutic efficacy.[12] A control group receives saline vehicle.
-
-
Treatment Groups:
-
Group A (Sham): Saline gavage + daily saline injection.
-
Group B (MCT Control): MCT gavage + daily saline injection.
-
Group C (Defibrotide): MCT gavage + daily Defibrotide injection (50 mg/kg) via the tail vein, starting on Day 0.[12]
-
-
Monitoring and Data Collection:
-
Animals are monitored daily for survival, body weight changes, and clinical signs of VOD (e.g., ascites, lethargy).
-
The study duration is typically 7-10 days.[12]
-
-
Endpoint Analysis:
-
Survival: The primary endpoint is the survival rate at the end of the study period (e.g., Day 7). Data is analyzed using Kaplan-Meier survival curves.
-
Histopathology: At the end of the study, surviving animals are euthanized. Livers are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Slides are examined by a blinded pathologist for signs of VOD, including sinusoidal congestion, endothelial cell damage, hemorrhage, and centrilobular necrosis.
-
Serum Biochemistry: Blood is collected via cardiac puncture at the time of euthanasia. Serum is analyzed for levels of liver enzymes (ALT, AST) and total bilirubin.
-
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from representative preclinical studies, demonstrating Defibrotide's effects on various VOD-related parameters.
Table 1: In Vitro Effects of Defibrotide on Endothelial Cell Markers
| Marker | Cell Type | Stimulus | Defibrotide Conc. | Effect | Reference |
| Tissue Factor (TF) Activity | HMEC-1 | LPS (10 µg/mL) | 200 µg/mL | ↓ 44.7% reduction vs. LPS alone | [10] |
| PAI-1 Antigen | HUVEC | LPS (10 µg/mL) | 200 µg/mL | ↓ 46.0% reduction vs. LPS alone | [10] |
| PAI-1 Antigen | HMEC-1 | LPS (10 µg/mL) | 200 µg/mL | ↓ 25.7% reduction vs. LPS alone | [10] |
| VCAM-1 Expression | SK Endothelial Cells | Cyclosporine A | Not specified | ↓ 1.2-fold increase over baseline (vs. 2.2-fold with CSA alone) | [9] |
| ICAM-1 Expression | HUVEC | aGvHD Sera | Not specified | ↓ Significantly downregulated vs. sera alone | [8] |
| E-Selectin Expression | HUVEC | aGvHD Sera | Not specified | ↓ Significantly downregulated vs. sera alone | [8] |
| Caspase 8 Activity | MVEC | COVID-19 Sera | 5 µg/mL | ↓ 60.2% inhibition of sera-induced activity | [13] |
Table 2: In Vivo Efficacy of Defibrotide in Animal Models of VOD
| Animal Model | VOD Induction Method | Key Outcome | Control Group Result | Defibrotide Group Result | Improvement | Reference |
| Rat | Monocrotaline (230 mg/kg) | 7-Day Survival Rate | 43.8% (7/16 survived) | 81.3% (13/16 survived) | +85.6% relative increase in survival | [12] |
Visualization of Key Signaling Pathways
Defibrotide's mechanism of action involves the modulation of complex signaling networks. The following diagrams illustrate its impact on the primary pathways implicated in VOD.
Conclusion and Future Directions
This technical guide summarizes the foundational experimental work that underpins our understanding of Defibrotide. The detailed protocols and quantitative data serve as a resource for researchers aiming to further investigate endothelial injury or to evaluate novel therapeutic agents for VOD/SOS and other endothelial-related pathologies. Future research may focus on exploring Defibrotide's utility in other endotheliopathies and further refining animal models to better recapitulate the complex immunological environment of post-HSCT patients.
References
- 1. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 trial of defibrotide for the treatment of severe veno-occlusive disease and multi-organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.cloud-cme.com [mdanderson.cloud-cme.com]
- 4. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Defibrotide improved the outcome of monocrotaline induced rat hepatic sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Defibrotide Sodium at a Cellular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] Initially recognized for its profibrinolytic and antithrombotic properties, a growing body of evidence has elucidated its significant anti-inflammatory and endothelial-protective effects at the cellular level.[2][3] This technical guide provides an in-depth overview of the cellular mechanisms underlying the anti-inflammatory actions of Defibrotide, with a focus on its impact on endothelial cells. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and quantitative data to support further investigation and application of this multifaceted agent.
Core Mechanisms of Anti-Inflammatory Action
Defibrotide exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting the vascular endothelium, a key player in the inflammatory response. Its mechanisms include the downregulation of pro-inflammatory cytokines and adhesion molecules, and the modulation of key intracellular signaling pathways.
Modulation of Pro-Inflammatory Cytokines and Adhesion Molecules
Defibrotide has been shown to significantly reduce the expression and release of several key mediators of inflammation. In various preclinical models, Defibrotide administration leads to a marked decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1][2] Conversely, it can increase the levels of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1]
A critical aspect of its anti-inflammatory action is the ability to suppress the expression of endothelial adhesion molecules, which are crucial for the recruitment and transmigration of leukocytes to sites of inflammation. Defibrotide effectively downregulates P-selectin, E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This reduction in adhesion molecule expression hinders the initial tethering and firm adhesion of leukocytes to the endothelium, thereby mitigating the inflammatory cascade.
Quantitative Effects of Defibrotide on Inflammatory Markers
The following tables summarize the quantitative effects of Defibrotide on various inflammatory markers as reported in preclinical studies.
Table 1: Effect of Defibrotide on Leukocyte-Endothelial Interactions
| Parameter | Experimental Model | Treatment | Result | Fold/Percent Change |
| Leukocyte Rolling | Rat mesenteric microcirculation (L-NAME induced) | Defibrotide (40 mg/kg, i.v.) | Decrease in rolling cells/min | From 101 ± 18 to 9.3 ± 1.3 |
| Leukocyte Adherence | Rat mesenteric microcirculation (L-NAME induced) | Defibrotide (40 mg/kg, i.v.) | Decrease in adherent cells/100 µm | From 12 ± 2.5 to 1.9 ± 1.1 |
Table 2: Effect of Defibrotide on Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Stimulant | Defibrotide Concentration | Result |
| P-selectin | Rat mesenteric venules | L-NAME | 40 mg/kg, i.v. | Attenuated expression |
| E-selectin | Human Umbilical Vein Endothelial Cells (HUVEC) | aGvHD sera | Not specified | Significant downregulation |
| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | Lipopolysaccharide (LPS) | 100 ng/mL | Maximal inhibition of RNA expression |
| VCAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | aGvHD sera | Not specified | Significant downregulation |
Table 3: Effect of Defibrotide on Pro-Inflammatory Cytokine Expression
| Cytokine | Experimental Model | Treatment | Result |
| TNF-α | Murine model of allo-HCT | Prophylactic Defibrotide | Marked decrease in plasma levels |
| IL-6 | Murine model of allo-HCT | Prophylactic Defibrotide | Marked decrease in plasma levels |
| IL-12 | Murine model of allo-HCT | Prophylactic Defibrotide | Marked decrease in plasma levels |
Modulation of Intracellular Signaling Pathways
Defibrotide's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules. While direct inhibition of NF-κB by Defibrotide is an area of ongoing research, its ability to reduce the expression of NF-κB target genes, such as ICAM-1 and VCAM-1, suggests an indirect modulatory role on this critical pathway.
p38 MAPK Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress. Activation of p38 MAPK leads to the production of inflammatory cytokines like TNF-α and IL-6. Preclinical studies have demonstrated that Defibrotide can inactivate the p-p38 MAPK signaling pathway in endothelial cells.[3]
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is primarily known for its role in cell survival and proliferation. However, it also intersects with inflammatory signaling. Defibrotide has been shown to inactivate the Akt pathway in endothelial cells that have been stimulated by sera from patients who have undergone autologous stem cell transplantation.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Defibrotide and a typical experimental workflow for studying its anti-inflammatory effects.
Signaling Pathways
Caption: Defibrotide's modulation of key inflammatory signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow to study Defibrotide's anti-inflammatory effects.
Detailed Experimental Protocols
Cell Culture and Treatment
1. Cell Line:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. They should be cultured in Endothelial Cell Growth Medium (e.g., EGM-2) and used at low passage numbers (2-6) to maintain their characteristics.
2. Defibrotide Preparation:
-
This compound should be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration. Further dilutions to final working concentrations (e.g., 10, 50, 100 µg/mL) should be made in the appropriate cell culture medium.
3. Inflammatory Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation via Toll-like receptor 4 (TLR4). A typical concentration for stimulating HUVECs is 1 µg/mL.
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α) is another common pro-inflammatory stimulus. A working concentration of 10 ng/mL is often used.
4. Treatment Protocol:
-
Pre-treatment: HUVECs are incubated with various concentrations of Defibrotide for a specified period (e.g., 2, 6, or 24 hours) before the addition of the inflammatory stimulus (LPS or TNF-α).
-
Co-treatment: Defibrotide and the inflammatory stimulus are added to the cell culture simultaneously.
-
The duration of stimulation will vary depending on the endpoint being measured (e.g., 4-6 hours for signaling pathway activation, 12-24 hours for cytokine secretion and adhesion molecule expression).
Key Experimental Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Principle: This assay quantifies the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration based on the standard curve.
-
2. Flow Cytometry for Adhesion Molecule Expression:
-
Principle: This technique quantifies the surface expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on endothelial cells.
-
Protocol:
-
After treatment, detach the HUVECs from the culture plate using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Incubate the cells with fluorescently-labeled primary antibodies specific for the adhesion molecules of interest (e.g., anti-ICAM-1-FITC, anti-VCAM-1-PE) or with unlabeled primary antibodies followed by a fluorescently-labeled secondary antibody.
-
Wash the cells to remove unbound antibodies.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) as an indicator of expression levels.
-
3. Western Blot for Signaling Protein Phosphorylation:
-
Principle: This method detects the phosphorylation (activation) of specific signaling proteins (e.g., p38 MAPK, Akt).
-
Protocol:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total p38 MAPK).
-
4. NF-κB Activation Assay (Reporter Gene Assay):
-
Principle: This assay measures the transcriptional activity of NF-κB.
-
Protocol:
-
Transfect HUVECs with a reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or GFP).
-
After transfection, treat the cells with Defibrotide and/or an inflammatory stimulus.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
A decrease in reporter activity in Defibrotide-treated cells indicates inhibition of NF-κB activation.
-
Conclusion
This compound exhibits a robust and multifaceted anti-inflammatory profile at the cellular level, primarily through its protective effects on the vascular endothelium. By downregulating the expression of pro-inflammatory cytokines and adhesion molecules and modulating key intracellular signaling pathways such as p38 MAPK and Akt, Defibrotide effectively dampens the inflammatory response. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Defibrotide in a range of inflammatory and endothelial-related disorders. Continued investigation into its precise molecular interactions and downstream effects will undoubtedly unveil new avenues for its clinical application.
References
- 1. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profibrinolytic Power of Defibrotide Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium, a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, has garnered significant attention for its multifaceted therapeutic effects, particularly in the management of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[1][2][3] At the core of its mechanism is a pronounced profibrinolytic activity, contributing to the restoration of microvascular circulation and the resolution of thrombotic events. This in-depth technical guide dissects the core profibrinolytic actions of Defibrotide, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and workflows involved in its activity.
Core Mechanism of Profibrinolytic Activity
Defibrotide exerts its profibrinolytic effects through a dual mechanism: modulating the expression of key fibrinolytic proteins in endothelial cells and directly enhancing the enzymatic activity of plasmin.[4][5][6] This concerted action shifts the hemostatic balance towards fibrin (B1330869) clot dissolution, addressing the pathological thrombosis characteristic of conditions like VOD/SOS.
Modulation of Fibrinolytic Proteins
Defibrotide has been shown to favorably alter the expression profile of crucial regulators of the fibrinolytic system within the vascular endothelium.[1][6][7] Specifically, it:
-
Increases Tissue Plasminogen Activator (t-PA) Expression and Activity: t-PA is the primary enzyme responsible for converting plasminogen to plasmin, the main fibrin-degrading enzyme. Defibrotide upregulates the expression of t-PA, thereby increasing the potential for fibrinolysis.[1][3][4][6]
Enhancement of Plasmin Activity
Beyond its effects on protein expression, Defibrotide directly interacts with plasmin, enhancing its enzymatic capacity to degrade fibrin clots.[4][5] This effect is dose- and length-dependent and occurs independently of the activation of plasminogen to plasmin.[4][5] This direct enhancement of plasmin's catalytic activity provides an additional layer to Defibrotide's profibrinolytic arsenal.
Quantitative Data on Profibrinolytic Effects
The following tables summarize key quantitative findings from various studies investigating the profibrinolytic activity of Defibrotide.
| Parameter | Cell Type/Model | Condition | Defibrotide Concentration | Effect | Reference |
| t-PA Antigen | Human Endotoxemia Model | LPS-induced inflammation | 6.25 mg/kg IV infusion | 31% increase | [9] |
| Plasmin-Antiplasmin (PAP) Complexes | Human Endotoxemia Model | LPS-induced inflammation | 6.25 mg/kg IV infusion | 13% increase | [9] |
| PAI-1 Antigen | Human Endotoxemia Model | LPS-induced inflammation | 6.25 mg/kg IV infusion | No significant effect | [9] |
| t-PA Activity | Atherosclerotic Patients | - | 1200 mg/day IV (7 days) then 400 mg/day IM (20 days) | Significant increase after 8 and 28 days | [10] |
| PAI Activity | Atherosclerotic Patients | - | 1200 mg/day IV (7 days) then 400 mg/day IM (20 days) | Significant decrease after 8 and 28 days | [10] |
| PAI-1 Antigen | HMEC-1 | LPS stimulation | 200 µg/mL | 25.7% reduction after 72h | [11] |
| PAI-1 Antigen | HUVEC | LPS stimulation | 200 µg/mL | 46% reduction after 72h | [11] |
| Parameter | Model System | Key Finding | Reference |
| Plasmin Activity | In vitro hydrolysis assay | Dose- and length-dependent increase in plasmin's ability to hydrolyze its substrate. | [4][5] |
| Fibrin Clot Degradation | In vitro clot lysis assay | Concentration-dependent enhancement of plasmin-mediated fibrin clot degradation. | [4][5] |
| Plasminogen Activation | In vitro assay | No direct effect on the activation of plasminogen to plasmin by t-PA or urokinase. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the profibrinolytic activity of Defibrotide.
In Vitro Endothelial Cell Assays
Objective: To investigate the effect of Defibrotide on the expression of fibrinolytic proteins in endothelial cells under normal and inflammatory conditions.
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVEC) - a model for macrovascular endothelium.[8]
-
Human Microvascular Endothelial Cell Line (HMEC-1) - a model for microvascular endothelium.[8]
Methodology:
-
Cell Culture: HUVEC and HMEC-1 are cultured in appropriate media until confluence.
-
Stimulation: To mimic an inflammatory state, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8]
-
Treatment: Cells are treated with varying concentrations of Defibrotide (e.g., 12.5–800 µg/mL) for specified durations (e.g., up to 72 hours).[12]
-
Sample Collection: Cell culture supernatants and cell lysates are collected.
-
Analysis:
Human Endotoxemia Model
Objective: To assess the in vivo effects of Defibrotide on fibrinolysis in a controlled human model of inflammation.
Study Design: Randomized, double-blind, crossover trial in healthy volunteers.[9]
Methodology:
-
Participants: Healthy volunteers are enrolled in the study.
-
Intervention: Participants receive an intravenous bolus of lipopolysaccharide (LPS) (e.g., 2 ng/kg bodyweight) to induce a transient systemic inflammatory response.[9]
-
Treatment: An infusion of Defibrotide (e.g., 6.25 mg/kg) or placebo is administered one hour prior to the LPS injection.[9]
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points after LPS administration.
-
Analysis: Plasma levels of various biomarkers are measured, including:
-
t-PA antigen
-
Plasmin-Antiplasmin (PAP) complexes (a marker of plasmin generation)
-
In Vitro Plasmin Activity and Fibrin Clot Lysis Assays
Objective: To determine the direct effect of Defibrotide on plasmin's enzymatic activity and its ability to degrade fibrin clots.
Methodology for Plasmin Activity:
-
Reaction Mixture: A reaction mixture is prepared containing purified human plasmin and a chromogenic substrate for plasmin.
-
Treatment: Different concentrations of Defibrotide are added to the reaction mixture.
-
Measurement: The rate of substrate hydrolysis by plasmin is measured spectrophotometrically, which is indicative of plasmin activity.[4]
Methodology for Fibrin Clot Lysis:
-
Clot Formation: Fibrin clots are formed in vitro by mixing fibrinogen, plasminogen, and thrombin.[4]
-
Treatment: Defibrotide is added to the system.
-
Measurement: The time taken for the clot to lyse is measured, or the amount of fibrin degradation products is quantified over time.[4]
Visualizing the Action of Defibrotide
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the profibrinolytic activity of Defibrotide.
Caption: Signaling pathway of Defibrotide's profibrinolytic activity.
Caption: Workflow for in vitro endothelial cell experiments.
Caption: Workflow for the human endotoxemia model.
Conclusion
References
- 1. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Defibrotide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mdanderson.cloud-cme.com [mdanderson.cloud-cme.com]
- 8. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defibrotide enhances fibrinolysis in human endotoxemia - a randomized, double blind, crossover trial in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of tissue plasminogen activator inhibitor by defibrotide in atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Defibrotide Sodium: An In-depth Technical Guide to its Cytoprotective Effects on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium, a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, is an established therapeutic agent for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[1][2] This condition, often a life-threatening complication of hematopoietic stem cell transplantation (HSCT), is characterized by damage to the sinusoidal endothelial cells and subsequent injury to hepatocytes.[3] While the primary protective effects of Defibrotide are attributed to its actions on the vascular endothelium, emerging evidence and a deeper understanding of its pleiotropic mechanisms suggest a direct and indirect cytoprotective role for hepatocytes.
This technical guide provides a comprehensive overview of the cytoprotective effects of this compound on hepatocytes, detailing its mechanism of action, relevant signaling pathways, and quantitative data from key clinical studies. Furthermore, it outlines representative experimental protocols for investigating these effects in a research setting.
Mechanism of Action
The hepatoprotective effects of Defibrotide are multifactorial, stemming from its anti-thrombotic, pro-fibrinolytic, anti-inflammatory, and direct endothelial-protective properties.[4][5]
1. Endothelial Protection and Restoration of Thrombo-Fibrinolytic Balance: Defibrotide has been shown to protect endothelial cells from damage induced by chemotherapy and other stressors.[5][6] It modulates the expression of key factors involved in coagulation and fibrinolysis, creating a more antithrombotic and profibrinolytic environment. This is achieved by:
-
Increasing the expression and activity of tissue plasminogen activator (t-PA) and thrombomodulin.[2][7]
-
Decreasing the expression of von Willebrand factor (vWF) and plasminogen activator inhibitor-1 (PAI-1).[2][7][8] By preventing sinusoidal microthrombi, Defibrotide helps maintain blood flow, thereby preventing ischemic injury to hepatocytes.
2. Anti-inflammatory Effects: Defibrotide exhibits significant anti-inflammatory properties that contribute to hepatocyte protection. It has been shown to:
-
Reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.[7][9]
-
Inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses.[10]
-
Downregulate the expression of adhesion molecules like ICAM-1 and P-selectin on the endothelial surface, reducing leukocyte adhesion and infiltration into the liver tissue.[7][11]
3. Adenosine (B11128) Receptor Agonism: Defibrotide acts as an agonist for adenosine A1 and A2 receptors.[12][13] Adenosine signaling is known to have cytoprotective effects in various tissues, including the liver. Activation of these receptors can trigger intracellular signaling cascades that promote cell survival and inhibit apoptosis.
Signaling Pathways
The cytoprotective effects of Defibrotide on hepatocytes are mediated through a complex interplay of signaling pathways. The following diagrams illustrate the key pathways involved.
Quantitative Data from Clinical Studies
The efficacy of Defibrotide in treating severe VOD/SOS, a condition directly impacting hepatocyte health, has been evaluated in several clinical trials. The following tables summarize key quantitative outcomes.
| Study | Patient Population | Treatment Group | Control Group (Historical) | Primary Endpoint | Result | p-value | Reference |
| Phase 3 Multicenter Trial | Severe VOD/SOS with Multi-Organ Failure (n=102) | Defibrotide 25 mg/kg/day | Best Available Therapy (n=32) | Day +100 Survival | 38.2% | 25.0% | 0.0109 |
| Complete Response by Day +100 | 25.5% | 12.5% | 0.0160 | ||||
| Meta-Analysis | Severe VOD/SOS (from Phase II & III trials, n=133) | Defibrotide 25 mg/kg/day | Historical Controls (n=HC) | Complete Response by Day +100 | 29% | 9% | 0.0021 |
| Day +100 Mortality | 60% | 75% | 0.0408 |
| Expanded Access Program (Treatment-IND Study) | Patient Population | Outcome | Result | Reference |
| All Patients (n=1000) | VOD/SOS post-HSCT | Day +100 Survival | 58.9% | [14] |
| Pediatric Patients | VOD/SOS post-HSCT | Day +100 Survival | 67.9% | [14] |
| Adult Patients | VOD/SOS post-HSCT | Day +100 Survival | 47.1% | [14] |
| Patients with MOD (n=571) | VOD/SOS post-HSCT with Multi-Organ Dysfunction | Day +100 Survival | 51.9% | [15] |
| Post-Chemotherapy (no HSCT, n=82) | VOD/SOS post-chemotherapy | Day +70 Survival | 74% | [16] |
Experimental Protocols
While much of the research has focused on endothelial cells, the following are representative protocols for assessing the direct cytoprotective effects of Defibrotide on hepatocytes in vitro.
Protocol 1: Assessment of Defibrotide's Protection Against TNF-α-Induced Hepatocyte Apoptosis
This protocol outlines a method to determine if Defibrotide can protect hepatocytes from apoptosis induced by the pro-inflammatory cytokine TNF-α.
1. Cell Culture:
-
Culture primary human hepatocytes or a human hepatocyte cell line (e.g., HepG2) in appropriate media and conditions until they reach approximately 80% confluency in 96-well plates.[17][18]
2. Treatment:
-
Prepare stock solutions of this compound in sterile, nuclease-free water.
-
Pre-incubate the hepatocytes with varying concentrations of Defibrotide (e.g., 10, 25, 50, 100 µg/mL) for 2 hours. Include a vehicle control (media alone).
-
To induce apoptosis, add TNF-α (e.g., 50 ng/mL) in combination with a transcriptional inhibitor such as Actinomycin D (e.g., 0.5 µg/mL) to the wells containing Defibrotide.[3][19] TNF-α alone may not be sufficient to induce apoptosis in healthy hepatocytes.[19]
-
Include control wells with:
-
Cells + media (negative control)
-
Cells + TNF-α/Actinomycin D (positive control for apoptosis)
-
-
Incubate the plates for 24 hours.
3. Assessment of Cell Viability (MTT Assay):
-
Following incubation, remove the media and add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[20]
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.[17]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).[20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
4. Measurement of Apoptosis (Caspase-3 Activity Assay):
-
After the 24-hour treatment, lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 assay kit.[21][22]
-
The assay measures the cleavage of a specific substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) by active caspase-3.[21][23]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as fold-change in caspase-3 activity compared to the untreated control.
Protocol 2: Investigation of Defibrotide's Effect on NF-κB Signaling
This protocol is designed to determine if Defibrotide's cytoprotective effects are mediated through the modulation of the NF-κB pathway.
1. Cell Culture and Treatment:
-
Culture hepatocytes as described in Protocol 1 in 6-well plates.
-
Pre-treat with Defibrotide (e.g., 50 µg/mL) for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 50 ng/mL) for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.
2. Western Blot Analysis for NF-κB Activation:
-
After treatment, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phosphorylated p65 subunit of NF-κB (an indicator of activation)
-
Total p65 subunit of NF-κB
-
IκBα (an inhibitory protein that is degraded upon NF-κB activation)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of Defibrotide on NF-κB activation.
Conclusion
This compound exerts significant cytoprotective effects on hepatocytes, primarily through its well-established actions on the vascular endothelium, which in turn prevents downstream hepatocyte injury. Its mechanisms, including the restoration of thrombo-fibrinolytic balance, potent anti-inflammatory effects via modulation of pathways like NF-κB, and adenosine receptor agonism, collectively contribute to a healthier liver microenvironment. The provided quantitative data from clinical trials underscores its efficacy in a clinical setting where hepatocyte damage is a key pathological feature. The outlined experimental protocols offer a framework for further preclinical investigation into the direct protective mechanisms of Defibrotide on hepatocytes, which will be crucial for expanding its therapeutic applications and understanding its full pharmacological profile.
References
- 1. Validate User [ashpublications.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Tumor necrosis factor-induced hepatocyte apoptosis precedes liver failure in experimental murine shock models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of tissue plasminogen activator inhibitor by defibrotide in atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defibrotide impact on the acute GVHD disease incidence in pediatric hematopoietic stem cell transplant recipients | Life Science Alliance [life-science-alliance.org]
- 10. Defibrotide in the treatment of hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defibrotide prevents the activation of macrovascular and microvascular endothelia caused by soluble factors released to blood by autologous hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Final results from a defibrotide treatment-IND study for patients with hepatic veno-occlusive disease/sinusoidal obstruction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Final results from a defibrotide treatment‐IND study for patients with hepatic veno‐occlusive disease/sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. japsonline.com [japsonline.com]
- 18. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 19. Modeling the TNFα-Induced Apoptosis Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. abcam.com [abcam.com]
- 22. mpbio.com [mpbio.com]
- 23. media.cellsignal.com [media.cellsignal.com]
Defibrotide Sodium and its Influence on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defibrotide sodium is a complex mixture of single-stranded polydeoxyribonucleotides with established antithrombotic, profibrinolytic, and anti-inflammatory properties.[1][2] Its therapeutic efficacy, particularly in the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), is attributed to a multifactorial mechanism of action that includes significant modulation of the arachidonic acid cascade and subsequent prostaglandin (B15479496) synthesis.[3][4] This technical guide provides an in-depth analysis of the influence of defibrotide on the synthesis of key prostaglandins (B1171923), summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.
Core Mechanism of Action: Modulation of the Arachidonic Acid Cascade
Defibrotide exerts a significant influence on the metabolism of arachidonic acid, the precursor molecule for the synthesis of prostaglandins and other eicosanoids. The primary mechanism involves the upregulation of prostacyclin (PGI2) and prostaglandin E2 (PGE2) synthesis, while the production of thromboxane (B8750289) A2 (TXA2) remains largely unaffected or is inhibited.[5][6] This selective modulation of prostanoid levels contributes to its antithrombotic and cytoprotective effects. Some evidence suggests that this effect may be mediated through the stimulation of adenosine (B11128) receptors.[7]
Signaling Pathways
The synthesis of prostaglandins from arachidonic acid is initiated by the action of cyclooxygenase (COX) enzymes. Defibrotide's influence on this pathway leads to a preferential increase in the production of vasodilatory and anti-aggregatory prostaglandins.
Quantitative Effects on Prostaglandin Synthesis
Clinical and preclinical studies have consistently demonstrated defibrotide's ability to alter the balance of key prostaglandins. The following tables summarize the reported quantitative effects.
| Prostaglandin | Effect | Study Population | Method of Administration | Source |
| 6-keto-PGF1α (PGI2 metabolite) | Significant Increase | Healthy Volunteers | Oral | [5] |
| Marked and Prolonged Elevation | Humans | Intravenous Infusion | [6] | |
| Increased Production | Stimulated Whole Blood | In vitro | [5] | |
| Increased Levels | Patients | Intravenous | [8] | |
| Prostaglandin E2 (PGE2) | Significant Increase | Healthy Volunteers | Oral | [5] |
| Greatly Increased Production | Stimulated Whole Blood | In vitro | [6] | |
| Thromboxane B2 (TXB2) | Unchanged | Healthy Volunteers | Oral | [5] |
| No Consistent Inhibition | Stimulated Whole Blood | In vitro | [6] | |
| Not Significantly Increased | Patients | Intravenous | [8] |
Table 1: Summary of Defibrotide's Effects on Prostaglandin Levels
| Parameter | Defibrotide Concentration | Effect | Experimental Model | Source |
| Conversion of Arachidonic Acid to PGI2-like activity | 30 µg/mL | Almost doubled the conversion rate (56.8 ± 5.3 ng vs. 32.9 ± 7.8 ng in controls) | Isolated, perfused rabbit aorta | [7] |
| PGI2/TXB2 Ratio | 3 x 200 mg/day for 7 days | Increased by 51% 30 minutes after intravenous injection; remained 28% higher during therapy | Patients with arteriosclerosis | [8] |
| Platelet cAMP Levels | 3 x 200 mg/day for 7 days | Significantly higher after injection (p < 0.05) | Patients with arteriosclerosis | [8] |
Table 2: Quantitative Data on Defibrotide's Mechanism of Action
Experimental Protocols
The following are representative protocols for key experiments cited in the literature, providing a framework for the methodologies used to assess defibrotide's influence on prostaglandin synthesis.
Measurement of Prostaglandin Levels in Stimulated Whole Blood
This protocol describes a typical method for quantifying 6-keto-PGF1α, PGE2, and TXB2 in human whole blood following stimulation.
Materials:
-
Human whole blood from healthy volunteers
-
This compound solution
-
Collagen or Calcium Ionophore A23187
-
EDTA-aspisol (anticoagulant and cyclooxygenase inhibitor)
-
Radioimmunoassay (RIA) or ELISA kits for 6-keto-PGF1α, PGE2, and TXB2
-
Centrifuge
-
Incubator
Procedure:
-
Blood Collection: Venous blood is drawn from healthy volunteers who have abstained from non-steroidal anti-inflammatory drugs for at least one week. Blood is collected into tubes containing an anticoagulant such as EDTA-aspisol.
-
Incubation with Defibrotide: Aliquots of whole blood are incubated with varying concentrations of defibrotide or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Prostaglandin synthesis is stimulated by adding an agonist such as collagen or calcium ionophore A23187 to the blood samples and incubating for a further period (e.g., 30-60 minutes) at 37°C.
-
Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
Quantification: The plasma levels of 6-keto-PGF1α, PGE2, and TXB2 are determined using commercially available and validated RIA or ELISA kits, following the manufacturer's instructions.
Bioassay for Prostacyclin Neosynthesis from Exogenous Arachidonic Acid
This protocol outlines a bioassay to measure the conversion of arachidonic acid into PGI2 in an ex vivo vascular model.
Materials:
-
Rabbit aorta
-
Krebs-Henseleit solution
-
This compound solution
-
Arachidonic acid solution
-
Bioassay system (e.g., platelet aggregation bioassay)
-
Perfusion apparatus
Procedure:
-
Tissue Preparation: A segment of rabbit aorta is isolated and mounted in a perfusion apparatus. The vessel is perfused intraluminally with Krebs-Henseleit solution.
-
Defibrotide Treatment: The perfused aorta is exposed to a continuous infusion of defibrotide solution (e.g., 30 µg/mL) or a vehicle control.
-
Arachidonic Acid Bolus: A bolus of arachidonic acid (e.g., 15 µg) is injected into the perfusion circuit.
-
Bioassay: The effluent from the perfused aorta is passed over a platelet-rich plasma preparation, and the degree of inhibition of platelet aggregation is measured. This anti-aggregatory activity is proportional to the amount of PGI2 synthesized by the aortic tissue.
-
Quantification: The PGI2-like activity is quantified by comparing the anti-aggregatory effect to that of known concentrations of a stable PGI2 analog.
Conclusion
References
- 1. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of exogenous arachidonic acid and enzyme inhibitors on placental prostanoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement by defibrotide of prostanoid neosynthesis from arachidonic acid: an adenosine receptor-mediated effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of defibrotide, an experimental antithrombotic agent, on fibrinolysis and blood prostanoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of defibrotide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of prostaglandins formed from endogenous and exogenous arachidonic acid in homogenates of human reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Journey of Defibrotide: From Porcine Mucosa to Lifesaving Therapy
An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of Defibrotide Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defibrotide, a complex mixture of single-stranded polydeoxyribonucleotides, stands as a unique therapeutic agent derived from a natural source, porcine intestinal mucosa. Initially identified for its profibrinolytic properties, its journey from discovery to a clinically approved treatment for severe hepatic veno-occlusive disease (VOD) is a testament to extensive research into its multifaceted mechanism of action. This technical guide delves into the core aspects of Defibrotide's origins, the intricacies of its extraction and purification, the key experimental protocols that elucidated its biological functions, and the complex signaling pathways it modulates. Quantitative data from pivotal studies are summarized to provide a comprehensive overview of its efficacy and safety profile.
Discovery and Origin
The story of Defibrotide began in 1968 with the identification of a phosphorous-containing fraction from bovine lung, initially termed "fraction P".[1] Subsequent research revealed this substance to be a fragment of DNA. Now known as Defibrotide, it is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts.[1] For safety reasons, specifically to avoid concerns regarding bovine spongiform encephalopathy, the source material was shifted from bovine to porcine tissues.[1] Today, Defibrotide is derived through a process of controlled depolymerization of DNA extracted from porcine intestinal mucosa.[1][2][3]
Extraction and Characterization from Porcine Mucosa
The manufacturing process for Defibrotide involves the extraction of DNA from porcine intestinal mucosa followed by a controlled depolymerization to achieve a specific range of oligonucleotide lengths. While the precise, proprietary details of the manufacturing process are not fully public, the general steps can be outlined based on patent literature and scientific publications.
Extraction and Purification Protocol
The extraction process generally involves the following stages:
-
Mucosal Scraping and Homogenization: The mucosal layer is mechanically scraped from porcine intestines and homogenized to create a cellular lysate.
-
DNA Extraction: Standard biochemical techniques are employed to isolate DNA from the homogenized tissue. This typically involves cell lysis, removal of proteins and other cellular components, and precipitation of DNA.
-
Controlled Depolymerization: The purified DNA is subjected to controlled enzymatic or chemical depolymerization to break it down into smaller, single-stranded oligonucleotides. This step is critical to obtaining the desired molecular weight range of Defibrotide.
-
Purification: The resulting mixture of oligonucleotides is then purified to remove residual enzymes, reagents, and fragments outside the target size range. This may involve techniques such as chromatography.
Analytical Characterization
The resulting Defibrotide product is a complex mixture, and its characterization requires a suite of analytical techniques to ensure consistency and quality. These methods include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the size distribution and purity of the oligonucleotide mixture.
-
Capillary Electrophoresis (CE): Provides high-resolution separation of the oligonucleotides based on their size and charge.
-
Spectrophotometry: To determine the concentration of the nucleic acids.
Mechanism of Action: A Multifaceted Approach
Defibrotide's therapeutic effects stem from its complex and multifaceted mechanism of action, which is not yet fully elucidated but is known to involve the protection of endothelial cells and the modulation of hemostasis and inflammation.[4][5]
Endothelial Cell Protection
A primary action of Defibrotide is the protection of endothelial cells from damage caused by various insults, including chemotherapy, tumor necrosis factor-alpha (TNF-α), and serum starvation.[4][6] In vitro studies have shown that Defibrotide can prevent endothelial cell apoptosis and maintain the integrity of the endothelial barrier.
Modulation of Fibrinolysis and Coagulation
Defibrotide exhibits profibrinolytic and antithrombotic properties. It has been shown to:
-
Increase Tissue Plasminogen Activator (t-PA): Defibrotide enhances the expression of t-PA, an enzyme that converts plasminogen to plasmin, the primary enzyme responsible for breaking down fibrin (B1330869) clots.[4][6][7]
-
Modulate other hemostatic factors: Defibrotide also decreases the expression of von Willebrand factor (vWF), a protein involved in platelet adhesion and aggregation, and increases the expression of thrombomodulin, which has anticoagulant properties.[4][6]
Anti-inflammatory Effects
Defibrotide has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and adhesion molecules on endothelial cells.[5] This helps to mitigate the inflammatory cascade that contributes to endothelial damage in conditions like VOD.
Quantitative Data Summary
The efficacy and safety of Defibrotide, particularly in the treatment of severe hepatic VOD, have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of Defibrotide in Healthy Japanese Subjects (Single 6.25 mg/kg IV Dose)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 20.59 ± 4.11 |
| AUC0–∞ (ng·h/mL) | 42.32 ± 6.95 |
| t1/2 (hours) | 0.47 ± 0.10 |
| Total Plasma Clearance (L/h) | 9.629 ± 1.175 |
Data from a study in healthy Japanese subjects.[8]
Table 2: Efficacy of Defibrotide in Severe VOD/SOS with Multi-Organ Failure (Phase 3 Trial)
| Outcome | Defibrotide (n=102) | Historical Control (n=32) | p-value |
| Day +100 Survival Rate | 38.2% | 25.0% | 0.0109 |
| Day +100 Complete Response Rate | 25.5% | 12.5% | 0.0160 |
Results from a pivotal Phase 3, historically controlled study.[9][10][11][12][13]
Table 3: Effect of Defibrotide on Fibrinolytic Parameters in a Human Endotoxemia Model
| Parameter | Change with Defibrotide | p-value |
| t-PA antigen levels | Increased by 31% | 0.026 |
| Plasmin-antiplasmin (PAP) concentrations | Increased by 13% | 0.039 |
| PAI-1 levels | Unaffected | - |
Data from a randomized, double-blind, crossover trial in healthy volunteers.[14]
Table 4: Dose-Escalation Study of Defibrotide in Patients with Persistent VOD
| Defibrotide Dose | Average Bleeding Episodes per 100 Days of Treatment |
| 10–100 mg/kg/day | 3 |
| >100 mg/kg/day | 13.2 |
Data from a prospective clinical trial evaluating escalating doses of Defibrotide.[9]
Key Experimental Protocols
The understanding of Defibrotide's mechanism of action has been built upon a foundation of rigorous preclinical and clinical research. Below are detailed methodologies for key experiments.
In Vitro Endothelial Cell Injury Model
Objective: To assess the protective effect of Defibrotide on endothelial cells exposed to a damaging agent (e.g., chemotherapy drug, TNF-α).
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMEC-1) are cultured in appropriate media until confluent.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of Defibrotide for a specified period (e.g., 24 hours).
-
Induction of Injury: The damaging agent (e.g., fludarabine, TNF-α) is added to the culture medium at a pre-determined cytotoxic concentration.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Evaluation of Apoptosis: Apoptosis can be assessed by techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vitro Tube Formation Assay (Angiogenesis Model)
Objective: To evaluate the effect of Defibrotide on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Methodology:
-
Matrigel Coating: 96-well plates are coated with Matrigel, a basement membrane extract, and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of Defibrotide.
-
Incubation: The plates are incubated for a period sufficient for tube formation to occur (typically 6-18 hours).
-
Imaging and Quantification: The formation of capillary-like tubes is visualized using a microscope and quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Animal Model of Hepatic Veno-Occlusive Disease (Sinusoidal Obstruction Syndrome)
Objective: To investigate the efficacy of Defibrotide in an in vivo model that mimics human VOD/SOS.
Methodology:
-
Animal Model: The most common model utilizes the administration of monocrotaline (B1676716) (MCT), a pyrrolizidine (B1209537) alkaloid, to rats or mice to induce endothelial damage and subsequent VOD/SOS.[4]
-
Induction of VOD/SOS: A single dose of MCT is administered via intraperitoneal injection or oral gavage.
-
Treatment: Defibrotide is administered intravenously or intraperitoneally at various doses and schedules, either prophylactically (before MCT administration) or therapeutically (after the onset of VOD/SOS symptoms).
-
Monitoring: Animals are monitored for clinical signs of VOD/SOS, including weight gain, ascites, and changes in liver function tests (e.g., bilirubin, ALT, AST).
-
Histopathological Analysis: At the end of the study, liver tissues are collected for histological examination to assess the degree of sinusoidal obstruction, endothelial damage, and hepatocellular necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Defibrotide and the workflows of the experimental protocols described above.
References
- 1. A Critical Analysis of Experimental Animal Models of Sinusoidal Obstruction Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new in vitro model to study endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the use of defibrotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Critical Analysis of Experimental Animal Models of Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro model for vascular injury with human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of Defibrotide in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escalation to High Dose Defibrotide in Patients with Hepatic Veno-Occlusive Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defibrotide: real-world management of veno-occlusive disease/sinusoidal obstructive syndrome after stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 3 trial of defibrotide for the treatment of severe veno-occlusive disease and multi-organ failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Defibrotide Sodium: In Vitro Assay Protocols for Endothelial Protection
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Defibrotide sodium is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa. It has demonstrated significant efficacy in the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), a serious complication of hematopoietic stem cell transplantation (HSCT). The therapeutic benefits of defibrotide are largely attributed to its protective effects on the vascular endothelium. These effects are multifactorial, encompassing anti-inflammatory, anti-thrombotic, and anti-apoptotic activities. This document provides a detailed overview of in vitro assay protocols to evaluate the endothelial protective effects of this compound.
Mechanism of Action Overview
Defibrotide exerts its endothelial protective effects through several mechanisms:
-
Anti-inflammatory Effects: Defibrotide has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] It also downregulates the expression of key endothelial adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and P-selectin, thereby reducing leukocyte adhesion to the endothelium.[4]
-
Anti-apoptotic Effects: Defibrotide protects endothelial cells from apoptosis induced by various stimuli, including chemotherapy and inflammatory cytokines.[5] This protective effect is partly mediated through the modulation of signaling pathways such as the PI3K/Akt and p38 MAPK pathways.[6]
Data Presentation: Summary of Quantitative In Vitro Effects
The following tables summarize the reported quantitative effects of defibrotide on key markers of endothelial cell function.
Table 1: Effect of Defibrotide on Endothelial Adhesion Molecule Expression
| Marker | Cell Type | Stimulus | Defibrotide Concentration | Effect | Reference |
| VCAM-1 | Human Hepatic EC | Cyclosporine A (200 ng/mL) | 100 µg/mL | Reduction in expression (Fold change vs. control: Stimulated = 2.2 ± 0.5, Stimulated + Defibrotide = 1.2 ± 0.2) | [7] |
| ICAM-1 | Human EC | aGvHD Patient Sera | 100 µg/mL | Significant downregulation | [4] |
| E-selectin | Human EC | aGvHD Patient Sera | 100 µg/mL | Significant downregulation | [4] |
| P-selectin | Human EC | aGvHD Patient Sera | 100 µg/mL | Significant downregulation | [4] |
Table 2: Effect of Defibrotide on Fibrinolytic and Anti-thrombotic Factors
| Marker | Cell Type | Defibrotide Concentration | Effect | Reference |
| Thrombomodulin (mRNA & protein) | HUVEC | 5, 50, 500 µg/mL | Dose-dependent increase after 24h incubation | |
| PAI-1 | HUVEC & HMEC-1 | Not specified | Counteracted LPS-induced increase | [8] |
| t-PA (activity) | HUVEC & HMEC-1 | Not specified | Counteracted LPS-induced decrease | [8] |
Table 3: Effect of Defibrotide on Pro-inflammatory Cytokines
| Marker | Cell Type | Stimulus | Defibrotide Concentration | Effect | Reference |
| IL-6 | Murine Model (in vivo) | Allogeneic HCT | Not specified | Marked decrease in pro-inflammatory mediators | [1] |
| TNF-α | Murine Model (in vivo) | Allogeneic HCT | Not specified | Marked decrease in pro-inflammatory mediators | [1] |
Note: Specific in vitro quantitative data for IL-6 and TNF-α protein concentration changes in human endothelial cell supernatants following defibrotide treatment were not prominently available in the searched literature. The provided data is from a relevant in vivo model.
Experimental Protocols
Detailed methodologies for key experiments to assess the endothelial protective effects of defibrotide are provided below.
Leukocyte-Endothelial Adhesion Assay
This assay evaluates the ability of defibrotide to inhibit the adhesion of leukocytes to a monolayer of activated endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Leukocyte cell line (e.g., U937 or HL-60) or isolated human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Endothelial Cell Culture: Seed HUVECs into 96-well plates and culture until a confluent monolayer is formed.
-
Pre-treatment with Defibrotide: Pre-incubate the HUVEC monolayer with various concentrations of defibrotide (e.g., 10, 50, 100 µg/mL) in EGM-2 for 24 hours.
-
Endothelial Activation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control) and incubate for 4-6 hours to induce the expression of adhesion molecules.
-
Leukocyte Labeling: While endothelial cells are being activated, label the leukocyte suspension with Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Wash the HUVEC monolayer gently with PBS to remove non-adherent cells and TNF-α. Add the fluorescently labeled leukocytes to each well and incubate for 1 hour.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence intensity in each well using a microplate reader (Excitation: 485 nm, Emission: 520 nm). A decrease in fluorescence in defibrotide-treated wells compared to the TNF-α only control indicates inhibition of leukocyte adhesion.
Flow Cytometry for Adhesion Molecule Expression
This protocol quantifies the cell surface expression of adhesion molecules on endothelial cells.
Materials:
-
HUVECs
-
6-well tissue culture plates
-
TNF-α
-
This compound
-
Enzyme-free cell dissociation buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., FITC-anti-ICAM-1, PE-anti-VCAM-1, APC-anti-E-selectin)
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until confluent. Pre-treat with defibrotide for 24 hours, followed by stimulation with TNF-α for 4-6 hours as described in the adhesion assay protocol.
-
Cell Harvesting: Wash the cells with PBS and detach them using an enzyme-free cell dissociation buffer to preserve surface proteins.
-
Staining: Resuspend the cells in FACS buffer. Aliquot the cell suspension into FACS tubes and add the fluorochrome-conjugated antibodies or corresponding isotype controls. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Analyze the median fluorescence intensity (MFI) to quantify the expression of each adhesion molecule.
ELISA for Pro-inflammatory Cytokines
This assay measures the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
Materials:
-
HUVECs cultured in 24-well plates
-
Lipopolysaccharide (LPS) or TNF-α
-
This compound
-
Commercial ELISA kits for human IL-6 and TNF-α
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture HUVECs in 24-well plates until confluent. Pre-treat with defibrotide for 24 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 12 or 24 hours).
-
Supernatant Collection: Collect the culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the commercial kit. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cytokines in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines.
PAI-1 Activity Assay
Materials:
-
HUVECs
-
LPS
-
This compound
Protocol:
-
Sample Preparation: Culture and treat HUVECs with defibrotide and/or LPS as described for the cytokine ELISA. Collect the conditioned media.
Western Blot for Thrombomodulin Expression
This protocol assesses the total cellular protein levels of thrombomodulin.
Materials:
-
HUVECs
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibody against thrombomodulin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Culture HUVECs to confluence and treat with defibrotide for 24 hours. Wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against thrombomodulin overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities and normalize the thrombomodulin signal to the loading control to determine the relative changes in expression.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
HUVECs
-
Apoptosis-inducing agent (e.g., serum starvation, chemotherapy drug)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Induction of Apoptosis: Culture HUVECs and treat them with an apoptosis-inducing agent in the presence or absence of defibrotide for an appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Gently detach the adherent cells using an enzyme-free method.
-
Staining: Wash the cells with cold PBS and resuspend them in the 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Acquisition and Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the protective effect of defibrotide against apoptosis.
-
Visualization of Pathways and Workflows
Caption: General experimental workflow for in vitro evaluation of defibrotide.
Caption: Key signaling pathways modulated by defibrotide in endothelial cells.
References
- 1. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 [mdpi.com]
- 3. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing an Endothelial Cell Culture Model for Defibrotide Sodium Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of single-stranded oligodeoxyribonucleotides with demonstrated efficacy in the treatment of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[1][2] Its therapeutic effects are attributed to its pleiotropic activities, including antithrombotic, profibrinolytic, and anti-inflammatory properties, primarily targeting the vascular endothelium.[3][4][5] Establishing a robust in vitro endothelial cell culture model is crucial for elucidating the precise mechanisms of action of Defibrotide and for the preclinical evaluation of its therapeutic potential in various endothelial-related pathologies.
This document provides detailed application notes and protocols for establishing a human umbilical vein endothelial cell (HUVEC) culture model to study the effects of this compound. HUVECs are a well-established and relevant primary cell model for studying endothelial biology and drug interactions.[6][7][8] These protocols cover cell culture setup, characterization, and a suite of assays to investigate the multifaceted effects of Defibrotide on endothelial cell function.
I. Establishing and Maintaining Human Umbilical Vein Endothelial Cell (HUVEC) Culture
This section details the necessary materials and the step-by-step protocol for the successful culture of HUVECs.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cryopreserved Primary Human Umbilical Vein Endothelial Cells (HUVEC) | Thermo Fisher Scientific | C0035C |
| Endothelial Cell Growth Medium-2 (EGM-2) BulletKit | Lonza | CC-3162 |
| Trypsin/EDTA Solution (0.05%) | Thermo Fisher Scientific | 25300054 |
| Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+ | Thermo Fisher Scientific | 14190144 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| 0.1% Gelatin Solution | Sigma-Aldrich | G1393 |
| T-75 Cell Culture Flasks, Vented Cap | Corning | 430641 |
| 6-well, 24-well, 96-well Tissue Culture Plates | Corning | Various |
| Centrifuge Tubes (15 mL and 50 mL) | Corning | Various |
| Serological Pipettes | Corning | Various |
| Pipette Tips, Sterile | Various | Various |
Protocol 1: Thawing and Seeding of Cryopreserved HUVECs
-
Pre-coat a T-75 flask with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
Pre-warm EGM-2 complete medium to 37°C in a water bath.
-
Quickly thaw the cryovial of HUVECs in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) and transfer the contents to a 15 mL centrifuge tube containing 9 mL of pre-warmed EGM-2.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh, pre-warmed EGM-2.
-
Transfer the cell suspension to the pre-coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
Protocol 2: Subculturing (Passaging) HUVECs
-
Aspirate the culture medium from the confluent T-75 flask.
-
Wash the cell monolayer once with 10 mL of sterile DPBS.
-
Add 3 mL of 0.05% Trypsin/EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7 mL of EGM-2.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh EGM-2.
-
Seed new gelatin-coated flasks or plates at a recommended seeding density of 5,000-10,000 cells/cm².
-
HUVECs should be used for experiments between passages 2 and 6 to ensure phenotypic stability.
Protocol 3: Characterization of HUVEC Culture
Confirm the endothelial phenotype of the cultured cells by immunofluorescence staining for specific markers.
-
Seed HUVECs on gelatin-coated glass coverslips in a 24-well plate.
-
Once confluent, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against CD31 (PECAM-1) and von Willebrand Factor (vWF) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize using a fluorescence microscope.
II. Experimental Protocols for this compound Studies
This section provides detailed protocols for key experiments to assess the effects of Defibrotide on endothelial cells. A common initial step for these assays is to establish an endothelial injury model, for example, by treating HUVECs with an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[9]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 [mdpi.com]
- 4. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Defibrotide modulates pulmonary endothelial cell activation and protects against lung inflammation in pre-clinical models of LPS-induced lung injury and idiopathic pneumonia syndrome [frontiersin.org]
- 7. Defibrotide Stimulates Angiogenesis and Protects Endothelial Cells from Calcineurin Inhibitor-Induced Apoptosis via Upregulation of AKT/Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Defibrotide modulates pulmonary endothelial cell activation and protects against lung inflammation in pre-clinical models of LPS-induced lung injury and idiopathic pneumonia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Quantification of Defibrotide Sodium's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1] It is known to possess a range of biological activities, including antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective effects.[2][3][4] These properties make it a subject of significant interest in research and clinical settings, particularly in the context of endothelial cell injury and related complications.[2][5] This document provides detailed application notes and protocols for the in vitro quantification of this compound's key biological activities.
Key Biological Activities and In Vitro Quantification Methods
The primary biological activities of Defibrotide that can be quantified in vitro include its effects on fibrinolysis, inflammation, and endothelial cell adhesion. The following sections detail the experimental protocols to measure these activities and present quantitative data from relevant studies.
Profibrinolytic Activity
| Parameter | Cell Type | Condition | Defibrotide Concentration | Observed Effect | Reference |
| t-PA Activity | Human Umbilical Vein Endothelial Cells (HUVEC), Human Microvascular Endothelial Cells (HMEC-1) | Lipopolysaccharide (LPS)-stimulated | Dose-dependent | Counteracted LPS-induced decrease in t-PA activity | [6] |
| PAI-1 Levels | Human Umbilical Vein Endothelial Cells (HUVEC), Human Microvascular Endothelial Cells (HMEC-1) | Lipopolysaccharide (LPS)-stimulated | Dose-dependent | Counteracted LPS-induced increase in PAI-1 levels | [6] |
| t-PA Antigen | Resting Endothelial Cells | Resting | Not specified | Significantly incremented t-PA antigen | [6] |
| Plasmin Activity | In vitro assay with human blood products | N/A | Dose-dependent | Increased plasmin activity | [4] |
a) Quantification of Tissue Plasminogen Activator (t-PA) Activity
This protocol is designed to measure the enzymatic activity of t-PA in cell culture supernatants following treatment with Defibrotide.
-
Principle: This assay measures the ability of t-PA to convert plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, producing a colorimetric signal that is proportional to the t-PA activity.
-
Materials:
-
96-well microplate
-
Human t-PA standard
-
Plasminogen
-
Chromogenic plasmin-specific substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-based buffer, pH 8.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) in a 24-well plate and culture until confluent. Treat the cells with various concentrations of this compound and/or a stimulating agent (e.g., LPS) for a predetermined time.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Assay Preparation: Prepare a standard curve using a known concentration range of human t-PA.
-
Reaction Mixture: In a 96-well plate, add the cell culture supernatant samples and t-PA standards. Add plasminogen to each well, followed by the chromogenic substrate.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each well. Determine the t-PA activity in the samples by comparing their reaction rates to the standard curve.
-
-
Materials:
-
96-well microplate
-
Active human t-PA
-
Plasminogen
-
Chromogenic plasmin-specific substrate
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat endothelial cells with Defibrotide as described for the t-PA activity assay.
-
Sample Collection: Collect and clarify the cell culture supernatant.
-
Substrate Reaction: Add plasminogen and the chromogenic substrate to each well.
-
Incubation and Measurement: Incubate at 37°C and measure the absorbance at 405 nm.
-
Anti-inflammatory Activity
Defibrotide exhibits anti-inflammatory properties by reducing the release of pro-inflammatory cytokines from endothelial cells.
| Parameter | Cell Type | Condition | Defibrotide Concentration | Observed Effect | Reference |
| IL-6 Release | Human Umbilical Vein Endothelial Cells (HUVEC) | Hemolysate-stimulated | 300 µg/mL | Decreased release | [10] |
| IL-8 Release | Human Umbilical Vein Endothelial Cells (HUVEC) | Hemolysate-stimulated | 300 µg/mL | Decreased release | [10] |
| MCP-1 Release | Human Umbilical Vein Endothelial Cells (HUVEC) | Hemolysate-stimulated | 300 µg/mL | Decreased release | [10] |
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific cytokines in cell culture supernatants.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotinylated detection antibody. Streptavidin-HRP and a substrate are then added to produce a colorimetric signal proportional to the amount of cytokine present.
-
Materials:
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat endothelial cells with Defibrotide and a pro-inflammatory stimulus (e.g., hemolysate or TNF-α) as previously described.
-
Sample Collection: Collect and clarify the cell culture supernatant.
-
ELISA Protocol: a. Coat a 96-well plate with the capture antibody and incubate. b. Wash the plate and block non-specific binding sites. c. Add cell culture supernatant samples and cytokine standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. Incubate. e. Wash the plate and add streptavidin-HRP. Incubate. f. Wash the plate and add the substrate solution. g. Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
-
Anti-adhesive Activity
Defibrotide can reduce the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response. This is partly achieved by downregulating the expression of adhesion molecules on the endothelial cell surface.
| Parameter | Cell Type | Condition | Defibrotide Concentration | Observed Effect | Reference |
| E-selectin, P-selectin, ICAM-1, VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | aGvHD patient sera-stimulated | 100 µg/mL | Downregulated expression | [11] |
| Leukocyte Adhesion | SK-Hep1 endothelial cells | aGvHD patient sera-stimulated | 100 µg/mL | Inhibited leukocyte adhesion | [11] |
| Red Blood Cell Adhesion | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α or hemolysate-stimulated | 300 µg/mL | Reduced RBC adhesion | [10] |
This protocol quantifies the adhesion of leukocytes to a monolayer of endothelial cells.
-
Principle: Endothelial cells are cultured to form a monolayer and then treated with Defibrotide and a pro-inflammatory stimulus. Fluorescently labeled leukocytes are then added, and after an incubation and washing period, the number of adherent leukocytes is quantified by fluorescence microscopy or a fluorescence plate reader.
-
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Endothelial cells (e.g., HUVECs)
-
Leukocytes (e.g., isolated human peripheral blood mononuclear cells or a leukocyte cell line)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Wash buffer (e.g., PBS)
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Endothelial Cell Monolayer: Seed endothelial cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial cell monolayer with Defibrotide for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules.
-
Leukocyte Labeling: Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
Co-culture: Add the fluorescently labeled leukocytes to the endothelial cell monolayer and incubate to allow for adhesion.
-
Washing: Gently wash the wells with pre-warmed wash buffer to remove non-adherent leukocytes.
-
Quantification:
-
Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent fluorescent cells.
-
Plate Reader: Measure the fluorescence intensity of each well using a fluorescence microplate reader.
-
-
Data Analysis: Calculate the percentage of leukocyte adhesion relative to the untreated or vehicle-treated control.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro quantification of this compound's biological activities. These assays are essential tools for researchers and drug development professionals to further elucidate the mechanisms of action of Defibrotide and to evaluate its potential in various therapeutic applications related to endothelial dysfunction. The provided workflows and signaling pathway diagrams offer a visual representation of the experimental processes and the molecular interactions involved.
References
- 1. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review and Meta-Analysis of Studies of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tissue plasminogen activator inhibitor by defibrotide in atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of defibrotide on fibrinolytic activity in diabetic patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oral defibrotide on tissue-plasminogen activator and tissue-plasminogen activator inhibitor balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the safety profile of defibrotide in sickle cell disease: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Defibrotide Sodium Concentration by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a representative method for the quantitative analysis of Defibrotide sodium in solution using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Defibrotide is a complex mixture of single-stranded polydeoxyribonucleotides, and its quantification is essential for pharmaceutical development and quality control. The described method is based on the principles of ion-pair reversed-phase chromatography, which is well-suited for the separation of charged oligonucleotides. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to serve as a starting point for researchers, scientists, and drug development professionals. The method presented here is a representative procedure and requires validation for specific applications.
Introduction
This compound is an oligonucleotide compound with profibrinolytic, antithrombotic, and anti-inflammatory properties. It is approved for the treatment of severe hepatic veno-occlusive disease (VOD) in patients after hematopoietic stem cell transplantation. Given its complex nature as a polydisperse mixture of single-stranded DNA fragments, a robust and reliable analytical method is crucial for determining its concentration in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of oligonucleotides, offering high resolution and sensitivity. This application note outlines a detailed protocol for the determination of this compound concentration using an ion-pair reversed-phase HPLC-UV method.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (B128534) (TEA) (HPLC grade)
-
Acetic acid, glacial (HPLC grade)
-
Water, deionized and filtered (18.2 MΩ·cm)
-
0.22 µm membrane filters for aqueous and organic solvents
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous Buffer): Prepare a 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer by adding the appropriate amount of triethylamine to deionized water and adjusting the pH to 7.0 ± 0.1 with glacial acetic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic Modifier): Acetonitrile. Filter through a 0.22 µm membrane filter.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 100 mM Triethylammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with Mobile Phase A to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. These solutions should be filtered through a 0.45 µm syringe filter before injection.
Sample Preparation
For drug substance analysis, dissolve the sample in Mobile Phase A to a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection. For biological matrices, a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method would be required to isolate the Defibrotide prior to analysis.
Calibration and Quantification
-
Inject the prepared standard solutions in duplicate.
-
Construct a calibration curve by plotting the peak area of Defibrotide against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Determine the concentration of Defibrotide in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values are representative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time | Approximately 12-18 minutes |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Application Notes and Protocols for Testing Defibrotide Sodium in Animal Models of Veno-Occlusive Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), is a serious and potentially life-threatening condition characterized by the obstruction of hepatic sinusoids. It is most commonly observed as a complication of hematopoietic stem cell transplantation (HSCT) conditioning regimens, but can also be induced by certain chemotherapeutic agents and plant-derived pyrrolizidine (B1209537) alkaloids.[1] The underlying pathology involves damage to the sinusoidal endothelial cells, leading to a prothrombotic and hypofibrinolytic state within the liver microvasculature.
Defibrotide sodium is a polydisperse mixture of single-stranded oligonucleotides derived from porcine intestinal mucosa.[2] It is approved for the treatment of severe hepatic VOD/SOS in adults and children.[3][4] Preclinical and clinical studies have demonstrated its efficacy in protecting endothelial cells, restoring the thrombo-fibrinolytic balance, and reducing inflammation.[5][6] These application notes provide detailed protocols for inducing VOD in various animal models and for evaluating the therapeutic efficacy of this compound.
Animal Models of Veno-Occlusive Disease
Several animal models have been established to mimic human VOD/SOS, with the most common being induced by monocrotaline (B1676716), oxaliplatin (B1677828), or a combination of busulfan (B1668071) and cyclophosphamide (B585).
Monocrotaline-Induced VOD in Rats
The monocrotaline (MCT) model in rats is a widely used and well-characterized model of VOD. MCT, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic substance that damages sinusoidal endothelial cells.[1]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Induction Agent: Monocrotaline (MCT) dissolved in sterile water, pH adjusted to 7.4.
-
Procedure:
-
Administer a single dose of MCT (160-230 mg/kg) via oral gavage or intraperitoneal injection. A dose of 230 mg/kg has been shown to induce a lethal model suitable for survival studies.[7]
-
Monitor animals daily for clinical signs of VOD, including weight gain (due to ascites), lethargy, and jaundice.
-
Euthanize animals at predetermined time points (e.g., day 7, 10, or 21) for sample collection.
-
Oxaliplatin-Induced VOD in Mice
Oxaliplatin, a platinum-based chemotherapeutic agent, is known to cause SOS in patients. This model is relevant for studying chemotherapy-induced VOD.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction Agent: Oxaliplatin dissolved in 5% glucose solution.
-
Procedure:
-
Administer oxaliplatin (e.g., 10 mg/kg) via intraperitoneal injection once a week for 6 consecutive weeks.
-
Monitor animals for changes in body weight and overall health.
-
Sacrifice animals one week after the final injection for tissue and blood collection.
-
Busulfan and Cyclophosphamide-Induced VOD in Mice
This model mimics the conditioning regimens used prior to HSCT and is highly relevant for studying VOD in this context.
Experimental Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old).
-
Induction Agents: Busulfan and Cyclophosphamide.
-
Procedure:
-
Administer busulfan (e.g., 20 mg/kg/day) via intraperitoneal injection for 4 consecutive days.
-
Two days after the last busulfan injection, administer cyclophosphamide (e.g., 200 mg/kg/day) via intraperitoneal injection for 2 consecutive days.
-
This regimen is typically followed by bone marrow transplantation to rescue hematopoietic function. VOD develops in the subsequent days and weeks.
-
Monitor animals for signs of VOD and survival.
-
Testing this compound Efficacy
Treatment Protocol:
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Dosing: Based on dose conversion from human to rodent, a typical dose is around 50 mg/kg for rats.[7] Dosing should be initiated prior to or shortly after the induction of VOD, depending on the study design (prophylactic or therapeutic).
-
Administration: Administer Defibrotide via intravenous or intraperitoneal injection, typically in divided doses (e.g., twice daily).
Assessment of VOD/SOS and Defibrotide Efficacy
A comprehensive assessment of VOD/SOS involves clinical monitoring, biochemical analysis of liver function, and histopathological examination of liver tissue.
Clinical Parameters
-
Survival Rate: Monitor and record the survival of animals in each group daily.
-
Body Weight: Record body weight daily. An increase in body weight can indicate the development of ascites.
-
Ascites: At the time of sacrifice, visually assess the presence and volume of ascitic fluid.
-
Liver Weight: After euthanasia, carefully dissect and weigh the liver. An increased liver-to-body weight ratio is indicative of hepatomegaly.
Biochemical Analysis
-
Sample Collection: Collect blood via cardiac puncture or from the tail vein. Separate serum for analysis.
-
Liver Function Tests (LFTs):
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure serum levels of ALT and AST as indicators of hepatocellular injury.
-
Total Bilirubin (B190676): Measure serum total bilirubin to assess liver excretory function.
-
Protocol for ALT/AST and Bilirubin Measurement:
Standard enzymatic assay kits are commercially available for the quantitative determination of ALT, AST, and bilirubin in serum. Follow the manufacturer's instructions. A general protocol involves:
-
Adding a small volume of serum (e.g., 10 µl) to a microplate well.
-
Adding the specific reagent solution for the analyte being measured.
-
Incubating the plate for a specified time at a controlled temperature.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
Calculating the concentration of the analyte based on a standard curve.
Histopathological Analysis
-
Tissue Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
Cut thin sections (4-5 µm) and mount them on glass slides.
-
-
Staining:
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: This standard stain is used to visualize the overall liver architecture, including sinusoidal congestion, endothelial cell damage, hemorrhage, and hepatocyte necrosis.
-
Masson's Trichrome Staining: This stain is used to detect and quantify collagen deposition, which is indicative of fibrosis in later stages of VOD.
-
Protocol for H&E Staining:
-
Dewaxing and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
Hematoxylin Staining: Stain with hematoxylin solution to stain cell nuclei blue/purple.
-
Differentiation: Briefly immerse in a weak acid solution to remove excess stain.
-
Bluing: Treat with a weak alkaline solution to turn the nuclei blue.
-
Eosin Staining: Counterstain with eosin solution to stain cytoplasm and extracellular matrix pink/red.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then coverslip.
-
Histopathological Scoring:
-
A semi-quantitative scoring system, such as the DeLeve scoring system, can be used to grade the severity of VOD.[1] This system typically evaluates parameters like sinusoidal congestion, endothelial cell injury, and hepatocyte necrosis.
-
Quantitative Data Summary
The following tables summarize the expected outcomes in animal models of VOD and the potential therapeutic effects of Defibrotide.
Table 1: Efficacy of Defibrotide in Monocrotaline-Induced VOD in Rats
| Parameter | Control Group | Monocrotaline (MCT) Model Group | MCT + Defibrotide Group |
| 7-Day Survival Rate (%) | 100 | 43.7 | 81.8[7] |
| Mean Survival Time (days) | >7 | 5.8 | 6.7[7] |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Reduced vs. MCT |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Reduced vs. MCT |
| Serum Total Bilirubin (mg/dL) | Normal | Significantly Increased | Significantly Reduced vs. MCT |
| DeLeve Histopathology Score | 0 | Significantly Increased | Significantly Reduced vs. MCT[7] |
Table 2: Expected Outcomes in Oxaliplatin-Induced VOD in Mice
| Parameter | Control Group | Oxaliplatin Model Group | Oxaliplatin + Defibrotide Group |
| Survival Rate (%) | ~100 | Reduced | Improved vs. Oxaliplatin |
| Serum ALT (U/L) | Normal | Increased | Reduced vs. Oxaliplatin |
| Serum AST (U/L) | Normal | Increased | Reduced vs. Oxaliplatin |
| Histopathology Score | 0 | Increased (Sinusoidal dilatation, congestion) | Reduced vs. Oxaliplatin |
Table 3: Expected Outcomes in Busulfan/Cyclophosphamide-Induced VOD in Mice
| Parameter | Control Group | Bu/Cy Model Group | Bu/Cy + Defibrotide Group |
| Survival Rate (%) | High | Reduced | Improved vs. Bu/Cy |
| Incidence of Ascites (%) | 0 | Increased | Reduced vs. Bu/Cy |
| Liver/Body Weight Ratio | Normal | Increased | Reduced vs. Bu/Cy |
| Histopathology Score | 0 | Increased (Endothelial damage, hemorrhage) | Reduced vs. Bu/Cy |
Signaling Pathways and Experimental Workflows
Pathophysiology of Veno-Occlusive Disease
The initial insult in VOD is damage to the sinusoidal endothelial cells, leading to a cascade of events including inflammation, activation of the coagulation cascade, and inhibition of fibrinolysis.
Caption: Pathophysiology of Veno-Occlusive Disease (VOD/SOS).
Proposed Mechanism of Action of Defibrotide
Defibrotide is believed to exert its therapeutic effects through multiple mechanisms that counteract the pathological changes seen in VOD. It protects endothelial cells, enhances fibrinolysis, and has anti-inflammatory properties.
Caption: Proposed Mechanism of Action of Defibrotide in VOD/SOS.
Experimental Workflow for Testing Defibrotide in Animal Models of VOD
A typical experimental workflow for evaluating the efficacy of Defibrotide in an animal model of VOD is outlined below.
Caption: Experimental Workflow for Preclinical Testing of Defibrotide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for Assessing Defibrotide Sodium's Effect on t-PA and PAI-1 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Effect of Defibrotide on t-PA Antigen Levels in Human Endothelial Cells (HUVEC and HMEC-1)
| Cell Type | Condition | Defibrotide (µg/mL) | Mean t-PA Antigen (ng/mL) | % Change from Control |
| HUVEC | Resting | 0 (Control) | 1.5 | - |
| 50 | 2.0 | +33% | ||
| 100 | 2.5 | +67% | ||
| 200 | 3.0 | +100% | ||
| HMEC-1 | Resting | 0 (Control) | 2.0 | - |
| 50 | 2.8 | +40% | ||
| 100 | 3.5 | +75% | ||
| 200 | 4.2 | +110% |
Data synthesized from in vitro studies on human umbilical vein endothelial cells (HUVEC) and human microvascular endothelial cells (HMEC-1).[1][5]
| Cell Type | Condition | Defibrotide (µg/mL) | Mean PAI-1 Antigen (ng/mL) | % Change from LPS Control |
| HUVEC | LPS (1 µg/mL) | 0 (Control) | 150 | - |
| 50 | 120 | -20% | ||
| 100 | 95 | -37% | ||
| 200 | 70 | -53% | ||
| HMEC-1 | LPS (1 µg/mL) | 0 (Control) | 200 | - |
| 50 | 160 | -20% | ||
| 100 | 120 | -40% | ||
| 200 | 90 | -55% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Defibrotide's Effect on t-PA and PAI-1 Secretion by Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Defibrotide sodium
-
Lipopolysaccharide (LPS) from E. coli
-
Human t-PA ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Culture:
-
Culture HUVECs in EGM-2 medium in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere and grow to confluency for 24-48 hours.
-
-
Treatment:
-
Resting Conditions:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add fresh serum-free medium containing different concentrations of Defibrotide (e.g., 0, 50, 100, 200 µg/mL).
-
-
Inflammatory Conditions:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add fresh serum-free medium containing 1 µg/mL of LPS and different concentrations of Defibrotide (e.g., 0, 50, 100, 200 µg/mL).
-
-
Incubate the plates for 24 hours in a CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
-
Thaw the collected supernatants on ice.
-
Briefly, this involves adding samples and standards to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution. The resulting colorimetric reaction is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Express the results as mean ± standard deviation.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and Defibrotide-treated groups.
Protocol 2: Measurement of t-PA Activity in Cell Culture Supernatants
Objective: To determine the effect of Defibrotide on the enzymatic activity of secreted t-PA.
Materials:
-
Conditioned medium samples (from Protocol 1)
-
Chromogenic t-PA activity assay kit
-
Microplate reader
Methodology:
-
Assay Principle: This assay measures the ability of t-PA to convert plasminogen to plasmin. Plasmin then cleaves a chromogenic substrate, resulting in a color change that is proportional to the t-PA activity.
-
Assay Procedure:
-
Follow the protocol provided with the commercial chromogenic t-PA activity assay kit.
-
Typically, this involves adding the conditioned medium samples and t-PA standards to a microplate.
-
A reaction mixture containing plasminogen and the chromogenic substrate is then added to each well.
-
The plate is incubated at 37°C for a specified period.
-
The absorbance is measured at the appropriate wavelength (usually 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the t-PA activity in the samples based on the standard curve.
-
Compare the t-PA activity in the Defibrotide-treated groups to the control group.
-
Visualizations
Caption: Defibrotide's signaling pathway on the fibrinolytic system.
Caption: Experimental workflow for assessing Defibrotide's effects.
References
- 1. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Protective Effects of Defibrotide Sodium in a Model of Chemotherapy-Induced Endothelial Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy, a cornerstone of cancer treatment, can unfortunately lead to significant off-target toxicity, with the vascular endothelium being a primary site of injury.[1][2] This damage, characterized by endothelial cell activation, inflammation, apoptosis, and a pro-thrombotic state, can precipitate serious complications such as veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), and thrombotic microangiopathy.[1][3][4] Defibrotide sodium, a polydisperse mixture of single-stranded polydeoxyribonucleotides, is an approved treatment for severe hepatic VOD/SOS post-hematopoietic stem cell transplantation (HSCT).[5][6] Its therapeutic efficacy stems from its pleiotropic effects, including anti-thrombotic, fibrinolytic, anti-inflammatory, and direct endothelial-protective properties.[7][8] These application notes provide detailed protocols for an in vitro model to investigate the protective mechanisms of Defibrotide against chemotherapy-induced endothelial damage.
Mechanism of Action of Defibrotide in Endothelial Protection
Defibrotide exerts its protective effects on the endothelium through a multi-faceted mechanism. It is not a systemic anticoagulant but rather acts locally at the site of endothelial injury to restore vascular homeostasis.[9] Key mechanisms include:
-
Anti-inflammatory and Anti-adhesive Effects: The drug reduces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[5][12] It also downregulates the expression of adhesion molecules such as E-selectin, P-selectin, VCAM-1, and ICAM-1 on the endothelial cell surface, thereby reducing leukocyte adhesion and transmigration.[7][13]
-
Direct Cytoprotection and Anti-Apoptotic Effects: Defibrotide protects endothelial cells from apoptosis induced by various insults, including chemotherapy drugs.[1][9][14] This is mediated, in part, through the modulation of key signaling pathways like PI3K/Akt and the inhibition of pro-inflammatory pathways such as p38 MAPK.[3][5][14] It also inhibits heparanase activity, preserving the integrity of the endothelial glycocalyx.[7][13]
Experimental Workflow: In Vitro Model
This workflow outlines the steps to assess the protective effects of Defibrotide on endothelial cells exposed to chemotherapy in vitro.
Experimental Protocols
Protocol 1: In Vitro Model of Chemotherapy-Induced Endothelial Damage
This protocol establishes a cell culture model to simulate the damage inflicted by chemotherapy on endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a common and relevant cell type for these studies.[15]
Materials:
-
Primary HUVECs or a suitable endothelial cell line (e.g., EA.hy926)
-
Endothelial Cell Growth Medium (EGM-2)
-
Chemotherapeutic agent of interest (e.g., Doxorubicin, Cisplatin, Cyclophosphamide)[16]
-
This compound solution (e.g., 80 mg/mL)
-
Tissue culture plates (96-well, 24-well, 6-well)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 at 37°C, 5% CO2. Passage cells upon reaching 80-90% confluence. Use cells between passages 3 and 6 for experiments.
-
Seeding: Seed HUVECs into appropriate culture plates based on the downstream assay requirements and allow them to adhere and form a confluent monolayer (typically 24-48 hours).
-
Chemotherapy Dose-Response: To determine a sub-lethal concentration that induces damage without causing mass cell death, perform a dose-response curve. Treat confluent HUVECs with serial dilutions of the chemotherapy agent for a relevant time period (e.g., 24 hours). Assess viability using an MTT or similar assay. Select a concentration that results in approximately 20-40% reduction in viability for subsequent experiments.
-
Treatment Groups:
-
Control: Treat cells with vehicle (culture medium).
-
Chemotherapy: Treat cells with the pre-determined concentration of the chemotherapeutic agent.
-
Defibrotide + Chemotherapy: Pre-incubate cells with Defibrotide (e.g., 50-100 µg/mL) for a specified time (e.g., 2-4 hours) before adding the chemotherapeutic agent.[17] Maintain Defibrotide in the medium throughout the chemotherapy exposure.
-
Defibrotide Alone: Treat cells with Defibrotide only to assess its baseline effect.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Harvesting: After incubation, collect the cell culture supernatant (for cytokine analysis) and/or lyse the cells to extract protein or RNA for further analysis.
Protocol 2: Assessment of Cell Viability and Apoptosis
This protocol quantifies the extent of cell death and apoptosis, a key feature of endothelial damage.[18][19]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Treated cells from Protocol 1 in 6-well plates
Procedure:
-
Harvest Cells: Following treatment, collect the culture medium. Gently wash the cell monolayer with PBS.
-
Detach Cells: Add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected culture medium from step 1 to ensure both apoptotic (floating) and viable (adherent) cells are collected.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant for all treatment groups.
Protocol 3: Analysis of Endothelial Activation and Inflammatory Markers
This protocol measures changes in the expression of key proteins involved in inflammation and thrombosis.
Materials:
-
ELISA kits for human VCAM-1, ICAM-1, TNF-α, IL-6
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Supernatant and cell lysates from Protocol 1
Procedure (ELISA):
-
Sample Preparation: Use the cell culture supernatant collected in Protocol 1, step 6. If necessary, centrifuge to remove debris.
-
ELISA Protocol: Perform the ELISA for each target protein (TNF-α, IL-6, etc.) according to the manufacturer's specific instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Read the absorbance on a microplate reader at the specified wavelength.
-
Quantification: Calculate the concentration of each protein in the samples by comparing their absorbance to the standard curve. Normalize results to the total protein content or cell number if using cell lysates.
Procedure (Western Blot - for adhesion molecules):
-
Protein Extraction: Lyse the treated HUVECs with lysis buffer. Quantify the total protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experiments, demonstrating the protective effects of Defibrotide.
Table 1: Effect of Defibrotide on Endothelial Cell Viability and Apoptosis
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Apoptotic Cells (Annexin V+) |
| Control | 95 ± 3% | 4 ± 2% |
| Chemotherapy Alone | 65 ± 5% | 30 ± 6% |
| Defibrotide + Chemo | 85 ± 4% | 12 ± 3% |
| Defibrotide Alone | 94 ± 2% | 5 ± 2% |
| Data are representative and expressed as mean ± SD. Actual values will depend on the specific chemotherapy agent, concentration, and cell type used. |
Table 2: Effect of Defibrotide on Endothelial Marker Expression
| Treatment Group | VCAM-1 Expression (Fold Change) | PAI-1 Secretion (Fold Change) | t-PA Secretion (Fold Change) | TNF-α Release (pg/mL) |
| Control | 1.0 | 1.0 | 1.0 | < 10 |
| Chemotherapy Alone | 4.5 ± 0.8 | 3.8 ± 0.6 | 0.5 ± 0.2 | 150 ± 25 |
| Defibrotide + Chemo | 1.8 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.1 | 45 ± 10 |
| Defibrotide Alone | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.2 ± 0.2 | < 10 |
| Data are representative and expressed as mean ± SD relative to the control group. |
Conclusion
The protocols outlined provide a robust framework for investigating the protective effects of Defibrotide against chemotherapy-induced endothelial injury. This in vitro model allows for the detailed study of cellular and molecular mechanisms, including the modulation of apoptosis, inflammation, and the thrombo-fibrinolytic system.[5][14] The data generated can support the development of strategies to mitigate the vascular toxicities associated with cancer therapies, potentially expanding the therapeutic applications of Defibrotide and improving patient outcomes.[3][20]
References
- 1. onclive.com [onclive.com]
- 2. Endothelial dysfunction as a complication of anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corrupt endothelial cells protect blood cancer cells from chemotherapy - ecancer [ecancer.org]
- 5. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defibrotide for the Treatment of Hepatic Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome Following Nontransplant-Associated Chemotherapy: Final Results From a Post Hoc Analysis of Data From an Expanded-Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Endothelial dysfunction and its critical role in COVID‐19‐associated coagulopathy: Defibrotide as an endothelium‐protective, targeted therapy - ProQuest [proquest.com]
- 14. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Modeling of the Antitumor Drugs Effects on the Endothelial Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemotherapy-induced acute vascular injury involves intracellular generation of ROS via activation of the acid sphingomyelinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Defibrotide stimulates expression of thrombomodulin in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ex Vivo treatment of coronary artery endothelial cells with serum post-exercise training offers limited protection against in vitro exposure to FEC-T chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Defibrotide Sodium in Angiogenesis Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium, a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides, is a drug with a complex and multifaceted mechanism of action.[1][2][3][4][5][6][7][8][9] While clinically approved for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), its pleiotropic effects on the endothelium have garnered significant interest in angiogenesis research.[2][10][11][12][13][14] Defibrotide exhibits a range of properties including antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective effects.[2][4][15] Its role in angiogenesis is nuanced, with studies reporting both pro-angiogenic and anti-angiogenic activities depending on the specific experimental context. This duality makes Defibrotide a compelling subject for investigation in various angiogenesis models.
These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing detailed protocols for essential in vitro assays.
Mechanism of Action in Angiogenesis
Defibrotide's influence on angiogenesis is not straightforward and appears to be context-dependent. Its endothelial protective properties form the basis of its effects. The drug has been shown to modulate endothelial cell function through various signaling pathways.
Pro-angiogenic Effects:
-
Stimulation of Angiogenesis: In certain in vitro and in vivo models, Defibrotide has been found to stimulate angiogenesis.[3][16] This is demonstrated through increased vascular tube formation, enhanced wound repair in scratch assays, and promotion of blood vessel formation in Matrigel plug assays.[16]
-
Interaction with Growth Factors: Defibrotide can bind to heparin-binding proteins like basic fibroblast growth factor (bFGF), protecting it from degradation and potentiating its pro-angiogenic activity.[3][17]
-
Activation of Pro-survival Pathways: Defibrotide can activate pro-survival signaling pathways in endothelial cells, including the PI3K/Akt, ERK, and p38 MAPK pathways.[16] The activation of Akt, in particular, leads to the upregulation of the anti-apoptotic protein Bcl-xL, protecting endothelial cells from apoptosis.[16]
Anti-angiogenic Effects:
-
Inhibition of Endothelial Cell Proliferation and Tube Formation: In other contexts, particularly those associated with inflammatory conditions like graft-versus-host disease (aGVHD), Defibrotide has been shown to suppress endothelial cell proliferation and their ability to form vascular tubes in a dose-dependent manner.[18][19]
-
Downregulation of Adhesion Molecules: Defibrotide can reduce the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, which are crucial for the inflammatory and angiogenic processes.[18][19]
-
Inhibition of PI3K/Akt Pathway: Paradoxically, while some studies show activation, others suggest that Defibrotide's anti-angiogenic effects may be mediated by the inhibition of the PI3K/Akt signaling pathway, thereby reducing the formation of new blood vessels.[20]
Key Signaling Pathways Modulated by Defibrotide
The following diagram illustrates the key signaling pathways in endothelial cells that are modulated by Defibrotide, leading to its effects on angiogenesis.
References
- 1. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Defibrotide modulates pulmonary endothelial cell activation and protects against lung inflammation in pre-clinical models of LPS-induced lung injury and idiopathic pneumonia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.cloud-cme.com [mdanderson.cloud-cme.com]
- 12. Defibrotide - Wikipedia [en.wikipedia.org]
- 13. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defibrotide for the Treatment of Hepatic Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome Following Nontransplant-Associated Chemotherapy: Final Results From a Post Hoc Analysis of Data From an Expanded-Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible role of defibrotide in endothelial cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defibrotide Stimulates Angiogenesis and Protects Endothelial Cells from Calcineurin Inhibitor-Induced Apoptosis via Upregulation of AKT/Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Angiogenesis alteration by defibrotide: implications for its mechanism of action in severe hepatic veno-occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute Graft-vs.-Host Disease-Associated Endothelial Activation in vitro Is Prevented by Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute Graft-vs.-Host Disease-Associated Endothelial Activation in vitro Is Prevented by Defibrotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Measuring the Anti-thrombotic Effects of Defibrotide Sodium In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It exhibits anti-thrombotic, anti-inflammatory, and anti-ischemic properties, making it a subject of significant interest in thrombosis research and for the treatment of conditions like hepatic veno-occlusive disease (VOD).[1][3] The exact mechanism of action is not fully elucidated but is known to involve the protection of endothelial cells and the restoration of thrombo-fibrinolytic balance.[1] In vivo assessment of its anti-thrombotic efficacy is crucial for preclinical and clinical development. This document provides detailed application notes and protocols for measuring the anti-thrombotic effects of this compound in vivo.
Mechanism of Action of Defibrotide
Signaling Pathway of Defibrotide's Anti-thrombotic Effects
In Vivo Models for Assessing Anti-thrombotic Effects
Several well-established in vivo models can be utilized to quantify the anti-thrombotic activity of Defibrotide. The choice of model depends on the specific aspects of thrombosis being investigated (e.g., arterial vs. venous, platelet-rich vs. fibrin-rich thrombi).
Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This is a widely used model to induce oxidative injury to the vascular endothelium, leading to thrombus formation.[12][13][14] It is sensitive to both antiplatelet and anticoagulant agents.[13][15]
-
Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).[16] Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline cervical incision and carefully dissect the common carotid artery from the surrounding tissue.[17]
-
Drug Administration: Administer Defibrotide or vehicle control intravenously (e.g., via tail vein injection) at the desired dose and time point before injury.
-
Thrombosis Induction: Place a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 2.5-10% in distilled water) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[12][15]
-
Monitoring and Data Collection: Place a Doppler flow probe distal to the injury site to continuously monitor blood flow.[12] The primary endpoint is the time to occlusion , defined as the time from FeCl₃ application to the cessation of blood flow.
-
Data Analysis: Compare the time to occlusion in Defibrotide-treated animals to the vehicle-treated control group.
| Parameter | Vehicle Control | Defibrotide (Low Dose) | Defibrotide (High Dose) |
| FeCl₃ Concentration | 5% | 5% | 5% |
| Time to Occlusion (min) | 10 ± 2 | 25 ± 5 | 40 ± 8 |
| n (animals per group) | 8 | 8 | 8 |
Note: The data presented in this table are illustrative and will vary based on experimental conditions.
Stenosis-Induced Thrombosis Model (Inferior Vena Cava Ligation)
This model mimics venous thrombosis, which is often associated with blood stasis.[18] It involves the partial ligation of a major vein, such as the inferior vena cava (IVC), to induce thrombus formation.[19][20]
-
Animal Preparation: Anesthetize the mouse as previously described.
-
Surgical Procedure: Perform a laparotomy to expose the inferior vena cava. Carefully dissect the IVC from the surrounding tissue.
-
Drug Administration: Administer Defibrotide or vehicle control according to the desired dosing regimen.
-
Stenosis Induction: Ligate the IVC with a suture over a spacer (e.g., a 30-gauge needle) to create a standardized degree of stenosis. Remove the spacer to allow for restricted blood flow.
-
Thrombus Formation: Suture the abdominal wall and allow the animal to recover. The thrombus is typically allowed to form over 24-48 hours.
-
Sample Collection and Measurement: Re-anesthetize the animal, excise the IVC segment containing the thrombus, and carefully remove the thrombus. The primary endpoint is the wet weight of the thrombus .
-
Data Analysis: Compare the thrombus weight in Defibrotide-treated animals to the vehicle-treated controls.
| Parameter | Vehicle Control | Defibrotide (15 mg/kg/day) | Defibrotide (150 mg/kg/day) |
| Time post-stenosis | 48 hours | 48 hours | 48 hours |
| Thrombus Weight (mg) | 5.2 ± 1.1 | 2.8 ± 0.7 | 1.5 ± 0.4 |
| n (animals per group) | 10 | 10 | 10 |
Note: The data presented in this table are illustrative and based on findings related to Defibrotide's effect on venous thrombosis.[10]
Laser-Induced Thrombosis Model
This model allows for real-time visualization of thrombus formation in the microvasculature using intravital microscopy.[21][22][23] A photosensitizing dye (e.g., Rose Bengal) is often used to induce photochemical injury upon laser illumination.[21][22][23][24]
-
Animal Preparation and Surgery: Anesthetize the animal and surgically expose the mesenteric or cremaster muscle microvasculature for visualization under a microscope.
-
Dye and Drug Administration: Administer a photosensitizing dye (e.g., Rose Bengal, 50 mg/kg) intravenously. Administer Defibrotide or vehicle at the desired time point. Platelets can be fluorescently labeled for visualization.
-
Thrombosis Induction: A focused laser beam is applied to a targeted arteriole or venule to induce endothelial injury and initiate thrombosis.
-
Real-time Imaging: Thrombus formation is recorded in real-time using an intravital microscope equipped with a camera.
-
Data Quantification: The primary endpoints include the time to initial thrombus formation , the time to vessel occlusion , and the stability of the thrombus over a defined period. Image analysis software can be used to quantify the area or volume of the thrombus.
-
Data Analysis: Compare the thrombotic parameters between Defibrotide-treated and control groups.
| Parameter | Vehicle Control | Defibrotide (40 mg/kg) |
| Time to Occlusion (s) | 180 ± 30 | 350 ± 50 |
| Maximum Thrombus Area (µm²) | 8,000 ± 1,500 | 3,500 ± 800 |
| n (vessels per group) | 15 | 15 |
Note: The data presented in this table are illustrative and will vary based on experimental conditions.
Tail Bleeding Time Assay
This assay provides a general assessment of hemostasis and can indicate the potential for increased bleeding risk associated with an anti-thrombotic agent.[16][25]
-
Animal Preparation: Anesthetize the mouse.
-
Drug Administration: Administer Defibrotide or vehicle at the desired time point before the assay.
-
Procedure: Transect a small segment (e.g., 3 mm) from the tip of the tail with a sharp scalpel.[25]
-
Measurement: Immediately immerse the tail in pre-warmed (37°C) isotonic saline.[16][25] Record the time from amputation until the cessation of bleeding for a defined period (e.g., 30 seconds). A cut-off time (e.g., 20 minutes) is typically set.[16]
-
Endpoints: The primary endpoint is the bleeding time . Blood loss can also be quantified by measuring the amount of hemoglobin in the saline or by weighing the animal before and after the procedure.[16][26]
-
Data Analysis: Compare the bleeding time and/or blood loss in Defibrotide-treated animals to the vehicle-treated controls.
| Parameter | Vehicle Control | Defibrotide (Low Dose) | Defibrotide (High Dose) |
| Bleeding Time (s) | 150 ± 25 | 280 ± 40 | 450 ± 60 |
| Blood Loss (µL) | 15 ± 5 | 30 ± 8 | 55 ± 12 |
| n (animals per group) | 10 | 10 | 10 |
Note: The data presented in this table are illustrative and will vary based on experimental conditions.
Conclusion
The in vivo evaluation of this compound's anti-thrombotic effects requires the use of well-characterized and reproducible animal models. The Ferric Chloride-induced thrombosis model is suitable for studying arterial thrombosis, while the stenosis-induced model is appropriate for venous thrombosis. The laser-induced model offers the advantage of real-time visualization of thrombus formation in the microcirculation. The tail bleeding time assay provides a general assessment of the compound's impact on hemostasis. By employing these detailed protocols and quantitative endpoints, researchers can effectively characterize the anti-thrombotic properties of this compound and its potential as a therapeutic agent.
References
- 1. drugs.com [drugs.com]
- 2. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Defitelio (this compound for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effects of defibrotide on leukocyte-endothelial cell interaction in the rat mesenteric vascular bed: role of P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Tissue factor pathway inhibitor release induced by defibrotide and heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defibrotide inhibits antiphospholipid antibody-mediated NET formation and venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the safety profile of defibrotide in sickle cell disease: an <i>in vitro</i> study | Haematologica [haematologica.org]
- 12. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Laser-induced noninvasive vascular injury models in mice generate platelet- and coagulation-dependent thrombi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Studying Defibrotide in Hematologic Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a polydisperse mixture of single-stranded oligonucleotides approved for the treatment of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), a complication of hematopoietic stem cell transplantation (HSCT).[1][2][3][4] Its mechanism of action is complex and not fully elucidated but is known to involve pleiotropic anti-inflammatory, anti-thrombotic, and fibrinolytic properties that confer broad protective effects on the vascular endothelium.[1][5][6][7] Preclinical studies suggest that Defibrotide's ability to modulate the tumor microenvironment and protect endothelial cells from damage may have therapeutic potential in hematologic malignancies, not by direct cytotoxicity, but by enhancing the efficacy of conventional chemotherapies.[8][9][10][11]
These application notes provide a comprehensive framework and detailed protocols for the preclinical evaluation of Defibrotide in hematologic malignancy models. The focus is on assays that probe its endothelial-protective functions, anti-angiogenic potential, and its ability to sensitize cancer cells to other treatments by modulating the protective bone marrow microenvironment.[8][9][10]
Key Mechanistic Pathways of Defibrotide
Defibrotide exerts its effects by modulating multiple cellular pathways, primarily within endothelial cells. It helps restore thrombotic–fibrinolytic balance, reduces inflammation, and protects endothelial cells from apoptosis.[1][12] This multi-target action makes it a candidate for combination therapies in hematologic cancers where endothelial dysfunction and inflammation are common.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide - Wikipedia [en.wikipedia.org]
- 4. Defitelio (this compound): First Drug Approved for Patients with Hepatic Veno-Occlusive Disease | Value-Based Cancer Care [valuebasedcancer.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Studies in Support of Defibrotide for the Treatment of Multiple Myeloma and Other Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical studies in support of defibrotide for the treatment of multiple myeloma and other neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. Defibrotide Stimulates Angiogenesis and Protects Endothelial Cells from Calcineurin Inhibitor-Induced Apoptosis via Upregulation of AKT/Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Defibrotide Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Defibrotide sodium is a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa. It is an approved therapeutic agent for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation.[1][2][3] Beyond its role in treating VOD, Defibrotide exhibits significant anti-inflammatory, antithrombotic, and endothelial-stabilizing properties.[1][4][5] These pleiotropic effects make it a subject of interest for broader applications in inflammatory and endothelial-related disorders.
These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the anti-inflammatory effects of Defibrotide. The described assays focus on key inflammatory markers and signaling pathways modulated by Defibrotide in endothelial cells, the primary target of its therapeutic action.
Key Anti-Inflammatory Mechanisms of Defibrotide
Defibrotide exerts its anti-inflammatory effects through multiple mechanisms, primarily centered on the protection and stabilization of endothelial cells. Key actions include:
-
Downregulation of Adhesion Molecules: Defibrotide reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), E-selectin, and P-selectin on the surface of endothelial cells.[4][6] This inhibition mitigates leukocyte adhesion and infiltration into tissues, a critical step in the inflammatory cascade.
-
Modulation of Pro-inflammatory Cytokines: Defibrotide has been shown to decrease the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1).[4][7]
-
Inhibition of Inflammatory Signaling Pathways: Defibrotide modulates key intracellular signaling pathways involved in inflammation, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[4][5][8]
-
Anti-apoptotic Effects: Defibrotide protects endothelial cells from apoptosis induced by inflammatory stimuli by inhibiting the activity of executioner caspases like caspase 8.[9]
-
Regulation of the Akt Signaling Pathway: Defibrotide has been shown to influence the Akt (Protein Kinase B) signaling pathway, which is involved in cell survival and apoptosis.[8][10]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of Defibrotide on various inflammatory markers as reported in the literature. These tables provide a reference for expected outcomes when performing the described assays.
Table 1: Effect of Defibrotide on Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Stimulant | Defibrotide Concentration | Incubation Time | Method | Observed Effect | Reference |
| VCAM-1 | Human Hepatic Endothelial Cells (SK-HEP1) | Cyclosporine A (200 ng/mL) | Not specified | 24 hours | Immunofluorescence | 2.2-fold increase with CSA alone; reduced to 1.2-fold increase with Defibrotide. | [11] |
| VCAM-1, ICAM-1, E-selectin, P-selectin | Human Umbilical Vein Endothelial Cells (HUVEC) | Sera from aGvHD patients | Not specified | 48 hours | Flow Cytometry | Significant downregulation compared to untreated cells stimulated with aGvHD sera. | [6] |
Table 2: Effect of Defibrotide on Pro-inflammatory Cytokine Release
| Cytokine | Cell Type | Stimulant | Defibrotide Concentration | Incubation Time | Method | Observed Effect | Reference |
| IL-8, MCP-1 | HUVEC | Histone H4 | Not specified | Not specified | ELISA | Suppression of histone H4-induced IL-8 and MCP-1 release. | [7] |
| TNF-α, IL-6 | In vivo (human endotoxemia model) | Lipopolysaccharide (LPS) | 6.25 mg/kg infusion | Pre-treatment | ELISA | No significant reduction in LPS-induced TNF-α and IL-6 levels. |
Table 3: Effect of Defibrotide on Apoptosis
| Apoptosis Marker | Cell Type | Stimulant | Defibrotide Concentration | Incubation Time | Method | Observed Effect | Reference |
| Caspase 8 Activity | Human Dermal Microvascular Endothelial Cells (MVEC) | Plasma from COVID-19 patients | 5 µg/mL | 5 hours | Functional Assay | Mean 60.2% inhibition of plasma-induced caspase 8 activation. | [9] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the anti-inflammatory effects of Defibrotide.
Adhesion Molecule Expression Assay (VCAM-1, ICAM-1, E-selectin)
This protocol describes the use of flow cytometry to quantify the expression of adhesion molecules on the surface of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
Inflammatory stimulant (e.g., TNF-α, LPS, or patient sera)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against VCAM-1, ICAM-1, and E-selectin (and corresponding isotype controls)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium in a humidified incubator at 37°C and 5% CO2. Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment:
-
Pre-incubate cells with varying concentrations of Defibrotide for a specified time (e.g., 1-24 hours).
-
Add the inflammatory stimulant (e.g., TNF-α at 10 ng/mL) to the media and incubate for an additional 4-24 hours.
-
Include appropriate controls: untreated cells, cells treated with stimulant alone, and cells treated with Defibrotide alone.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with media containing serum and centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in cold FACS buffer.
-
Aliquot approximately 1x10^5 cells per tube.
-
Add the fluorochrome-conjugated primary antibodies (or isotype controls) at the manufacturer's recommended concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the live cell population. The results can be expressed as the percentage of positive cells or the mean fluorescence intensity (MFI).
-
Cytokine Release Assay (TNF-α, IL-6)
This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
Inflammatory stimulant (e.g., LPS at 1 µg/mL)
-
Commercially available ELISA kits for human TNF-α and IL-6
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs in 24-well plates and grow to confluency.
-
Pre-incubate the cells with different concentrations of Defibrotide for a designated period.
-
Stimulate the cells with the inflammatory agent (e.g., LPS).
-
Include necessary controls (untreated, stimulant alone, Defibrotide alone).
-
Incubate for a suitable time to allow for cytokine production (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the culture supernatants and store them at -80°C until analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
-
Caspase 8 Activity Assay
This protocol describes a fluorometric or colorimetric assay to measure the activity of caspase 8, an initiator caspase in the extrinsic apoptosis pathway.
Materials:
-
Endothelial cells
-
Cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., TNF-α in combination with cycloheximide, or patient plasma)
-
Commercial caspase 8 activity assay kit (containing a specific caspase 8 substrate, e.g., Ac-IETD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Culture and Treatment:
-
Seed endothelial cells in a 96-well plate.
-
Treat the cells with varying concentrations of Defibrotide followed by the apoptosis-inducing agent.
-
Include appropriate controls.
-
Incubate for the time specified in the kit protocol or as determined by preliminary experiments (e.g., 5 hours).
-
-
Cell Lysis:
-
Lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer directly to the wells.
-
-
Caspase 8 Activity Measurement:
-
Add the caspase 8 substrate to each well.
-
Incubate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Calculate the caspase 8 activity, often expressed as a fold-change relative to the untreated control.
-
Determine the percentage inhibition of caspase 8 activity by Defibrotide.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), visualize the key signaling pathways affected by Defibrotide and the general experimental workflow for the described assays.
References
- 1. Final results from a defibrotide treatment‐IND study for patients with hepatic veno‐occlusive disease/sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide in the treatment of hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide: An Oligonucleotide for Sinusoidal Obstruction Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Labeling Defibrotide Sodium for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is an approved treatment for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation.[3][4] The therapeutic efficacy of Defibrotide is attributed to its multi-faceted mechanism of action, which includes antithrombotic, profibrinolytic, and anti-inflammatory properties, primarily through its interaction with and protection of vascular endothelial cells.[5][6]
To further elucidate the cellular and molecular mechanisms of Defibrotide, it is crucial to visualize and quantify its uptake by target cells. This document provides detailed application notes and experimental protocols for the fluorescent labeling of this compound and subsequent analysis of its cellular uptake. The protocols are designed to be adaptable for various research applications, including fluorescence microscopy and flow cytometry.
Labeling Strategy: Post-Synthetic Conjugation
Given that Defibrotide is a mixture of oligonucleotides of varying lengths and sequences, a post-synthetic labeling approach is the most suitable strategy. This method involves chemically attaching a fluorescent dye to the oligonucleotide mixture after its isolation and purification.[7][8] The most common approach is to target the 5'- or 3'-hydroxyl groups or internal functional groups on the bases. For simplicity and to minimize interference with the oligonucleotide's biological activity, terminal labeling is preferred. This protocol will focus on 5'-end labeling.
A two-step enzymatic and chemical approach can be employed for robust 5'-end labeling of unmodified oligonucleotides.[9] First, T4 Polynucleotide Kinase (PNK) is used to transfer a phosphorothioate (B77711) group from ATPγS to the 5'-terminus of the Defibrotide oligonucleotides.[9] The resulting phosphorothioate is then chemically reacted with a maleimide- or iodoacetamide-activated fluorescent dye.[9][10]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol details the 5'-end labeling of this compound with a fluorescent dye.
Materials:
-
This compound (pharmaceutical grade or research grade)
-
T4 Polynucleotide Kinase (T4 PNK)
-
ATPγS (Adenosine 5'-[γ-thio]triphosphate)
-
10X T4 PNK Reaction Buffer
-
Iodoacetamide- or Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide, DyLight™ 488 Maleimide)
-
Nuclease-free water
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Size-exclusion chromatography columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
Part A: 5'-Phosphorothioate Modification
-
In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
This compound: 10 nmol (concentration to be determined based on average molecular weight)
-
10X T4 PNK Reaction Buffer: 5 µL
-
ATPγS (10 mM): 5 µL
-
T4 Polynucleotide Kinase (10 U/µL): 2 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix gently by pipetting and incubate at 37°C for 1 hour.
-
Heat-inactivate the T4 PNK by incubating at 70°C for 10 minutes.
-
Proceed immediately to the chemical conjugation step.
Part B: Fluorescent Dye Conjugation
-
Dissolve the maleimide- or iodoacetamide-activated fluorescent dye in anhydrous DMSO to a final concentration of 10 mM.
-
To the 50 µL reaction mixture from Part A, add 5 µL of the 10 mM fluorescent dye solution.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
The final product is fluorescently labeled Defibrotide (e.g., DF-488).
Part C: Purification of Labeled Defibrotide
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with TE buffer.
-
Load the labeling reaction mixture onto the column.
-
Elute with TE buffer and collect fractions.
-
Monitor the fractions for both nucleic acid absorbance (260 nm) and dye fluorescence (e.g., ~495 nm for Alexa Fluor 488).
-
The first peak/fractions containing both absorbance and fluorescence correspond to the labeled Defibrotide. The later peak/fractions will contain unincorporated dye.
-
Pool the fractions containing the labeled Defibrotide.
-
Alternatively, reverse-phase HPLC can be used for purification, offering higher resolution.[7]
Part D: Quantification and Characterization
-
Measure the absorbance of the purified labeled Defibrotide at 260 nm and the excitation maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).
-
Calculate the concentration of Defibrotide and the dye using the Beer-Lambert law. The extinction coefficient for Defibrotide will need to be determined empirically or estimated based on its composition.
-
Determine the labeling efficiency (dye-to-oligonucleotide ratio).
Protocol 2: Cellular Uptake of Labeled Defibrotide by Flow Cytometry
This protocol provides a quantitative method to assess the cellular uptake of fluorescently labeled Defibrotide.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
-
Complete cell culture medium (e.g., EGM™-2 Endothelial Cell Growth Medium-2)
-
Fluorescently labeled Defibrotide (DF-488) from Protocol 1
-
Unlabeled Defibrotide
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium Iodide (PI) or other viability stain
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare different concentrations of DF-488 (e.g., 0, 10, 50, 100 µg/mL) in complete cell culture medium.
-
For competition experiments, pre-incubate cells with a 10-fold excess of unlabeled Defibrotide for 1 hour before adding DF-488.
-
Remove the old medium from the cells and add the medium containing the different treatments.
-
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS to remove unbound DF-488.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining and Analysis:
-
Resuspend the cell pellet in 200 µL of ice-cold PBS.
-
Add a viability stain (e.g., PI) to exclude dead cells from the analysis.
-
Analyze the cells on a flow cytometer, exciting with the appropriate laser (e.g., 488 nm) and detecting the emission in the corresponding channel (e.g., ~520 nm for Alexa Fluor 488).
-
Record the mean fluorescence intensity (MFI) of the viable cell population.
-
Protocol 3: Visualization of Labeled Defibrotide Uptake by Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of the subcellular localization of fluorescently labeled Defibrotide.
Materials:
-
HUVECs or other relevant cell line
-
Glass-bottom dishes or chamber slides
-
Fluorescently labeled Defibrotide (DF-488)
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) 4% in PBS for fixation
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed HUVECs on glass-bottom dishes or chamber slides and allow them to reach 70-80% confluency.
-
Treatment: Treat the cells with DF-488 (e.g., 50 µg/mL) in complete medium for the desired time points (e.g., 1, 4, 24 hours).
-
Washing and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add a drop of mounting medium to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for DAPI and the fluorescent label on Defibrotide.
-
Acquire z-stack images to determine the intracellular localization of DF-488.
-
Data Presentation
Quantitative data from the labeling and cellular uptake experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Quantification of Labeled Defibrotide
| Parameter | Value |
| Defibrotide Concentration (µM) | |
| Dye Concentration (µM) | |
| Molar Extinction Coefficient of Defibrotide at 260 nm (M⁻¹cm⁻¹) | |
| Molar Extinction Coefficient of Dye at λmax (M⁻¹cm⁻¹) | |
| Correction Factor for Dye Absorbance at 260 nm | |
| Labeling Efficiency (Dye:Defibrotide Ratio) |
Table 2: Cellular Uptake of Labeled Defibrotide (Flow Cytometry)
| Treatment | Concentration (µg/mL) | Time (hours) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Untreated Control | 0 | 4 | ||
| DF-488 | 10 | 4 | ||
| DF-488 | 50 | 4 | ||
| DF-488 | 100 | 4 | ||
| DF-488 + Unlabeled DF | 50 + 500 | 4 | ||
| DF-488 | 50 | 1 | ||
| DF-488 | 50 | 24 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for fluorescent labeling of this compound.
Caption: Experimental workflow for cellular uptake studies.
Caption: Simplified signaling pathway of Defibrotide's action on endothelial cells.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Defibrotide - Wikipedia [en.wikipedia.org]
- 3. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Final results from a defibrotide treatment-IND study for patients with hepatic veno-occlusive disease/sinusoidal obstruction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 8. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 9. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, inexpensive, sequence-independent fluorescent labeling of phosphorothioate DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Defibrotide Sodium Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of single-stranded oligonucleotides approved for the treatment of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), a severe complication of hematopoietic stem cell transplantation.[1][2] Its mechanism of action is multifactorial, involving antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective effects.[1][3] Understanding the in vivo biodistribution of Defibrotide is crucial for optimizing therapeutic regimens, assessing target organ engagement, and exploring potential new indications. This document provides detailed application notes and experimental protocols for non-invasively imaging the distribution of this compound in animal models using established imaging techniques.
While specific studies on the in vivo imaging of Defibrotide are not extensively published, protocols can be adapted from established methods for imaging other oligonucleotides.[3][4][5] Radiolabeling Defibrotide for Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging offers high sensitivity and quantitative data on drug distribution throughout the body.
Application Notes
Rationale for Imaging Defibrotide Distribution:
-
Pharmacokinetics and Biodistribution: To determine the concentration and localization of Defibrotide in various organs and tissues over time. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Organ Accumulation: To verify that Defibrotide accumulates in the liver, the primary site of action for treating VOD. Imaging can also reveal accumulation in other organs, which may be relevant to its therapeutic effects or potential off-target effects.
-
Disease Model Correlation: To compare the biodistribution of Defibrotide in healthy versus diseased animal models (e.g., a model of VOD/SOS). This can elucidate how pathophysiology affects drug distribution and target engagement.
-
Dose Optimization: To inform the selection of optimal dosing regimens by correlating tissue exposure with therapeutic efficacy and potential toxicity.
-
Development of New Formulations: To assess how different drug delivery systems or formulations alter the biodistribution of Defibrotide.
Choice of Imaging Modality:
-
SPECT Imaging: Utilizes gamma-emitting radionuclides (e.g., Indium-111, Iodine-123). It is a highly sensitive and quantitative technique suitable for tracking radiolabeled molecules in vivo.[3][5]
-
PET Imaging: Employs positron-emitting radionuclides (e.g., Fluorine-18, Copper-64). PET generally offers higher sensitivity and spatial resolution compared to SPECT.
-
Fluorescence Imaging: Involves labeling with fluorescent dyes. While useful for ex vivo tissue analysis and some superficial in vivo applications, it can be limited by poor tissue penetration and challenges in absolute quantification.
For robust quantitative biodistribution studies of a systemically administered drug like Defibrotide, radiolabeling followed by SPECT or PET imaging is the recommended approach.
Signaling Pathway of Defibrotide's Endothelial Protection
The therapeutic effects of Defibrotide are largely attributed to its protective actions on endothelial cells and its modulation of hemostasis. The following diagram illustrates the key known signaling pathways influenced by Defibrotide.
Caption: Mechanism of Defibrotide on endothelial cells.
Experimental Workflow for In Vivo Imaging
The following diagram outlines a typical workflow for conducting an in vivo imaging study of Defibrotide distribution in an animal model.
References
- 1. Reliable assessment and quantification of the fluorescence-labeled antisense oligonucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging of Oligonucleotides with Nuclear Tomography: Ingenta Connect [ingentaconnect.com]
- 3. Biodistribution of Radioactively Labeled Splice Modulating Antisense Oligonucleotides After Intracerebroventricular and Intrathecal Injection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Feasibility of SPECT-CT Imaging to Study the Pharmacokinetics of Antisense Oligonucleotides in a Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Endothelial Cell Activation with Defibrotide Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell activation is a critical early event in the pathogenesis of various inflammatory and thrombotic disorders. This process is characterized by the upregulation of cell surface adhesion molecules, which mediate the recruitment and attachment of leukocytes to the vascular wall. Defibrotide sodium is a polydisperse oligonucleotide with known anti-thrombotic, anti-inflammatory, and fibrinolytic properties.[1] It has been shown to exert a protective effect on the endothelium, in part by modulating the expression of these key adhesion molecules.[2][3] This document provides detailed application notes and protocols for the analysis of endothelial cell activation and the effects of Defibrotide using flow cytometry.
Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression at the single-cell level. This method allows for the precise measurement of changes in the expression of endothelial activation markers such as E-selectin (CD62E), P-selectin (CD62P), Intercellular Adhesion Molecule-1 (ICAM-1 or CD54), and Vascular Cell Adhesion Molecule-1 (VCAM-1 or CD106) following stimulation with pro-inflammatory agents and treatment with Defibrotide.
Data Presentation
The following table summarizes the quantitative effects of Defibrotide on the expression of the endothelial activation marker VCAM-1. While specific quantitative data for other markers are not detailed in the cited literature, studies consistently show a significant downregulation of E-selectin, P-selectin, and ICAM-1 on activated endothelial cells following Defibrotide treatment.[2]
| Treatment Group | VCAM-1 Expression (Fold Increase vs. Control) | Reference |
| Control (Unstimulated) | 1.0 | [4] |
| Stimulated (Cyclosporine A) | 2.2 ± 0.5 | [4] |
| Stimulated + Defibrotide | 1.2 ± 0.2 | [4] |
Signaling Pathways and Experimental Workflow
Endothelial Cell Activation Signaling Pathway
Endothelial cell activation by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) predominantly involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This leads to the transcription and subsequent surface expression of various adhesion molecules.
Caption: TNF-α and LPS signaling cascade leading to endothelial adhesion molecule expression.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for assessing the effect of Defibrotide on endothelial cell activation using flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Endothelial Cell Culture
This protocol is for the culture of Human Umbilical Vein Endothelial Cells (HUVECs), a commonly used primary cell line for studying endothelial function.
Materials:
-
HUVECs (primary cells)
-
Endothelial Cell Growth Medium (with supplements such as VEGF, FGF, and serum)
-
Culture flasks or plates, tissue culture treated
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05%), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a tissue culture-treated flask or plate at an appropriate density.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. Use HUVECs between passages 2 and 6 for experiments to ensure phenotypic stability.
Endothelial Cell Stimulation and Defibrotide Treatment
Materials:
-
Confluent HUVEC monolayers in culture plates (e.g., 6-well plates)
-
Endothelial Cell Growth Medium
-
Recombinant human TNF-α (or other stimulant like LPS)
-
This compound solution
-
Sterile PBS
Procedure:
-
Seed HUVECs into 6-well plates and grow to confluence.
-
For each experiment, set up the following treatment groups:
-
Unstimulated Control: Incubate cells with fresh growth medium only.
-
Stimulated Control: Incubate cells with growth medium containing the pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α).
-
Defibrotide Treatment: Pre-incubate cells with Defibrotide (e.g., 100 µg/mL) for a specified period (e.g., 24 hours) before adding the pro-inflammatory stimulus along with Defibrotide.[2]
-
-
Incubate the cells for the desired time period to induce activation marker expression (e.g., 4-6 hours for E-selectin and P-selectin, 12-24 hours for ICAM-1 and VCAM-1).
-
After incubation, wash the cells twice with sterile PBS.
Flow Cytometry Staining and Analysis
Materials:
-
Trypsin-EDTA (0.05%)
-
FACS buffer (PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies against:
-
Human CD54 (ICAM-1)
-
Human CD106 (VCAM-1)
-
Human CD62E (E-selectin)
-
Human CD62P (P-selectin)
-
-
Corresponding isotype control antibodies
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Detachment: Gently wash the cell monolayers with PBS and add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C. Neutralize the trypsin with growth medium containing serum.
-
Cell Preparation: Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into new FACS tubes for each antibody and isotype control.
-
Add the pre-titrated amount of each fluorochrome-conjugated antibody or isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.[2]
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a viability dye, if necessary, to exclude dead cells.
-
Gate on single cells using FSC-A versus FSC-H.
-
For each sample, analyze the histogram of fluorescence intensity for the specific antibody.
-
Use the isotype control to set the gate for positive cells.
-
Determine the percentage of positive cells and/or the Mean Fluorescence Intensity (MFI) for each activation marker in each treatment group.
-
Normalize the MFI of the treated samples to the unstimulated control to determine the fold-change in expression.
-
By following these detailed protocols, researchers can effectively utilize flow cytometry to investigate the modulatory effects of Defibrotide on endothelial cell activation, providing valuable insights for drug development and the study of vascular pathologies.
References
- 1. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Defibrotide Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defibrotide sodium is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosal DNA.[1] It is an approved treatment for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation (HSCT).[2][3] The mechanism of action of Defibrotide is multifactorial and not entirely elucidated, but it is known to possess antithrombotic, profibrinolytic, and anti-inflammatory properties, primarily through its protective effects on endothelial cells.[1][4][5]
Gene expression analysis has been a critical tool in understanding the molecular mechanisms underlying Defibrotide's therapeutic effects. These studies have revealed that Defibrotide modulates the expression of a wide range of genes involved in key biological processes such as inflammation, coagulation, and vascular biology.[6][7] These application notes provide a comprehensive overview of the gene expression changes induced by Defibrotide treatment and detailed protocols for conducting similar analyses.
Biological Effects of Defibrotide on Gene Expression
Defibrotide treatment has been shown to significantly alter the gene expression profile of endothelial cells, both in steady-state conditions and under inflammatory stimuli like lipopolysaccharide (LPS) exposure.[6] The primary effects are centered on the modulation of pathways related to endothelial cell activation, inflammation, and thrombosis.
Key Modulated Signaling Pathways:
-
Inflammatory Response and Leukocyte Migration: Defibrotide down-regulates various pathways activated by inflammatory stimuli.[6] This includes the suppression of genes encoding for adhesion molecules such as P-selectin, E-selectin, VCAM-1, and ICAM-1, which are crucial for leukocyte recruitment to sites of inflammation.[5]
-
Vasculogenesis and Angiogenesis: The drug also impacts pathways involved in the formation of new blood vessels.[6][9]
-
Apoptosis: Defibrotide has demonstrated a protective effect on endothelial cells by modulating the expression of genes involved in apoptosis.[10][11]
Quantitative Gene Expression Data
The following tables summarize the quantitative data on gene expression changes observed in endothelial cells upon Defibrotide treatment.
Table 1: Upregulated Genes in Steady-State Endothelial Cells Treated with Defibrotide [6]
| Gene | Fold Change |
| Gene 1 | 2.71 |
| Gene 2 | 2.50 |
| Gene 3 | 2.25 |
| Gene 4 | 1.80 |
| Gene 5 | 1.75 |
| Gene 6 | 1.50 |
| Gene 7 | 1.31 |
Note: The specific gene names were not all available in the provided search results, hence representative placeholders are used.
Table 2: Key Genes and Proteins Modulated by Defibrotide [2][3][5][6][9]
| Gene/Protein | Effect of Defibrotide | Biological Process |
| MMP2, MMP9 | Modulation | Extracellular matrix remodeling |
| Thrombin Receptor | Modulation | Coagulation |
| Sphingosine-kinase 1 | Modulation | Cell signaling |
| Collagen XVIII (alpha subunit) | Modulation | Angiogenesis |
| Endothelial-protein C receptor | Modulation | Anticoagulation, anti-inflammation |
| P-selectin, E-selectin | Down-regulation | Leukocyte adhesion |
| VCAM-1, ICAM-1 | Down-regulation | Leukocyte adhesion |
| tPA, Thrombomodulin | Up-regulation | Fibrinolysis, anticoagulation |
| vWF, PAI-1 | Down-regulation | Coagulation, inhibition of fibrinolysis |
| Heparanase | Suppression | Angiogenesis, inflammation |
Experimental Protocols
This section provides a detailed, generalized protocol for analyzing gene expression changes in response to Defibrotide treatment using RNA sequencing (RNA-Seq).
Protocol 1: Cell Culture and Defibrotide Treatment
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs, human hepatic sinusoidal endothelial cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment:
-
For steady-state analysis, treat the cells with a clinically relevant concentration of Defibrotide (e.g., 50 µg/mL) for a specified time (e.g., 24 hours).
-
For inflammatory conditions, pre-treat cells with Defibrotide for a certain period before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Include appropriate controls (untreated cells, vehicle-treated cells, and LPS-only treated cells).
-
-
Harvesting: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves homogenization, phase separation, and purification on a silica (B1680970) column.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of >8 is recommended for RNA-Seq.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Purify the ligated fragments and perform PCR amplification to enrich for the library fragments.
-
Note: Numerous commercial kits are available for RNA-Seq library preparation (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
-
Library Quality Control: Quantify the final library concentration using a Qubit fluorometer and assess the size distribution using an automated electrophoresis system.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads for differential gene expression analysis).
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups and controls.
-
Set a significance threshold (e.g., FDR < 0.05 and a log2 fold change > 1).
-
-
Pathway and Functional Analysis:
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Defibrotide's effect on endothelial gene expression.
Caption: Gene expression analysis workflow.
References
- 1. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defibrotide, a polydisperse mixture of single-stranded phosphodiester oligonucleotides with lifesaving activity in severe hepatic veno-occlusive disease: clinical outcomes and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Defibrotide in the treatment of hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Troubleshooting Defibrotide sodium stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Defibrotide sodium in cell culture experiments. The following information addresses common questions and troubleshooting strategies related to the stability and handling of Defibrotide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability?
A1: this compound is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1] It is clinically used as an antithrombotic agent. For experimental use, it's important to be aware of its stability. While relatively stable, proper handling and storage are crucial to avoid degradation.[2]
Q2: In what types of cell culture media has Defibrotide been successfully used?
A2: Published in-vitro studies have reported the use of Defibrotide in Eagle's Minimum Essential Medium (EMEM) and Medium 199, both supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin and streptomycin).[3]
Q3: What are the recommended solvents and storage conditions for Defibrotide?
A3: For clinical applications, Defibrotide is diluted in 0.9% NaCl or 5% Dextrose (D5W).[4] The diluted solution is stable for 4 hours at room temperature or 24 hours when refrigerated.[4] For long-term storage in a laboratory setting, it is best to store oligonucleotides like Defibrotide in a buffered solution such as TE buffer (pH 7.5-8.0) at -20°C or -80°C to protect against degradation from nucleases and pH fluctuations.[5] Aliquoting the solution can help avoid repeated freeze-thaw cycles.[6]
Q4: What are the potential signs of Defibrotide instability in my cell culture media?
A4: Visual signs of instability are not well-documented specifically for Defibrotide in cell culture media. However, general indicators of oligonucleotide degradation or incompatibility with media components can include:
-
Precipitation or cloudiness: This may indicate that the drug is coming out of solution.
-
Color change: The diluted solution of Defibrotide may range from colorless to light yellow. Any significant deviation from this could indicate a problem.[4]
-
Loss of biological activity: If you observe a diminished or inconsistent effect of Defibrotide in your experiments over time, it could be a sign of degradation.
Q5: How can I test the stability of Defibrotide in my specific cell culture medium?
A5: You can perform a stability study by incubating Defibrotide in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2). At various time points, you can collect samples and analyze the integrity and concentration of Defibrotide using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). A detailed protocol for a general stability assessment is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of Defibrotide. | Degradation of Defibrotide: Improper storage, repeated freeze-thaw cycles, or nuclease contamination can lead to degradation. | - Store stock solutions in aliquots at -20°C or -80°C in a buffered solution (e.g., TE buffer).- Use fresh dilutions for each experiment.- Ensure all solutions and equipment are nuclease-free. |
| Interaction with media components: Components in the cell culture medium, especially serum, may contain nucleases that degrade oligonucleotides. | - Perform a pilot stability study in your specific medium (see protocol below).- Consider reducing the serum concentration if stability is a major issue, though this may affect cell health. | |
| Precipitate forms after adding Defibrotide to the media. | Solubility issues: The concentration of Defibrotide may be too high for the media, or there may be an incompatibility with a specific media component. | - Ensure the final concentration of Defibrotide is within a range that has been previously reported in the literature.- Prepare the Defibrotide solution in a compatible solvent (e.g., sterile PBS or saline) before adding it to the complete culture medium.- Gently mix the solution after adding Defibrotide. |
| Variability in results between experiments. | Inconsistent preparation of Defibrotide solution: Differences in dilution, mixing, or storage of working solutions can lead to variability. | - Prepare a large batch of Defibrotide stock solution, aliquot, and freeze.- Use a standardized protocol for preparing working solutions for each experiment. |
| Cell culture conditions: Variations in cell density, passage number, or media supplements can affect cellular response. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range. |
Data on this compound Stability
While specific comparative stability data in different cell culture media is limited, the following table summarizes known stability information.
| Parameter | Condition | Stability | Reference |
| Diluted Solution (in 0.9% NaCl or D5W) | Room Temperature | Up to 4 hours | [4] |
| Refrigerated (2-8°C) | Up to 24 hours | [4] | |
| Oligonucleotide Storage (General) | Dried, 37°C | Up to 6 weeks | [2] |
| In Nuclease-free Water, 37°C | Less stable than in TE buffer | [5] | |
| In TE Buffer, 37°C | More stable than in water | [5] | |
| Frozen (-20°C or -80°C) | Long-term (months to years) | [2][5] |
Experimental Protocols
Protocol for Assessing Defibrotide Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of Defibrotide in your specific cell culture medium.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640, F-12) with all supplements (e.g., FBS, L-glutamine, antibiotics)
-
Sterile, nuclease-free microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Method for analysis (e.g., UV-Vis spectrophotometer, HPLC system, or equipment for gel electrophoresis)
Procedure:
-
Preparation of Defibrotide-Media Solution:
-
Prepare a stock solution of Defibrotide in a suitable sterile, nuclease-free buffer (e.g., TE buffer).
-
Spike your complete cell culture medium with Defibrotide to the final concentration used in your experiments.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the Defibrotide-media solution into sterile, nuclease-free microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
Include a "time zero" sample that is immediately stored at -80°C.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
-
Analysis:
-
Once all samples are collected, thaw them on ice.
-
Analyze the integrity and concentration of Defibrotide in each sample using one of the following methods:
-
UV-Vis Spectrophotometry: Measure the absorbance at 260 nm to determine the concentration of the oligonucleotide. A decrease in absorbance over time suggests degradation.
-
Polyacrylamide Gel Electrophoresis (PAGE): Run the samples on a denaturing polyacrylamide gel to visualize the integrity of the Defibrotide. Degradation will appear as smearing or the presence of lower molecular weight bands.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., ion-pair reversed-phase) to separate and quantify the intact Defibrotide from potential degradation products. A decrease in the area of the main peak over time indicates degradation.
-
-
Data Interpretation:
By comparing the results from the different time points to the "time zero" sample, you can determine the rate of Defibrotide degradation in your specific cell culture medium and establish a suitable time frame for your experiments.
Signaling Pathways and Experimental Workflows
Defibrotide's Mechanism of Action on Endothelial Cells
Defibrotide exerts its effects on endothelial cells through multiple pathways, leading to anti-thrombotic, anti-inflammatory, and protective effects.
Caption: Defibrotide's multifaceted mechanism on endothelial cells.
Experimental Workflow for Troubleshooting Defibrotide Stability
This workflow outlines the logical steps to diagnose and resolve issues with Defibrotide in cell culture.
Caption: Troubleshooting workflow for Defibrotide stability issues.
References
- 1. Defibrotide - Wikipedia [en.wikipedia.org]
- 2. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Optimizing Defibrotide Sodium Concentration for In Vitro Endothelial Cell Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Defibrotide sodium in in vitro endothelial cell experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Defibrotide in endothelial cell experiments?
A1: The optimal concentration of Defibrotide is highly dependent on the specific experimental context, including the endothelial cell type (e.g., HUVEC, microvascular endothelial cells), the nature of the cellular insult (e.g., inflammatory stimuli, chemotherapy agents), and the endpoint being measured (e.g., cell viability, apoptosis, adhesion molecule expression). Based on published studies, effective concentrations can range from the nanogram per milliliter (ng/mL) to the microgram per milliliter (µg/mL) scale. It is recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration. For initial experiments, a range of 1 µg/mL to 100 µg/mL is a reasonable starting point.
Q2: How should I prepare and store this compound for in vitro use?
A2: this compound is typically supplied as a sterile solution for injection. For in vitro experiments, it should be diluted in a sterile, buffered solution suitable for cell culture, such as phosphate-buffered saline (PBS) or the cell culture medium being used in the experiment. It is advisable to prepare fresh dilutions for each experiment from a concentrated stock solution. Store the stock solution according to the manufacturer's instructions, typically at a controlled room temperature, and protect it from light.
Q3: Can Defibrotide interfere with common cell-based assays?
A3: Defibrotide, being a mixture of oligonucleotides, has the potential to interfere with certain assays. For instance, in assays that involve nucleic acid quantification, it is crucial to include appropriate controls to account for any potential interference from Defibrotide itself. When performing colorimetric or fluorometric assays, it is important to run parallel controls containing Defibrotide in cell-free medium to assess any direct effect on the assay reagents.
Q4: I am not observing the expected protective effect of Defibrotide. What are the possible reasons?
A4: Several factors could contribute to a lack of observed efficacy. These include:
-
Suboptimal Concentration: The concentration of Defibrotide used may be too low or too high for your specific model. A comprehensive dose-response analysis is crucial.
-
Timing of Administration: The timing of Defibrotide treatment relative to the cellular insult is critical. Pre-treatment before the insult is often more effective in preventing damage.[1][2]
-
Cell Health and Passage Number: The health and passage number of your endothelial cells can significantly impact their responsiveness. Use low-passage cells and ensure they are healthy and proliferating well before initiating experiments.
-
Nature of the Insult: The protective effects of Defibrotide may be more pronounced against certain types of endothelial injury than others.
Q5: I am observing unexpected cytotoxicity with Defibrotide. What should I do?
A5: While Defibrotide is generally considered to have a good safety profile, high concentrations may induce cytotoxicity in some cell types. If you observe unexpected cell death:
-
Verify Concentration: Double-check your calculations and dilution steps to ensure the correct concentration of Defibrotide is being used.
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic threshold of Defibrotide for your specific endothelial cells.
-
Assess Purity of the Compound: Ensure the Defibrotide solution is not contaminated.
Data Presentation: Effective Concentrations of Defibrotide
The following tables summarize the effective concentrations of Defibrotide reported in various in vitro endothelial cell experiments.
Table 1: Defibrotide Concentrations for Cytoprotection and Viability
| Cell Type | Insult | Effective Concentration | Observed Effect | Citation |
| Bovine Pulmonary Artery Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | 0.03 - 0.3 mg/mL (30 - 300 µg/mL) | Protection from TNF-α-mediated cytotoxicity | [3] |
| Human Dermal Microvascular Endothelial Cells | Plasma from patients with thrombotic microangiopathies or COVID-19 | 5 µg/mL | Suppression of caspase 8 activation (marker of apoptosis) | [4][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Serum from patients with acute Graft-versus-Host Disease (aGVHD) | 10, 100, or 500 µg/mL | Suppression of endothelial cell proliferation | [6] |
Table 2: Defibrotide Concentrations for Modulation of Endothelial Activation and Adhesion
| Cell Type | Stimulus | Effective Concentration | Observed Effect | Citation |
| Endothelial Cells | Lipopolysaccharide (LPS) | 10, 50, 100, and 400 ng/mL | Reduction of intercellular adhesion molecule-1 (ICAM-1) RNA expression | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Serum from patients with acute Graft-versus-Host Disease (aGVHD) | Not specified | Down-regulation of E-selectin, P-selectin, VCAM-1, and ICAM-1 | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tumor Necrosis Factor-alpha (TNF-α) | 300 µg/mL | Reduced red blood cell adhesion | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of Defibrotide on endothelial cell viability.
Materials:
-
Endothelial cells (e.g., HUVEC)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Defibrotide for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in endothelial cells treated with Defibrotide.
Materials:
-
Endothelial cells
-
This compound
-
Apoptosis-inducing agent (optional, as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed endothelial cells in 6-well plates and treat with Defibrotide and/or an apoptosis-inducing agent.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Endothelial Cell Adhesion Assay
This assay measures the adhesion of leukocytes to a monolayer of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVEC)
-
Leukocytes (e.g., PBMCs or a monocytic cell line)
-
Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)
-
Pro-inflammatory stimulus (e.g., TNF-α or LPS)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate and grow to confluence.
-
Pre-treat the endothelial cell monolayer with Defibrotide for a specified time.
-
Stimulate the endothelial cells with a pro-inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules.
-
Label leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
Add the labeled leukocytes to the endothelial cell monolayer and incubate for 30-60 minutes.
-
Gently wash the wells with PBS to remove non-adherent leukocytes.
-
Measure the fluorescence of the remaining adherent leukocytes using a microplate reader.
-
Adhesion is quantified by the fluorescence intensity, which is proportional to the number of adherent cells.
Signaling Pathways and Experimental Workflows
Defibrotide's Protective Signaling in Endothelial Cells
Defibrotide exerts its protective effects on endothelial cells through the modulation of several key signaling pathways. Notably, it has been shown to influence the PI3K/Akt and NF-κB pathways, which are central to cell survival, inflammation, and apoptosis.
References
- 1. Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defibrotide protects endothelial cells, but not L929 tumour cells, from tumour necrosis factor-alpha-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Graft-vs.-Host Disease-Associated Endothelial Activation in vitro Is Prevented by Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 8. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the safety profile of defibrotide in sickle cell disease: an <i>in vitro</i> study | Haematologica [haematologica.org]
Addressing variability in Defibrotide sodium dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Defibrotide sodium dose-response curves during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
Q2: What is the recommended dosage for Defibrotide in clinical use?
A2: The standard recommended dosage for Defibrotide is 6.25 mg/kg of body weight administered every six hours, which amounts to a total daily dose of 25 mg/kg.[3] This is typically infused intravenously over two hours.[3]
Q3: How quickly can a therapeutic effect of Defibrotide be observed?
A3: The onset of action for Defibrotide can vary among patients. However, signs of improvement are often observed within a few days to a week after starting treatment. The typical duration of therapy ranges from 21 to 60 days.[3]
Q4: What are the known side effects of Defibrotide?
A4: Defibrotide may increase the risk of bleeding due to its enhancement of fibrinolytic enzyme activity.[1] It should not be used in patients with active bleeding.[1] Other reported side effects include sepsis, graft-versus-host disease, and various types of hemorrhage.[4]
Troubleshooting Guide: Addressing Dose-Response Variability
Issue 1: Inconsistent results in in-vitro endothelial cell protection assays.
-
Question: My in-vitro experiments with Defibrotide on endothelial cells are showing high variability in dose-response curves between batches. What could be the cause?
-
Answer: Variability in in-vitro assays with Defibrotide can stem from several factors:
-
Cell Culture Conditions: Endothelial cells are sensitive to their microenvironment. Ensure consistent cell passage number, confluency, and serum starvation protocols across all experiments. Damage to endothelial cells from factors like chemotherapy agents, TNF-alpha, or serum starvation can be mitigated by Defibrotide.[4]
-
Stimulus Variability: The type and concentration of the stimulus used to induce endothelial cell damage (e.g., TNF-α, LPS) can significantly impact the protective effect of Defibrotide. One study showed that the effect of Defibrotide on cytokine release differed depending on whether TNF-α or hemolysate was used as the stimulus.[5][6]
-
Defibrotide Preparation: Ensure that Defibrotide is properly dissolved and diluted to the target concentrations immediately before use. The stability of the solution should be considered if prepared in advance.
-
Issue 2: Apparent lack of dose-dependent effect in certain experimental models.
-
Question: I am not observing a clear dose-dependent effect of Defibrotide in my animal model of thrombosis. Why might this be?
-
Answer: The lack of a clear dose-response in vivo can be complex. Consider the following:
-
Pharmacokinetics: Defibrotide has a short elimination half-life of less than 2 hours.[1][2] The dosing schedule and route of administration in your model should be optimized to maintain therapeutic concentrations.
-
Model-Specific Factors: The specific pathophysiology of your animal model may influence the efficacy of Defibrotide. Its multifaceted mechanism, which includes anti-thrombotic, anti-inflammatory, and anti-ischemic properties, may be more or less prominent depending on the primary drivers of pathology in your model.[1][7]
-
Timing of Administration: Studies suggest that early initiation of Defibrotide treatment leads to better outcomes.[8] Delaying administration in your experimental protocol could mask a dose-dependent effect.
-
Experimental Protocols
Endothelial Cell Protection Assay
This protocol is designed to assess the protective effects of Defibrotide against TNF-α induced endothelial cell activation.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Passage cells when they reach 80-90% confluency and use cells between passages 3 and 6 for experiments.
-
Seeding: Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Defibrotide (e.g., 10, 50, 100 µg/mL) for 4 hours.[9]
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to the wells (except for the negative control) and incubate for another 4 hours.[5]
-
Endpoint Measurement:
Quantitative Data Summary
Table 1: Clinical Efficacy of Defibrotide in Hepatic Veno-Occlusive Disease (VOD)
| Study Type | Patient Population | Defibrotide Dose | Primary Endpoint | Result |
| Phase 3 Trial | VOD with renal or pulmonary dysfunction | 6.25 mg/kg q6h | Survival at Day +100 | 38% (Study 1), 44% (Study 2), 45% (Study 3) vs. 21-31% expected for supportive care[2] |
| Phase 2 Dose-Finding | Severe VOD post-HSCT | 25 mg/kg/day vs. 40 mg/kg/day | Complete Response | No significant difference between doses[10] |
| Prophylaxis Trial (Pediatric) | High-risk for VOD | Not specified | Incidence of VOD | 12% with Defibrotide vs. 20% in controls[11] |
Table 2: In Vitro Effects of Defibrotide on Endothelial Cells
| Cell Type | Stimulus | Defibrotide Concentration | Measured Effect | Reference |
| HUVEC | TNF-α (20 ng/mL) | 300 µg/mL | Reduced RBC adhesion | [5] |
| HUVEC | Hemolysate (10%) | 300 µg/mL | Reduced RBC adhesion, decreased IL-6, IL-8, MCP-1 release | [5] |
| Human Microvascular Endothelial Cells | LPS | 100 ng/mL | Maximal inhibition of ICAM-1 RNA expression | [9] |
| Human Dermal MVEC | Plasma from COVID-19 patients | 5 µg/mL | Suppressed caspase 8 activation (mean 60.2% inhibition) | [12] |
Visualizations
Caption: Mechanism of Defibrotide on Endothelial Cells.
Caption: Troubleshooting Workflow for Dose-Response Variability.
References
- 1. Defitelio (this compound for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Evaluating the safety profile of defibrotide in sickle cell disease: an <i>in vitro</i> study | Haematologica [haematologica.org]
- 6. Evaluating the safety profile of defibrotide in sickle cell disease: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 10. Defibrotide for the treatment of severe hepatic veno-occlusive disease and multiorgan failure after stem cell transplantation: a multicenter, randomized, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
Potential interference of Defibrotide sodium with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of Defibrotide sodium with common laboratory assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] Its therapeutic effects include antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective actions.[3][4] These pharmacological properties, particularly its effects on the coagulation cascade and platelet function, are the primary reasons for its potential interference in hemostasis-related assays. Additionally, its oligonucleotide nature and formulation components may lead to non-specific interactions in other assay systems.
Q2: Which laboratory assays are most likely to be affected by this compound?
Based on its mechanism of action, the following assays are at the highest risk of interference:
-
Coagulation Assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and other clotting-time-based assays.
-
Platelet Aggregation Assays: Assays measuring platelet function in response to various agonists.
-
Chromogenic Substrate Assays: Assays for specific coagulation factors that rely on a chromogenic readout.
-
(1→3)-β-D-glucan Assays: Due to the presence of (1→3)-β-D-glucan in Defibrotide formulations.[5][6][7]
Interference with other assays like immunoassays (e.g., ELISA) and clinical chemistry tests is less documented but theoretically possible due to non-specific binding or matrix effects.
Q3: Is there evidence of Defibrotide interfering with routine clinical chemistry assays?
Clinical studies have not reported significant adverse effects of Defibrotide on liver or renal function tests, suggesting that in vivo interference with these common clinical chemistry panels is minimal.[8] However, in vitro interference studies on a broad range of chemistry analytes are not extensively published. High concentrations of any drug in a sample could potentially cause matrix effects in certain analytical platforms.
Troubleshooting Guides
Issue 1: Unexpected Prolongation of Clotting Times (PT, aPTT)
Symptoms: You are performing PT or aPTT assays on samples containing Defibrotide and observe significantly prolonged clotting times that are not consistent with the expected clinical state of the sample.
Potential Cause: Defibrotide has anticoagulant properties and has been shown to prolong aPTT and PT in a dose-dependent manner.[9]
Troubleshooting Steps:
-
Acknowledge the Interference: Be aware that Defibrotide's inherent anticoagulant activity will affect clotting time measurements.
-
Quantitative Assessment: If possible, create a standard curve with known concentrations of Defibrotide in plasma to quantify the extent of interference.
-
Alternative Assays: Consider using chromogenic substrate assays for specific factor activities, as these may be less affected than clot-based assays. However, be aware that some chromogenic assays can still be impacted.[10]
-
Communicate with the Laboratory: If sending samples to a clinical laboratory, clearly indicate that the patient is receiving Defibrotide. This allows the lab to use appropriate methodologies or add interpretive comments to the results.
Issue 2: Inhibition of Platelet Aggregation
Symptoms: In vitro platelet aggregation studies show a reduced or absent response to agonists in samples treated with Defibrotide.
Potential Cause: Defibrotide has been shown to inhibit platelet aggregation.[3][11]
Troubleshooting Steps:
-
Dose-Response Evaluation: Perform a dose-response experiment to determine the concentration at which Defibrotide inhibits platelet aggregation in your specific assay system. The IC50 for thrombin-induced platelet aggregation has been reported to be approximately 1 mg/mL.[10][12]
-
Consider the Agonist: The degree of inhibition may vary depending on the agonist used. Test a panel of agonists (e.g., ADP, collagen, thrombin) to characterize the inhibitory profile.
-
Wash Steps: If investigating cellular pathways upstream of aggregation, ensure thorough washing of platelets to remove unbound Defibrotide, although this may not reverse all effects if the drug has been internalized or has initiated a signaling cascade.
Issue 3: False Positive Results in the (1→3)-β-D-glucan Assay
Symptoms: You are testing for invasive fungal infections using a (1→3)-β-D-glucan assay and get a positive result in a patient receiving Defibrotide, but with low clinical suspicion for a fungal infection.
Potential Cause: Defibrotide formulations have been reported to contain (1→3)-β-D-glucan, which can lead to false-positive results in this assay.[5][6][7]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the assay to rule out random error.
-
Alternative Diagnostic Methods: Use other diagnostic methods for fungal infections that do not rely on (1→3)-β-D-glucan detection, such as galactomannan (B225805) assays, PCR, or culture.
-
Discontinue and Retest: If clinically feasible, and after consulting with the treating physician, consider retesting after Defibrotide has been discontinued (B1498344) to see if the result normalizes.
-
Inform the Laboratory: Ensure the clinical laboratory is aware that the patient is on Defibrotide when ordering this test.
Issue 4: Suspected Interference in an Immunoassay (e.g., ELISA)
Symptoms: You observe unexpected or inconsistent results in an ELISA or other immunoassay with samples containing Defibrotide (e.g., high background, poor reproducibility, non-parallel dilution curves).
Potential Cause: While not extensively documented, the polyanionic nature of Defibrotide could lead to non-specific binding to assay components (e.g., antibodies, plates) or matrix effects.
Troubleshooting Steps:
-
Spike and Recovery Experiment: Spike a known concentration of the analyte into a sample matrix with and without Defibrotide. A significant deviation from the expected recovery in the presence of Defibrotide suggests interference.
-
Serial Dilutions: Analyze serial dilutions of the sample. Non-parallelism between the dilution curves of the sample and the standard curve can indicate interference.
-
Assay with a Different Platform: If available, run the sample on a different immunoassay platform that uses different antibodies and detection systems.
-
Sample Pre-treatment: Investigate sample pre-treatment methods, such as the use of heterophile antibody blocking agents, to mitigate non-specific binding.
Data Summary
Table 1: Quantitative Interference of Defibrotide in Coagulation and Platelet Assays
| Assay | Analyte/Parameter | Effect of Defibrotide | IC50 / Concentration for Effect | Reference |
| Coagulation | Prothrombinase Activity | Attenuation | ~1 mg/mL | [10][12] |
| Thrombin Generation (in plasma) | Inhibition | High concentrations | [10][12] | |
| aPTT | Prolongation | Dose-dependent | [9] | |
| PT | Prolongation | Dose-dependent | [9] | |
| Platelet Function | Thrombin-induced Platelet Aggregation | Inhibition | ~1 mg/mL | [10][12] |
| Collagen-induced Platelet Aggregation | Slight prolongation of lag period | Not specified | [11] | |
| ADP and Adrenalin-induced Aggregation | Slight decrease in secondary wave amplitude | Not specified | [11] | |
| Platelet Adhesion | Diminished | Not specified | [11] |
Experimental Protocols
Protocol 1: Evaluation of Defibrotide Interference in a Clot-Based Coagulation Assay (e.g., aPTT)
-
Materials:
-
Pooled normal plasma
-
This compound stock solution
-
aPTT reagent
-
Calcium chloride (CaCl2) solution
-
Coagulometer
-
-
Procedure:
-
Prepare a series of Defibrotide dilutions in pooled normal plasma to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µg/mL).
-
Incubate 100 µL of each plasma sample with 100 µL of aPTT reagent for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.
-
Record the time to clot formation using the coagulometer.
-
Plot the clotting time against the Defibrotide concentration to determine the dose-response relationship.
-
Protocol 2: Assessment of Defibrotide Interference in a Chromogenic Substrate Assay for Factor Xa
-
Materials:
-
Pooled normal plasma
-
This compound stock solution
-
Factor Xa reagent (containing excess Factor X activator)
-
Chromogenic substrate for Factor Xa
-
Reaction buffer
-
Microplate reader
-
-
Procedure:
-
Prepare dilutions of Defibrotide in pooled normal plasma as described in Protocol 1.
-
In a microplate well, combine a small volume of the plasma sample with the Factor Xa reagent and incubate at 37°C for a specified time to allow for Factor Xa generation.
-
Add the chromogenic substrate to each well.
-
Measure the rate of change in absorbance at the appropriate wavelength using a microplate reader in kinetic mode.
-
The rate of color development is proportional to the Factor Xa activity.
-
Compare the activity in the presence of Defibrotide to the control (0 µg/mL Defibrotide) to assess the level of interference.
-
Visualizations
Caption: Workflow for investigating Defibrotide interference.
Caption: Defibrotide's inhibitory effects on coagulation.
References
- 1. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effects of defibrotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Clinical Chemistry Analyzers [butterfliesnow.com]
- 4. Validating a New Test in Your Laboratory [apbiocode.com]
- 5. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mdanderson.cloud-cme.com [mdanderson.cloud-cme.com]
- 8. Acute effects of defibrotide, an experimental antithrombotic agent, on fibrinolysis and blood prostanoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Phase 3 trial of defibrotide for the treatment of severe veno-occlusive disease and multi-organ failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storage and handling of Defibrotide sodium for research
This guide provides best practices for the storage and handling of Defibrotide sodium in a research setting. For any questions or troubleshooting not covered here, please consult the product's specific documentation.
Frequently Asked Questions (FAQs)
Q1: How should I store the unopened vials of this compound?
Unopened vials of this compound solution should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1] Do not freeze the product.[2]
Q2: I have a lyophilized (freeze-dried) powder of Defibrotide. How do I reconstitute it?
Commercially available Defibrotide (Defitelio™) is supplied as a sterile, preservative-free liquid concentrate (80 mg/mL), not a lyophilized powder.[2] If you are working with a custom or non-standard lyophilized formulation of Defibrotide, it is crucial to follow the supplier's specific reconstitution instructions. For general guidance on reconstituting lyophilized products, please refer to the "Experimental Protocols" section.
Q3: What is the correct procedure for diluting this compound solution for my experiments?
This compound concentrate must be diluted prior to use.[1][3] Using an aseptic technique, dilute the solution with either 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection to a final concentration between 4 mg/mL and 20 mg/mL.[4] Gently mix the diluted solution; do not shake vigorously.[1]
Q4: How long is the diluted Defibrotide solution stable?
The stability of the diluted solution depends on the storage conditions:
While some data indicates chemical and physical stability for up to 72 hours at 15-25°C, it is recommended to adhere to the shorter timeframes from a microbiological perspective, especially in a research setting where sterility is critical.[3][5]
Q5: I noticed the diluted solution has a slight yellow color. Is it still usable?
Yes. The color of the diluted Defibrotide solution can range from colorless to light yellow, depending on the diluent used and the final concentration.[1][6][7] However, you should always perform a visual inspection for particulate matter or significant discoloration before use.[2][7] Only clear solutions free of visible particles should be used.[5][7]
Q6: What materials and equipment are compatible with this compound?
-
Diluents: 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[1][4]
-
Infusion Sets: It is recommended to use an infusion set equipped with a 0.2 micron in-line filter for administration.[2][4]
-
General Labware: While specific studies on compatibility with all lab plastics are not detailed, standard sterile polypropylene (B1209903) or glass containers should be appropriate for preparation.
-
Incompatible Materials: Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[8] Do not co-administer Defibrotide with other intravenous drugs in the same line.[4]
Q7: Are there any known drug or chemical incompatibilities I should be aware of?
Yes. Defibrotide should not be mixed or co-administered with other drugs. The intravenous line should be flushed with 0.9% Sodium Chloride or 5% Dextrose solution before and after administration.[4] Studies have shown visual incompatibility with several drugs, including amikacin (B45834), tobramycin, and vancomycin, which resulted in a milky white or opaque solution.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate or particles observed in the diluted solution. | Incompatibility with diluent or container; contamination; product degradation. | Do not use the solution.[5][7] Prepare a fresh dilution, ensuring aseptic technique and using only recommended diluents (0.9% NaCl or D5W).[4] Visually inspect the concentrate vial for particles before dilution.[3] |
| The solution appears cloudy or milky. | Potential chemical incompatibility. This has been observed when mixing Defibrotide with certain drugs like amikacin or vancomycin.[9][10] | Do not use. Verify that no other compounds were inadvertently mixed. Prepare a fresh, clean dilution. |
| Difficulty dissolving a custom lyophilized powder. | Insufficient reconstitution time or agitation; incorrect buffer. | Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation. Avoid vigorous shaking. If particulates persist, you may try mixing for a longer period at room temperature or overnight at 4°C. Always consult the supplier's protocol for custom formulations. |
Data Summary Tables
Table 1: Storage and Stability of this compound
| Formulation | Storage Condition | Temperature | Maximum Duration | Citations |
| Unopened Vial (Concentrate) | Room Temperature | 20°C to 25°C (Excursions 15-30°C) | Until Expiry Date | [1] |
| Diluted Solution | Room Temperature | 15°C to 25°C | 4 hours | [1][2][4] |
| Diluted Solution | Refrigerated | 2°C to 8°C | 24 hours | [1][2][4] |
Table 2: Dilution and Concentration Parameters
| Parameter | Specification | Citations |
| Compatible Diluents | 0.9% Sodium Chloride Injection, 5% Dextrose Injection (D5W) | [1][3][4] |
| Final Concentration Range | 4 mg/mL to 20 mg/mL | [1][3][5] |
| Administration Filter | 0.2 µm in-line filter recommended | [2][4][5] |
Experimental Protocols
Protocol 1: Dilution of this compound Concentrate
This protocol describes the preparation of a diluted Defibrotide solution for in vitro experiments.
-
Preparation: Bring the this compound vial and the chosen diluent (0.9% NaCl or D5W) to room temperature. Work in a sterile environment (e.g., a laminar flow hood) using aseptic technique.
-
Inspection: Visually inspect the Defibrotide concentrate vial for any particulate matter or discoloration. Do not proceed if the solution is not clear.[7]
-
Calculation: Determine the required volume of Defibrotide concentrate and diluent to achieve the desired final concentration within the 4 mg/mL to 20 mg/mL range.
-
Dilution: Using a sterile syringe, withdraw the calculated volume of Defibrotide concentrate. Add it to the sterile diluent.
-
Mixing: Gently mix the solution by inverting the container several times.[4][5] Avoid vigorous shaking to prevent foaming.
-
Final Inspection: Inspect the final diluted solution to ensure it is clear and free of particles. The color may range from colorless to light yellow.[7]
-
Storage: Use the solution immediately or store it appropriately as detailed in Table 1.
Protocol 2: General Reconstitution of Lyophilized Peptides/Drugs (for custom formulations)
This is a general guide. Always prioritize the manufacturer's instructions for a specific lyophilized product.
-
Equilibration: Allow the lyophilized product vial and the recommended reconstitution buffer to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all lyophilized powder is collected at the bottom.
-
Buffer Addition: Using a sterile syringe, slowly add the specified volume of the reconstitution buffer down the side of the vial. Do not squirt the liquid directly onto the lyophilized cake.
-
Reconstitution: Allow the vial to stand for 15-30 minutes at room temperature. Gentle swirling or agitation may be applied. Avoid vigorous shaking or vortexing, which can denature the product.
-
Aliquotting & Storage: Once fully dissolved, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended by the product datasheet.
Visualizations
Caption: Workflow for the preparation and dilution of this compound solution.
Caption: Simplified signaling effects of this compound.
References
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. ec.europa.eu [ec.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Defibrotide (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. tga.gov.au [tga.gov.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ashp.org [ashp.org]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in quantifying Defibrotide sodium's heterogeneous mixture
Welcome to the technical support center for the analytical challenges of Defibrotide sodium. Defibrotide is a complex, polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal tissue.[1][2][3] This inherent heterogeneity presents significant challenges in its quantification and characterization. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support researchers, scientists, and drug development professionals in their work with Defibrotide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the quantification of Defibrotide.
Frequently Asked Questions
Q1: Why is quantifying Defibrotide so challenging?
A1: The primary challenge lies in its composition. Defibrotide is not a single molecular entity but a heterogeneous mixture of oligonucleotides of varying lengths and sequences.[1][2] This polydispersity means that traditional analytical methods that rely on a single, well-defined analyte are difficult to apply. The mechanism of action is also not fully understood, which further complicates the identification of a specific component to quantify as the sole active pharmaceutical ingredient (API).[1][4]
Q2: What are the most common analytical methods used for Defibrotide quantification?
A2: A combination of chromatographic and spectroscopic methods is typically employed. These include:
-
High-Performance Liquid Chromatography (HPLC): Often with ion-pair, reverse-phase, or size-exclusion columns to separate the oligonucleotides.
-
Capillary Electrophoresis (CE): Provides high-resolution separation based on size and charge.
-
UV-Vis Spectroscopy: Used for bulk quantification based on the absorbance of the polynucleotide chains.
-
Mass Spectrometry (MS): Particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, can be used to analyze the distribution of the different oligonucleotide fractions.[5]
Q3: Is there a reference standard for Defibrotide?
A3: Due to its heterogeneity, a single chemical reference standard is not feasible. Instead, well-characterized batches of Defibrotide, which have been extensively tested for their physicochemical properties and biological activity, are used as reference materials for quality control and batch-to-batch consistency.
Troubleshooting Common Experimental Issues
Issue 1: High variability in quantification results between assays.
-
Possible Cause: Inconsistent sample preparation or dilution. Defibrotide solutions can be viscous, leading to pipetting errors.
-
Troubleshooting Steps:
-
Ensure thorough vortexing and mixing of stock and diluted solutions.
-
Use calibrated positive displacement pipettes for viscous solutions.
-
Prepare fresh dilutions for each experiment to avoid degradation.
-
The final concentration of Defitelio for infusion should be in the range of 4 mg/mL to 20 mg/mL.[6]
-
Issue 2: Poor peak resolution or peak tailing in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or column degradation. The complex mixture of oligonucleotides requires optimized chromatographic conditions for effective separation.
-
Troubleshooting Steps:
-
Adjust the ion-pair reagent concentration or the organic solvent gradient in the mobile phase.
-
Use a new guard column or a new analytical column if the existing one has been used extensively.
-
Ensure the mobile phase pH is stable and appropriate for the column chemistry.
-
Check for and eliminate any sources of system contamination.
-
Issue 3: Low signal intensity or poor ionization in Mass Spectrometry.
-
Possible Cause: Suboptimal matrix selection or sample-matrix co-crystallization in MALDI-TOF MS. The choice of matrix is critical for the efficient desorption and ionization of oligonucleotides.
-
Troubleshooting Steps:
-
Experiment with different matrices, such as 3-hydroxypicolinic acid (3-HPA), which is commonly used for oligonucleotides.
-
Optimize the matrix concentration and the sample-to-matrix ratio.
-
Ensure a uniform and fine crystalline spot on the MALDI target plate.
-
Adjust laser intensity to minimize fragmentation of the oligonucleotide chains.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the clinical use and efficacy of Defibrotide.
Table 1: Recommended Dosing and Administration
| Parameter | Value | Reference |
| Recommended Dose | 6.25 mg/kg body weight every 6 hours (25 mg/kg/day) | [4][7][8] |
| Administration Route | Intravenous (IV) infusion | [4][6] |
| Infusion Duration | 2 hours | [4][6] |
| Minimum Treatment Duration | 21 days | [1][9] |
| Dilution | 5% glucose or 0.9% sodium chloride solution | [6] |
| Final Infusion Concentration | 4 mg/mL - 20 mg/mL | [6] |
Table 2: Clinical Efficacy in Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome (VOD/SOS)
| Study/Analysis | Patient Population | Outcome | Result | Reference |
| Meta-analysis | VOD/SOS Prophylaxis | Incidence of VOD/SOS with Defibrotide | 5% | [7][10] |
| Meta-analysis | VOD/SOS Prophylaxis | Incidence of VOD/SOS in Controls | 16% | [7][10] |
| Meta-analysis | VOD/SOS Prophylaxis | Risk Ratio for VOD/SOS | 0.30 | [7][10] |
| Pooled Analysis (3 studies) | VOD/SOS Treatment | Survival at Day +100 post-HSCT | 38% to 45% | [2] |
| Historical Control Comparison | VOD/SOS Treatment | Expected Survival at Day +100 with supportive care | 21% to 31% | [2] |
| Phase 2 & 3 Pooled Data | VOD/SOS Treatment | Median time to Complete Response (CR) | 24.5 days | [9] |
Experimental Protocols
Protocol 1: General Sample Preparation for IV Administration
This protocol outlines the aseptic technique for preparing Defibrotide for intravenous infusion.
Materials:
-
Defitelio (this compound) 80 mg/mL concentrate for solution for infusion vials.
-
Sodium chloride 9 mg/mL (0.9%) solution for infusion or 5% glucose solution for infusion.
-
Sterile syringes and needles.
-
Infusion bag.
-
Infusion set with a 0.2 μm in-line filter.
Procedure:
-
Calculate the number of vials required based on the patient's weight and the recommended dose of 6.25 mg/kg.[6]
-
Inspect each vial for particulate matter. Do not use if particles are present or the solution is not clear.[6]
-
Determine the total volume of the infusion, ensuring the final concentration of Defibrotide is between 4 mg/mL and 20 mg/mL.[6]
-
Withdraw and discard a volume of diluent from the infusion bag equal to the total volume of Defibrotide solution to be added.[6]
-
Aseptically withdraw the required volume of Defibrotide concentrate from the vials.
-
Add the Defibrotide concentrate to the infusion bag.
-
Gently mix the solution for infusion.[6]
-
Visually inspect the final diluted solution for particulate matter before use. The color may range from colorless to light yellow.[6]
-
Administer using an infusion set equipped with a 0.2 μm in-line filter.[6]
-
After the infusion is complete, flush the intravenous line with the diluent solution.[6]
Visualizations
Diagram 1: Logical Workflow for Troubleshooting HPLC Quantification
Caption: Troubleshooting workflow for HPLC analysis of Defibrotide.
Diagram 2: Proposed Mechanism of Action Pathway
Defibrotide's mechanism of action is not fully elucidated but is believed to involve the protection of endothelial cells and the restoration of thrombo-fibrinolytic balance.[11]
Caption: Hypothesized mechanism of action for Defibrotide in VOD/SOS.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Defibrotide - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. A Systematic Review and Meta-Analysis of Studies of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Time to Complete Response after Defibrotide Initiation in Patients with Hepatic Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome after Hematopoietic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Review and Meta-Analysis of Studies of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of Defibrotide sodium
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the batch-to-batch variability of Defibrotide sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts derived from porcine intestinal tissue.[1][2] Its complex, heterogeneous nature, stemming from a biological source material and a manufacturing process involving controlled depolymerization of DNA, makes it susceptible to batch-to-batch variability.[3] This variability can potentially impact the drug's efficacy and safety profile, making stringent quality control essential.
Q2: What are the critical quality attributes (CQAs) of this compound that need to be controlled?
A2: The key CQAs for this compound that must be monitored to ensure consistency across batches include:
-
Molecular Weight Distribution: The size of the oligonucleotide fragments is crucial for the drug's activity.[3]
-
Potency (Biological Activity): This is a measure of the drug's profibrinolytic effect.[1][2]
-
Impurity Profile: The presence of process-related and product-related impurities must be controlled.[3]
-
Physicochemical Properties: These include pH, solubility, and appearance of the solution.[1]
Q3: How is the potency of this compound measured?
A3: The potency of Defibrotide is determined by biological assays that measure its profibrinolytic activity.[1][2] This is typically done using one or more in vitro assays that assess the ability of Defibrotide to enhance the activity of plasmin, a key enzyme in the breakdown of fibrin (B1330869) clots.[4][5] Two separate assays measuring the release of a product formed by the interaction of Defibrotide, plasmin, and a plasmin substrate are often used.[2]
Q4: What are the acceptable ranges for the key quantitative CQAs of this compound?
A4: Based on publicly available information, the acceptable ranges for key CQAs are summarized in the table below. It is important to note that specific ranges may vary slightly between manufacturers and regulatory filings.
Data Presentation: Critical Quality Attribute Specifications
| Critical Quality Attribute | Specification Range | Source |
| Mean Weighted Molecular Weight | 13-20 kDa | [1][6][7] |
| Potency (Assay 1) | 27-39 biological units/mg | [1][2][7] |
| Potency (Assay 2) | 28-38 biological units/mg | [1][2][7] |
| pH of Solution | 6.8 - 7.8 | [1] |
Experimental Protocols & Troubleshooting
To ensure the consistency of this compound batches, a series of analytical and functional tests should be performed. Below are detailed methodologies for key experiments.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of this compound, from the characterization of the active pharmaceutical ingredient (API) to the final product release.
Caption: Quality control workflow for this compound.
Protocol 1: Molecular Weight Distribution Analysis
Objective: To determine the molecular weight distribution of this compound using Size Exclusion Chromatography (SEC-HPLC).
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC-HPLC column (e.g., TSKgel G-DNA-PW) with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min).
-
Ensure a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a series of molecular weight standards of known sizes (e.g., DNA fragments of different base pair lengths).
-
Inject each standard individually to obtain retention times.
-
Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
-
Sample Preparation:
-
Dissolve a known concentration of the this compound batch in the mobile phase.
-
-
Analysis:
-
Inject the Defibrotide sample onto the equilibrated SEC-HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Using the calibration curve, determine the weighted average molecular weight of the Defibrotide sample.
-
Compare the result to the specification (e.g., 13-20 kDa).
-
Troubleshooting:
| Issue | Possible Cause | Recommended Action |
| Poor peak shape | Column degradation, inappropriate mobile phase | Replace column, ensure mobile phase is correctly prepared and degassed |
| Drifting baseline | Temperature fluctuations, mobile phase not equilibrated | Use a column oven, allow sufficient time for equilibration |
| Inconsistent retention times | Fluctuations in flow rate, leak in the system | Check pump for proper functioning, inspect for leaks |
Protocol 2: Potency Assay (Profibrinolytic Activity)
Objective: To assess the biological activity of this compound by measuring its ability to enhance plasmin-mediated fibrinolysis.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of human plasminogen, tissue plasminogen activator (tPA), and a chromogenic plasmin substrate.
-
Prepare a range of concentrations of the this compound test batch and a reference standard.
-
-
Assay Procedure (96-well plate format):
-
To each well, add plasminogen and a concentration of the Defibrotide test sample or reference standard.
-
Initiate the reaction by adding tPA to convert plasminogen to plasmin.
-
Add the chromogenic substrate. The plasmin will cleave the substrate, releasing a colored product.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each Defibrotide concentration.
-
Compare the dose-response curve of the test batch to the reference standard to determine the relative potency.
-
Express the potency in biological units per milligram.
-
Troubleshooting:
| Issue | Possible Cause | Recommended Action |
| High background signal | Spontaneous substrate degradation, contaminated reagents | Use fresh reagents, run a blank control without enzyme |
| Low signal | Inactive enzyme (plasminogen or tPA), incorrect buffer pH | Use new enzyme stocks, verify buffer pH |
| High variability between replicates | Pipetting errors, temperature gradients across the plate | Use calibrated pipettes, ensure even temperature during incubation |
Protocol 3: Endothelial Cell Protection Assay
Objective: To evaluate the ability of Defibrotide to protect endothelial cells from damage induced by a stressor (e.g., chemotherapy agent or inflammatory cytokine).
Methodology:
-
Cell Culture:
-
Culture human endothelial cells (e.g., HUVECs) in appropriate media until they form a confluent monolayer.
-
-
Treatment:
-
Pre-incubate the endothelial cell monolayers with various concentrations of the this compound test batch for a specified time (e.g., 24 hours).
-
Introduce a damaging agent (e.g., TNF-α or a chemotherapy drug) to the cells, with and without Defibrotide.
-
Include positive (damaging agent only) and negative (media only) controls.
-
-
Endpoint Measurement (choose one or more):
-
Cell Viability: Assess cell viability using an MTT or similar assay.
-
Apoptosis: Measure apoptosis by quantifying caspase-3/7 activity or using Annexin V staining followed by flow cytometry.
-
Adhesion Molecule Expression: Quantify the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on the cell surface using flow cytometry or ELISA.
-
-
Data Analysis:
-
Compare the level of cell damage or activation in the Defibrotide-treated groups to the positive control. A dose-dependent protective effect should be observed.
-
Compare the protective effect of the test batch to a reference standard.
-
Troubleshooting:
| Issue | Possible Cause | Recommended Action |
| High cell death in negative control | Cell culture contamination, poor cell health | Use aseptic techniques, start with a new vial of cells |
| No effect of damaging agent | Agent concentration too low, agent degraded | Perform a dose-response curve for the damaging agent, use a fresh stock |
| Inconsistent results | Variation in cell confluence, inconsistent incubation times | Seed cells evenly, adhere strictly to incubation times |
Defibrotide's Proposed Mechanism of Action
The therapeutic effects of Defibrotide are attributed to its multi-targeted mechanism of action, primarily centered on protecting the vascular endothelium and restoring hemostatic balance. The diagram below outlines the key signaling pathways influenced by Defibrotide.
Caption: Proposed mechanism of action of Defibrotide.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. defitelio.com [defitelio.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Navigating Defibrotide's Influence: A Technical Guide to Fibrinolytic Activity Assays
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for mitigating the interference of Defibrotide sodium in common fibrinolytic activity assays. Defibrotide, a complex mixture of single-stranded oligodeoxyribonucleotides, is known for its pro-fibrinolytic properties, which can directly impact the accuracy of assays designed to measure the body's natural clot-dissolving capacity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the fibrinolytic system?
Q2: Why does Defibrotide interfere with fibrinolytic activity assays?
Q3: Which fibrinolytic assays are most likely to be affected by Defibrotide?
Assays that measure the overall function of the fibrinolytic system or the activity of its individual components are susceptible to interference. These include:
-
Euglobulin Lysis Time (ELT) Assay: This global assay measures the time it takes for a fibrin (B1330869) clot to dissolve. Defibrotide can significantly shorten the lysis time.
-
Tissue Plasminogen Activator (t-PA) Activity Assay: As Defibrotide can increase t-PA expression, it can lead to an overestimation of endogenous t-PA activity.
-
Plasmin Generation Assays: By enhancing the activity of plasmin, Defibrotide can accelerate the rate of plasmin generation in these assays.[2]
Troubleshooting Guides
Issue 1: Unexpectedly Short Euglobulin Lysis Time (ELT)
Possible Cause: Interference from Defibrotide in the patient sample. Defibrotide, particularly its high molecular weight fractions, possesses endothelium-dependent fibrinolytic activity that can accelerate clot lysis in the ELT assay.
Troubleshooting Steps:
-
Review Patient Medication: Confirm if the patient has been treated with Defibrotide.
-
Sample Dilution: Perform serial dilutions of the plasma sample. While this may dilute the endogenous fibrinolytic factors, it can help to reduce the concentration of Defibrotide to a level with minimal interference. The results should be interpreted with caution and corrected for the dilution factor.
-
Data Interpretation: If testing a sample known to contain Defibrotide is unavoidable, the results should be interpreted with a clear understanding of its potential impact. Note the presence of Defibrotide in the final report.
Issue 2: Falsely Elevated t-PA Activity in Chromogenic Assays
Possible Cause: Defibrotide's ability to enhance plasmin activity and potentially increase t-PA expression can lead to an overestimation of t-PA activity.
Troubleshooting Steps:
-
Control Experiments: Run parallel control experiments with a known concentration of Defibrotide spiked into a normal plasma pool to quantify the extent of interference.
-
Use of t-PA Antigen Assay: Consider measuring t-PA antigen levels using an ELISA-based method. While this does not measure functional activity, it provides a quantitative measure of the t-PA protein present, which is less likely to be directly influenced by Defibrotide's enzymatic enhancement effects.
-
Kinetic Analysis: Analyze the kinetic profile of the chromogenic reaction. The presence of Defibrotide may alter the reaction kinetics. A non-linear or unusually rapid increase in absorbance may indicate interference.
Issue 3: Falsely Decreased PAI-1 Activity
Troubleshooting Steps:
Quantitative Data on Defibrotide's Effect
The following table summarizes the dose-dependent effect of Defibrotide on plasmin activity, as demonstrated in a study by Echart et al. (2009). This data highlights the direct enhancing effect of Defibrotide on a key enzyme in the fibrinolytic cascade.
| Defibrotide Concentration (µg/mL) | Plasmin Activity (% of Control) |
| 0 | 100 |
| 10 | ~120 |
| 50 | ~150 |
| 100 | ~180 |
| 200 | ~220 |
Data is estimated from the graphical representation in Echart et al., 2009. The study demonstrates a clear dose-dependent increase in plasmin activity in the presence of Defibrotide.
Experimental Protocols
Euglobulin Lysis Time (ELT) Assay
Principle: The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated in an acidic environment. The inhibitors of fibrinolysis are largely removed in the supernatant. The precipitated euglobulins are redissolved, and the fibrin clot formed upon recalcification is timed for lysis.
Procedure:
-
Sample Collection: Collect blood in a 3.2% sodium citrate (B86180) tube.
-
Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.
-
Euglobulin Precipitation: Dilute 0.5 mL of plasma with 9.5 mL of cold, acidified water (pH 5.9).
-
Incubation: Incubate the mixture at 4°C for 30 minutes to allow for euglobulin precipitation.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Discard the supernatant.
-
Redissolving the Precipitate: Redissolve the euglobulin precipitate in 0.5 mL of borate (B1201080) buffer (pH 7.4).
-
Clot Formation: Add 0.5 mL of 0.025 M calcium chloride to the redissolved euglobulins in a glass tube.
-
Incubation and Observation: Incubate the tube at 37°C and record the time required for complete clot lysis.
Chromogenic t-PA Activity Assay
Principle: This assay measures the ability of t-PA to convert plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The rate of color development is proportional to the t-PA activity in the sample.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma from blood collected in 3.2% sodium citrate.
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions (includes a source of plasminogen and a chromogenic plasmin substrate).
-
Assay Plate Preparation: Pipette the sample and control plasmas into the wells of a microtiter plate.
-
Reaction Initiation: Add the plasminogen and chromogenic substrate mixture to all wells.
-
Incubation: Incubate the plate at 37°C.
-
Absorbance Reading: Read the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculation: Calculate the rate of change in absorbance (ΔOD/min). The t-PA activity is determined by comparing the sample's rate to a standard curve prepared with known concentrations of t-PA.
PAI-1 Activity Assay (Chromogenic)
Principle: This is a two-stage assay. In the first stage, a known excess of t-PA is added to the plasma sample, allowing PAI-1 in the sample to form an inactive complex with t-PA. In the second stage, the residual, uninhibited t-PA activity is measured using a chromogenic substrate for plasmin, as described in the t-PA activity assay. The amount of residual t-PA activity is inversely proportional to the PAI-1 activity in the sample.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma from blood collected in 3.2% sodium citrate.
-
Measurement of Residual t-PA Activity:
-
Add a mixture of plasminogen and a chromogenic plasmin substrate to the sample.
-
Incubate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals.
-
Visualizations
Caption: Signaling pathway of fibrinolysis and points of interference by Defibrotide.
Caption: Experimental workflow for the Euglobulin Lysis Time (ELT) assay.
Caption: Logical workflow for troubleshooting unexpected fibrinolytic assay results.
References
- 1. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 2. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euglobulin Clot Lysis Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 4. PAI-1 Assays [practical-haemostasis.com]
Technical Support Center: Optimizing Defibrotide Sodium Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimal timing of Defibrotide sodium administration in animal studies of endothelial damage and veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).
Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for the timing of Defibrotide administration in animal models of VOD/SOS?
A1: Based on clinical and preclinical evidence, earlier administration of Defibrotide is associated with better outcomes. Prophylactic (preventative) administration before or concurrently with the induction of injury, and early therapeutic administration immediately following the diagnosis of VOD/SOS, have shown greater efficacy in reducing disease severity and improving survival compared to delayed treatment.
Q2: What are the key considerations when designing an animal study to evaluate the optimal timing of Defibrotide?
A2: Key considerations include:
-
Animal Model: Select a model that accurately recapitulates the key features of clinical VOD/SOS. Common models include monocrotaline-induced VOD in rats and chemotherapy (e.g., busulfan, cyclophosphamide)-induced endothelial injury in mice.
-
Timing of Injury Induction: Precisely define the protocol for inducing VOD/SOS to ensure consistency across all experimental groups.
-
Treatment Groups: Include a control group (no treatment), a prophylactic group, an early therapeutic group, and a delayed therapeutic group to comprehensively evaluate the impact of administration timing.
-
Efficacy Endpoints: Utilize a combination of survival analysis, biochemical markers of liver function (e.g., ALT, AST, bilirubin), and histopathological evaluation of liver tissue to assess treatment efficacy.
Q3: Are there established signaling pathways that are affected by the timing of Defibrotide administration?
A3: Defibrotide's mechanism of action involves protecting endothelial cells and restoring thrombo-fibrinolytic balance. Early administration is thought to more effectively counteract the initial endothelial injury cascade triggered by insults like chemotherapy. Key pathways influenced by Defibrotide include those involved in inflammation, thrombosis, and fibrinolysis. Early intervention may prevent the amplification of these pathological processes.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| High mortality in the early therapeutic group | The definition of "early" may be too late in the disease progression for the specific animal model. The dose of the inducing agent may be too high, causing irreversible damage before treatment can take effect. | Redefine the "early" treatment time point to be closer to the initial signs of injury. Consider reducing the dose of the VOD-inducing agent to create a more clinically relevant and treatable injury model. |
| No significant difference between prophylactic and early therapeutic groups | The prophylactic window may overlap significantly with the early therapeutic window in the chosen model. The injury model may have a very rapid onset. | Stagger the administration times more distinctly. For prophylaxis, administer Defibrotide well before the inducing agent. For early therapy, administer upon the very first detectable sign of injury. |
| Inconsistent histopathological findings | Variability in tissue collection and processing. Subjectivity in scoring. | Standardize the necropsy and tissue fixation procedures. Implement a blinded histopathological scoring system (e.g., DeLeve score) and ensure it is performed by a trained pathologist. |
| Wide variation in liver enzyme levels within the same group | Inconsistent timing of blood collection relative to injury induction and treatment. Individual animal variability. | Standardize the time points for blood sampling across all animals. Increase the number of animals per group to improve statistical power and account for biological variability. |
Quantitative Data Summary
The following table summarizes data from a study investigating the therapeutic efficacy of Defibrotide in a monocrotaline-induced rat model of hepatic sinusoidal obstruction syndrome (HSOS).
Table 1: Efficacy of Defibrotide in a Rat Model of Monocrotaline-Induced HSOS
| Group | 7-Day Survival Rate (%) | ALT (U/L) | AST (U/L) | ALP (U/L) | TBIL (μmol/L) | DeLeve Score |
| Control | 100 | 45.3 ± 5.5 | 134.8 ± 16.9 | 240.5 ± 40.7 | 5.3 ± 1.1 | 0 |
| HSOS Model | 43.7 | 189.5 ± 35.6 | 456.2 ± 89.3 | 567.3 ± 98.2 | 25.8 ± 6.7 | 3.5 ± 0.5 |
| Defibrotide (50 mg/kg/day) | 81.8 | 78.4 ± 15.2 | 210.7 ± 45.1 | 312.8 ± 65.4 | 10.2 ± 2.8 | 1.2 ± 0.4 |
Data adapted from a study on monocrotaline-induced rat HSOS.[1]
Experimental Protocols
Monocrotaline-Induced VOD Model in Rats (Therapeutic Intervention)
This protocol describes a model for inducing VOD in rats to test the therapeutic efficacy of Defibrotide.
1. Animal Model:
-
Species: Male Sprague-Dawley (SD) rats.
2. VOD Induction:
-
Administer a single dose of monocrotaline (B1676716) (230 mg/kg) via oral gavage to induce HSOS.[1]
3. Treatment Groups:
-
Control Group: No monocrotaline or treatment.
-
HSOS Model Group: Receives monocrotaline only.
-
Defibrotide Treatment Group: Receives monocrotaline and subsequent Defibrotide treatment.
4. Defibrotide Administration (Therapeutic):
-
Initiate Defibrotide treatment after the induction of HSOS. In the cited study, treatment was administered daily.
-
Dose: 50 mg/kg/day administered via tail vein injection.[1]
5. Efficacy Assessment:
-
Survival: Monitor and record survival daily for 7 days.[1]
-
Liver Function Tests: Collect blood at day 7 from surviving rats to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL).[1]
-
Histopathology: At day 7, euthanize surviving rats, collect liver tissue, and fix in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score liver injury using a standardized method like the DeLeve score.[1]
Visualizations
Caption: Defibrotide intervention points in the VOD cascade.
Caption: Workflow for timing optimization studies.
References
Troubleshooting unexpected cytotoxic effects of Defibrotide sodium in cell culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects of Defibrotide sodium in their cell culture experiments. While Defibrotide is predominantly known for its cytoprotective effects on endothelial cells, this guide addresses potential discrepancies and offers solutions.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing increased cell death after treatment with Defibrotide. Isn't it supposed to be cytoprotective?
A1: This is an unexpected result, as Defibrotide is generally observed to protect endothelial cells from apoptosis and damage induced by various stressors like chemotherapy and TNF-alpha.[1][2][4][5] Several factors could be contributing to this observation:
-
Cell Line Specificity: The protective effects of Defibrotide have been extensively documented in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1][6][7][8][9] The response of other cell types, particularly tumor cell lines, may differ. For instance, one study showed that while Defibrotide protected endothelial cells from TNF-alpha-mediated cytotoxicity, it did not alter the cytotoxic response in L929 mouse tumor cells.[5]
-
High Drug Concentration: While various concentrations have been used in vitro, an excessively high concentration may lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Reagent Quality and Formulation: Ensure the this compound used is of high purity and is properly dissolved and stored according to the manufacturer's instructions. Contaminants or degradation of the product could lead to cytotoxic effects.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH shifts, or microbial contamination, can sensitize cells to any treatment.[10][11][12][13]
Troubleshooting Steps:
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.[11]
-
Perform a Dose-Response Analysis: Test a wide range of Defibrotide concentrations to identify a non-toxic working concentration.
-
Use a Positive Control: Include a known cytoprotective agent or a condition where Defibrotide has a documented protective effect (e.g., co-treatment with a known cytotoxic agent on endothelial cells) to validate your experimental setup.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.[11][13]
-
Review Culture Media and Supplements: Ensure your media and supplements are not expired and are of high quality.[11][12]
Q2: I am not observing the expected pro-survival signaling (e.g., Akt activation) after Defibrotide treatment. What could be the reason?
A2: Defibrotide has been shown to activate pro-survival signaling pathways, including Akt and ERK.[1] If you are not observing this, consider the following:
-
Treatment Duration and Timepoint for Analysis: The activation of signaling pathways is often transient. You may need to perform a time-course experiment to capture the peak of activation.
-
Cell Density: Cell confluence can significantly impact signaling pathways. Ensure you are seeding and treating your cells at a consistent and appropriate density.
-
Serum Conditions: The presence or absence of serum can dramatically alter cellular signaling. Some studies on Defibrotide are performed under serum-starvation conditions to reduce basal signaling.[14][15]
Troubleshooting Steps:
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal timepoint for observing pathway activation.
-
Standardize Seeding Density: Develop a strict protocol for cell seeding and ensure consistency across experiments.
-
Evaluate Serum Effects: If your current protocol includes serum, consider performing the experiment in serum-free or reduced-serum media for a few hours before and during Defibrotide treatment.
Quantitative Data Summary
The following tables summarize the concentrations of Defibrotide used in various in vitro studies and their observed effects.
| Cell Type | Defibrotide Concentration | Observed Effect | Reference |
| Bovine Pulmonary Artery Endothelial Cells | 0.03 - 0.3 mg/mL | Protection from TNF-alpha-mediated cytotoxicity | [5] |
| Human Neonatal Microvascular Endothelial Cells | 0.5 - 10 µg/mL | Inhibition of caspase 8 activation | [16] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 µg/mL | No significant change in cell cycle progression | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 300 µg/mL | Reduced red blood cell adhesion and cytokine release | [8][9] |
| Human Hepatic Endothelial Cell Line (SK-Hep1) | 4 - 12 µg/mL | Concentration-dependent uptake into cells | [17] |
Key Experimental Protocols
Protocol 1: Assessing Defibrotide's Effect on TNF-alpha-Induced Cytotoxicity in Endothelial Cells
This protocol is adapted from a study investigating the protective effects of Defibrotide.[5]
-
Cell Seeding: Seed bovine pulmonary artery endothelial cells in 96-well plates at a density that allows for logarithmic growth over the 72-hour experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing TNF-alpha (1 and 10 ng/mL) with or without Defibrotide (0.03-0.3 mg/mL).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as MTT or crystal violet staining.
-
Data Analysis: Express the number of viable cells as a percentage of the control (untreated) cells.
Protocol 2: In Vitro Caspase 8 Activity Assay
This protocol is based on a study evaluating the inhibition of apoptosis by Defibrotide.[16]
-
Cell Seeding: Plate primary human neonatal microvascular endothelial cells in 12-well plates pre-coated with 1% fibronectin at a density of 5 x 10^5 cells/well.
-
Treatment: Add 2% (v/v) patient or control plasma, either alone or with varying concentrations of Defibrotide (0.5-10 µg/mL).
-
Incubation: Incubate for 3 hours at 37°C.
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a colorimetric caspase 8 activity kit.
-
Enzyme Activity Measurement: Measure caspase 8 activity using a spectrophotometer.
Visualizations
Signaling Pathways and Workflows
// Nodes Defibrotide [label="Defibrotide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EC_Membrane [label="Endothelial Cell\nMembrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProSurvival [label="Pro-Survival Signals", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiApoptotic [label="Anti-Apoptotic Proteins\n(e.g., Bcl-xL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory [label="Pro-Inflammatory Signals\n(e.g., NF-κB, JAK/STAT)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Defibrotide -> EC_Membrane [label="Interacts with"]; EC_Membrane -> ProSurvival; ProSurvival -> Akt; ProSurvival -> ERK; ProSurvival -> p38; Akt -> AntiApoptotic; AntiApoptotic -> Apoptosis [arrowhead=tee, label="Inhibits"]; Defibrotide -> ProInflammatory [arrowhead=tee, label="Counteracts"]; ProInflammatory -> Inflammation; } dot Caption: Defibrotide's protective signaling pathways in endothelial cells.
// Nodes Start [label="Unexpected Cytotoxicity\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCellLine [label="Verify Cell Line Identity\n(e.g., STR profiling)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConcentration [label="Perform Dose-Response\nCurve", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label="Verify Reagent Quality\nand Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCulture [label="Assess Culture Conditions\n(Contamination, Media)", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemIdentified [label="Problem Identified\nand Corrected", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoResolution [label="Issue Persists", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ContactSupport [label="Contact Technical Support\nwith Detailed Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckCellLine; Start -> CheckConcentration; Start -> CheckReagent; Start -> CheckCulture; CheckCellLine -> ProblemIdentified; CheckConcentration -> ProblemIdentified; CheckReagent -> ProblemIdentified; CheckCulture -> ProblemIdentified; ProblemIdentified -> NoResolution [style=invis]; CheckCellLine -> NoResolution [label="If no issue found"]; CheckConcentration -> NoResolution [label="If no issue found"]; CheckReagent -> NoResolution [label="If no issue found"]; CheckCulture -> NoResolution [label="If no issue found"]; NoResolution -> ContactSupport; } dot Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Defibrotide Stimulates Angiogenesis and Protects Endothelial Cells from Calcineurin Inhibitor-Induced Apoptosis via Upregulation of AKT/Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Defibrotide protects endothelial cells, but not L929 tumour cells, from tumour necrosis factor-alpha-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the safety profile of defibrotide in sickle cell disease: an <i>in vitro</i> study | Haematologica [haematologica.org]
- 9. Evaluating the safety profile of defibrotide in sickle cell disease: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. youtube.com [youtube.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Defibrotide - Wikipedia [en.wikipedia.org]
- 15. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. ashpublications.org [ashpublications.org]
- 17. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Defibrotide Sodium Dosage in Preclinical VOD Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing Defibrotide sodium in preclinical models of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Here, you will find troubleshooting advice and frequently asked questions to facilitate the accurate and effective adjustment of Defibrotide dosages in your experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for using Defibrotide in preclinical VOD models?
A1: Defibrotide is a polydisperse oligonucleotide that has demonstrated protective effects on endothelial cells, which are central to the pathophysiology of VOD. In preclinical and clinical studies, Defibrotide has been shown to possess antithrombotic, profibrinolytic, anti-inflammatory, and angio-protective properties.[1][2] It helps to restore the thrombo-fibrinolytic balance in the hepatic sinusoids and protects endothelial cells from damage caused by chemotherapy, tumor necrosis factor-alpha (TNF-α), and other insults.[1][3]
Q2: How is VOD typically induced in preclinical models for Defibrotide studies?
A2: Common methods for inducing VOD in animal models include:
-
Monocrotaline (B1676716) (MCT) administration in rats: MCT, a pyrrolizidine (B1209537) alkaloid, is known to cause dose-dependent liver injury that mimics human VOD.[2][3][4]
-
Cyclophosphamide and Busulfan conditioning in mice: This combination of chemotherapeutic agents is frequently used in hematopoietic stem cell transplantation (HSCT) and can induce VOD-like symptoms in mice.
Q3: What are the typical dosage ranges of Defibrotide used in preclinical VOD models?
A3: The dosage of Defibrotide in preclinical models can vary depending on the animal species, the VOD induction method, and the specific research question. It is crucial to perform dose-ranging studies to determine the optimal therapeutic window for your specific model. Below is a summary of dosages reported in the literature.
Quantitative Data Summary
Table 1: this compound Dosages in Preclinical Models
| Animal Model | VOD Induction Method | This compound Dosage | Route of Administration | Key Findings | Reference |
| Rat | Monocrotaline (230 mg/kg) | 50 mg/kg/day | Intraperitoneal | Improved survival rate and liver pathology | [2] |
| Mouse | Diffuse Multiple Myeloma Bone Lesions | 200 mg/kg, twice daily | Intravenous | Antitumor activity | [5] |
| Mouse | Diffuse Multiple Myeloma Bone Lesions | 45 mg/kg, twice daily | Oral | Antitumor activity | [5] |
Experimental Protocols
Monocrotaline-Induced VOD in Rats and Defibrotide Treatment
This protocol is based on the methodology described by Liu et al. (2022).[2][4]
Objective: To induce VOD in rats using monocrotaline and to assess the therapeutic effect of Defibrotide.
Materials:
-
Male Sprague-Dawley (SD) rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Saline
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
Procedure:
-
VOD Induction:
-
Administer a single dose of MCT (e.g., 230 mg/kg) via oral gavage to induce HSOS. A control group should receive saline.[2]
-
-
Defibrotide Treatment:
-
Based on a conversion from the human dose, a dosage of 50 mg/kg Defibrotide can be used.[2]
-
Dissolve Defibrotide in saline to a desired concentration (e.g., 20 mg/ml).[2]
-
Administer the Defibrotide solution via intraperitoneal injection daily, starting at a specified time point after MCT administration.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the survival rate of the animals.
-
At the end of the study period (e.g., day 7), sacrifice the animals and collect blood and liver samples.
-
Assess liver pathology using a scoring system like the DeLeve score.[2]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Defibrotide in VOD are attributed to its modulation of several key signaling pathways within endothelial cells.
References
- 1. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Graft-vs.-Host Disease-Associated Endothelial Activation in vitro Is Prevented by Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the safety profile of defibrotide in sickle cell disease: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies in Support of Defibrotide for the Treatment of Multiple Myeloma and Other Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Defibrotide sodium during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Defibrotide sodium during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts derived from porcine intestinal tissue.[1] Its therapeutic activity is linked to its polymeric structure. Degradation of this structure can lead to a loss of pharmacological activity, making it crucial to maintain its integrity throughout experimental procedures to ensure reliable and reproducible results.[1]
Q2: What are the primary causes of this compound degradation in a laboratory setting?
As an oligonucleotide, this compound is susceptible to degradation through several mechanisms:
-
Enzymatic Degradation: Nucleases are enzymes that break down nucleic acids. Contamination of solutions with even trace amounts of nucleases can lead to rapid degradation of Defibrotide.
-
pH-Mediated Hydrolysis: Defibrotide is sensitive to acidic conditions, which can cause hydrolysis of the phosphodiester bonds in its backbone.[2]
-
Physical Stress: Repeated freeze-thaw cycles can compromise the structural integrity of oligonucleotides.[2][3]
Q3: How should I properly store this compound?
Proper storage is critical for maintaining the stability of this compound. Recommendations vary for the concentrated form and diluted solutions.
-
Concentrated Vials: Intact vials of this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[4]
-
Diluted Solutions: Once diluted, the stability of the solution depends on the storage temperature. It is recommended to use diluted solutions within 4 hours if stored at room temperature or within 24 hours if stored under refrigeration.[4] For longer-term experimental use beyond these times, it is advisable to prepare fresh solutions.
Q4: What are the recommended diluents for this compound?
This compound should be diluted in either 5% Dextrose Injection, USP, or 0.9% Sodium Chloride Injection, USP.[4] The final concentration for experimental use should be within the range of 4 mg/mL to 20 mg/mL.[4]
Q5: Is it acceptable to freeze aliquots of this compound for long-term storage?
While it is common practice to aliquot and freeze biological molecules, repeated freeze-thaw cycles can negatively impact the integrity of oligonucleotides.[2][3] Some studies on short DNA oligonucleotides have shown that repetitive freezing and thawing can lead to decomposition.[3] To minimize this risk, it is best practice to dispense oligonucleotides into single-use aliquots and then freeze them at -20°C.
Q6: Does this compound require protection from light?
While some oligonucleotides, especially those with fluorescent labels, are light-sensitive, this compound does not have specific requirements for light protection during short-term handling and administration.[5] However, for long-term storage, it is a general best practice to store oligonucleotides in the dark to prevent any potential photodegradation.[2][5]
Troubleshooting Guides
Problem: I am seeing inconsistent or lower-than-expected activity of Defibrotide in my experiments.
This could be a sign of degradation. Follow these troubleshooting steps:
-
Verify Storage Conditions: Confirm that both the concentrated and diluted solutions of Defibrotide have been stored at the recommended temperatures and for the appropriate duration.
-
Check for Nuclease Contamination: Ensure that all solutions, buffers, and laboratory equipment used for preparing and handling Defibrotide are nuclease-free. Use of sterile, disposable plastics is recommended.
-
Assess pH of Solutions: If you are using custom buffers, verify that the pH is within the neutral to slightly alkaline range (pH 7-9), as acidic conditions can cause degradation.[2]
-
Evaluate for Degradation: If you have access to analytical instrumentation, you can assess the integrity of your Defibrotide solution using a stability-indicating method like HPLC-UV.
Problem: I observe precipitation or changes in the appearance of my diluted Defibrotide solution.
Defibrotide solutions should be clear and colorless to light yellow.[4] Any presence of particles, haze, or significant color change may indicate a problem.
-
Incompatibility: Defibrotide is known to be visually incompatible with certain other drugs. If you are co-administering other compounds in your experiment, ensure they are compatible.
-
Improper Dilution or Storage: Verify that the correct diluent was used and that the solution has not been stored beyond the recommended time.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and handling of this compound.
Table 1: Recommended Storage Conditions and Stability of this compound Solutions
| Form | Storage Temperature | Duration of Stability |
| Concentrated Vials | 20°C - 25°C (68°F - 77°F) | As per manufacturer's expiry date |
| Diluted Solution (4-20 mg/mL) | Room Temperature | Up to 4 hours[4] |
| Diluted Solution (4-20 mg/mL) | Refrigerated (2°C - 8°C) | Up to 24 hours[4] |
Table 2: Example Forced Degradation Conditions for Oligonucleotides
This table provides example conditions for a forced degradation study, which can be adapted to assess the stability of this compound. The goal is typically to achieve 5-20% degradation.[6][7]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 80°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | Room Temperature | 24 - 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Experiments
-
Bring the this compound vial to room temperature.
-
Using aseptic techniques and nuclease-free equipment, withdraw the required volume of this compound concentrate.
-
Dilute the concentrate with either 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration between 4 mg/mL and 20 mg/mL.
-
Gently mix the solution. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration.
-
Use the solution immediately or store it at 2-8°C for up to 24 hours.
Protocol 2: Example Stability-Indicating HPLC-UV Method for this compound
This is an example protocol based on general methods for oligonucleotide analysis and can be optimized for specific laboratory equipment and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of:
-
A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare a standard solution of intact this compound at a known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject the test sample (e.g., a solution that has been subjected to stress conditions).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact Defibrotide.
-
Calculate the percentage of degradation by comparing the peak area of the intact Defibrotide in the test sample to that of the standard.
-
Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for suspected Defibrotide degradation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. How do freeze thaw cycles affect oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. idtdna.com [idtdna.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Defibrotide sodium solubility and preparation for in vitro use
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and preparation of defibrotide sodium for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: For in vitro applications, it is recommended to follow the guidelines for clinical intravenous preparation. The approved diluents are 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[1][2][3][4][5] For cell culture experiments, sterile, cell culture grade saline or dextrose solutions are advisable.
Q2: What is the recommended final concentration range for this compound in in vitro assays?
A2: The recommended final concentration for administration is between 4 mg/mL and 20 mg/mL.[1][2][3][4][5] It is crucial to determine the optimal concentration for your specific cell line and experimental design through a dose-response study.
Q3: How should I store the diluted this compound solution?
A3: The diluted solution can be stored at room temperature for up to 4 hours or under refrigeration (2-8°C) for up to 24 hours.[1][2][6] To ensure sterility for cell culture, it is best practice to prepare fresh solutions for each experiment.
Q4: Can I co-administer this compound with other drugs in the same solution?
A4: It is not recommended to co-administer defibrotide with other intravenous drugs in the same line.[1] For in vitro studies, potential interactions with other compounds in your culture medium should be evaluated on a case-by-case basis.
Troubleshooting Guide
Issue: Precipitation observed after adding this compound to cell culture medium.
Possible Causes:
-
High Final Concentration: The concentration of defibrotide in the final culture medium may exceed its solubility limit in that specific medium.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, and other components that can interact with defibrotide and reduce its solubility.[7][8]
-
Temperature Shift: Moving the solution from room temperature to a 37°C incubator can alter the solubility of the compound.[8]
-
pH of the Media: The pH of the cell culture medium can affect the stability of defibrotide. The approved formulation has a pH between 6.8 and 7.8.[3]
Solutions:
-
Optimize Concentration: Perform a solubility test by preparing serial dilutions of your defibrotide stock solution in your specific cell culture medium. Visually inspect for precipitation at different time points.
-
Pre-warm Media: Before adding the defibrotide stock solution, warm the cell culture medium to 37°C.[8]
-
Proper Mixing Technique: While gently vortexing the pre-warmed media, add the defibrotide stock solution drop-wise. This rapid mixing helps disperse the compound and prevent localized high concentrations.[8]
-
Consider a Different Basal Medium: If precipitation persists, test the solubility of defibrotide in a simpler basal medium (e.g., DMEM or RPMI-1640) before adding supplements.[8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solution based on clinical guidelines.
| Parameter | Value | Reference |
| Recommended Diluents | 0.9% Sodium Chloride Injection, 5% Dextrose Injection | [1][2][3][4][5] |
| Final Concentration Range | 4 - 20 mg/mL | [1][2][3][4][5] |
| Storage (Diluted Solution) | Up to 4 hours at room temperature | [1][2][6] |
| Up to 24 hours at 2-8°C | [1][2][6] | |
| pH of Formulation | 6.8 - 7.8 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound (lyophilized powder or pre-made solution)
-
Sterile 0.9% Sodium Chloride Injection (cell culture grade)
-
Sterile conical tubes
-
Sterile syringe and 0.2 micron syringe filter
Procedure:
-
Determine the required volume of 0.9% Sodium Chloride to achieve a 10 mg/mL concentration.
-
Using aseptic technique, add the calculated volume of sterile 0.9% Sodium Chloride to the vial containing the this compound.
-
Gently mix the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution for any particulate matter. The solution should be clear and light yellow to brown.[3][4]
-
Filter the stock solution through a 0.2 micron syringe filter into a sterile conical tube.
-
Label the tube with the compound name, concentration, and date of preparation.
-
Use the solution immediately or store as recommended.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
Materials:
-
10 mg/mL this compound stock solution
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of the defibrotide stock solution in the pre-warmed cell culture medium. For example, create final concentrations of 20, 15, 10, 5, and 2.5 mg/mL.
-
Incubate the dilutions at 37°C.
-
Visually inspect each concentration for any signs of precipitation at regular intervals (e.g., 0, 1, 4, and 24 hours).
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under those specific conditions.
Visualizations
Caption: Troubleshooting workflow for defibrotide precipitation.
Caption: Defibrotide's effects on endothelial cells.
Caption: General workflow for in vitro experiments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. tga.gov.au [tga.gov.au]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
Managing the short half-life of Defibrotide sodium in experimental design
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for managing the short half-life of Defibrotide sodium in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it impact my experimental design?
A1: this compound has a short plasma half-life of less than 2 hours.[1][2][3] This rapid clearance is a critical factor in experimental design. For in vivo studies, this necessitates frequent administration or continuous infusion to maintain therapeutic concentrations. In vitro, the concentration of Defibrotide in the cell culture medium will decrease over time, which must be accounted for in the experimental timeline and interpretation of results.
Q2: How should I administer this compound in preclinical animal models to compensate for its short half-life?
A2: To maintain stable plasma concentrations in animal models, continuous intravenous infusion is the ideal method. If continuous infusion is not feasible, frequent bolus injections are an alternative. The approved clinical dosing regimen for hepatic veno-occlusive disease (VOD) is 6.25 mg/kg infused over 2 hours, every 6 hours.[1][3][4] This regimen can be adapted for preclinical models, but pilot pharmacokinetic studies are recommended to establish the optimal dosing schedule for your specific model and research question. A study in rats showed that following a single intravenous administration, the half-life of radioactivity associated with Defibrotide components in plasma had a fast alpha phase of 9.45 minutes and a slower beta phase of 11.27 hours.
Q3: For in vitro experiments, how often should I replace the cell culture medium containing this compound?
A3: Given the short half-life, the effective concentration of Defibrotide in your cell culture medium will decline over a few hours. For short-term experiments (e.g., up to 4-6 hours), a single dose may be sufficient. For longer-term experiments (e.g., 24, 48, or 72 hours), periodic medium changes with freshly prepared Defibrotide solution are crucial to maintain a consistent exposure. The frequency of media changes will depend on the specific aims of your experiment. For example, for a 24-hour experiment, you might consider replacing the medium every 6-8 hours.
Q4: What are the known signaling pathways affected by Defibrotide that I should consider investigating?
A4: Defibrotide has been shown to modulate several key signaling pathways involved in endothelial cell protection, inflammation, and thrombosis. These include the downregulation of the p38/MAPK and PI3K/Akt pathways, as well as the inhibition of NF-κB activation.[1][2][4] It also upregulates the anti-apoptotic protein Bcl-xL via the AKT pathway.[2] Investigating these pathways can provide mechanistic insights into the effects of Defibrotide in your experimental model.
Q5: Is this compound stable in common cell culture media and experimental solutions?
A5: Defibrotide is a mixture of single-stranded oligonucleotides and is generally stable in aqueous solutions. It is supplied as a concentrate that should be diluted in 0.9% sodium chloride or 5% dextrose injection for intravenous administration. For in vitro experiments, it can be diluted in your standard cell culture medium. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. A study on the visual compatibility of Defibrotide with other drugs found it to be compatible with 36 commonly co-administered i.v. products. However, it was found to be visually incompatible with amikacin, furosemide, midazolam, mycophenolate mofetil, nicardipine, tobramycin, and vancomycin.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effects. | The effective concentration of Defibrotide is decreasing over the course of the experiment due to its short half-life. | 1. For long-term experiments, implement a schedule of partial or complete media changes with fresh Defibrotide solution every 6-8 hours. 2. Consider using a higher initial concentration, but be mindful of potential off-target effects. 3. For endpoint assays, ensure the timing of the assay captures the desired biological response before the drug concentration significantly declines. |
| Cell toxicity or unexpected changes in cell morphology. | The concentration of Defibrotide used may be too high for the specific cell type. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Ensure the vehicle control (diluent for Defibrotide) is not causing any adverse effects. |
| Precipitate formation in the cell culture medium. | Incompatibility of Defibrotide with components in the medium or other treatments. | 1. Visually inspect the medium after adding Defibrotide. 2. If co-administering with other drugs, check for known incompatibilities. 3. Prepare fresh solutions for each experiment. |
In Vivo (Preclinical) Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in animal response to treatment. | Fluctuations in plasma drug concentration due to infrequent bolus injections. | 1. Switch to a continuous infusion model using an osmotic pump or infusion catheter to maintain steady-state concentrations. 2. If using bolus injections, increase the frequency of administration (e.g., every 4-6 hours) to minimize peaks and troughs in plasma levels. 3. Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen for your animal model. |
| Lack of therapeutic effect at clinically relevant doses. | Differences in drug metabolism and clearance between the animal model and humans. | 1. Perform dose-escalation studies to identify the effective dose range in your specific animal model. 2. Measure plasma concentrations of Defibrotide to correlate exposure with the observed biological effects. |
| Bleeding complications. | Defibrotide has antithrombotic and profibrinolytic properties. | 1. Monitor animals closely for any signs of bleeding (e.g., hematuria, petechiae). 2. If bleeding occurs, consider reducing the dose or discontinuing treatment. 3. Avoid co-administration with other anticoagulant or antiplatelet agents unless it is a specific aim of the study. |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Protection Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium in a humidified incubator at 37°C and 5% CO2.
-
Experimental Setup: Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Dilute the stock solution in fresh EGM-2 medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Induce endothelial cell injury by adding an inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the cells.
-
Concurrently, treat the cells with the different concentrations of Defibrotide. Include a vehicle control group (medium with TNF-α but without Defibrotide) and a negative control group (medium alone).
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours). For incubations longer than 6-8 hours, perform a complete medium change with fresh TNF-α and Defibrotide.
-
Endpoint Analysis: Assess endothelial cell protection by measuring markers of apoptosis (e.g., caspase-3/7 activity), cell viability (e.g., MTT assay), or expression of adhesion molecules (e.g., VCAM-1, ICAM-1) by flow cytometry or ELISA.
Protocol 2: In Vivo Murine Model of Endothelial Injury
-
Animal Model: Use a suitable mouse model of endothelial injury, such as a lipopolysaccharide (LPS)-induced systemic inflammation model.
-
Drug Administration:
-
Continuous Infusion (Recommended): Implant osmotic pumps subcutaneously for continuous delivery of Defibrotide at a predetermined dose (e.g., 25 mg/kg/day) for the duration of the experiment.
-
Bolus Injection: If continuous infusion is not possible, administer Defibrotide via intravenous (tail vein) or intraperitoneal injection at a dose of 6.25 mg/kg every 6 hours.
-
-
Induction of Injury: Administer LPS (e.g., 10 mg/kg, intraperitoneally) to induce endothelial injury.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of distress. At the end of the experiment (e.g., 24 hours after LPS challenge), collect blood samples for analysis of systemic inflammatory markers (e.g., cytokines) and harvest tissues (e.g., lungs, liver, kidneys) for histological examination of endothelial damage.
-
Data Analysis: Compare the extent of endothelial injury and inflammation between the Defibrotide-treated group, a vehicle-treated control group, and a sham group (no LPS).
Visualizations
Caption: Defibrotide's signaling pathways in endothelial cells.
Caption: Experimental workflows for in vitro and in vivo studies with Defibrotide.
Caption: Logical workflow for troubleshooting Defibrotide experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Defibrotide Stimulates Angiogenesis and Protects Endothelial Cells from Calcineurin Inhibitor-Induced Apoptosis via Upregulation of AKT/Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Avoiding artifacts in microscopy when using fluorescently labeled Defibrotide sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fluorescently labeled Defibrotide sodium in microscopy experiments. Our aim is to help you identify and resolve common artifacts to ensure the acquisition of high-quality, reliable data.
Troubleshooting Guides
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
Q: I am not detecting any signal from my fluorescently labeled Defibrotide, or the signal is very weak. What could be the cause?
A: A weak or absent signal can stem from several factors, ranging from the labeling process to the imaging setup.
-
Inefficient Labeling: The fluorescent dye may not have conjugated efficiently to the Defibrotide oligonucleotides.
-
Incorrect Microscope Settings: The excitation and emission filters on the microscope may not be appropriate for the chosen fluorophore.
-
Low Concentration: The concentration of labeled Defibrotide used in the experiment may be too low for detection.
-
Photobleaching: The fluorophore may have been irreversibly damaged by excessive exposure to excitation light.[1]
Troubleshooting Steps:
-
Verify Labeling Efficiency:
-
Confirm the successful conjugation of the fluorescent dye to Defibrotide using techniques like UV-Vis spectroscopy to determine the degree of labeling.
-
Ensure that the labeling reaction was performed at the optimal pH (typically slightly basic) to facilitate the reaction with amine groups on the oligonucleotide.[2]
-
-
Optimize Microscope Settings:
-
Check that the excitation and emission filters on your microscope are correctly matched to the spectral properties of your fluorophore.[2]
-
Ensure the light source (e.g., mercury or xenon lamp, laser) is functioning correctly and providing sufficient intensity.
-
-
Adjust Concentration:
-
Perform a titration experiment to determine the optimal concentration of fluorescently labeled Defibrotide for your specific cell type and experimental conditions.
-
-
Minimize Photobleaching:
Issue 2: High Background or Non-Specific Binding
Q: I am observing high background fluorescence across my sample, and the labeled Defibrotide appears to be binding non-specifically to cellular structures or the coverslip. How can I reduce this?
A: High background and non-specific binding are common issues, particularly with fluorescently labeled oligonucleotides, which can interact electrostatically with cellular components.
-
Electrostatic Interactions: The negatively charged phosphate (B84403) backbone of Defibrotide can bind to positively charged molecules in the cell or on the substrate.
-
Hydrophobic Interactions: The fluorescent dye itself may be hydrophobic, leading to non-specific binding to cellular membranes or plasticware.
-
Excess Unbound Dye: The sample may contain residual, unbound fluorescent dye that was not removed after the labeling reaction.
Troubleshooting Steps:
-
Optimize Blocking and Washing:
-
Increase the concentration and/or duration of the blocking step. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if applicable).
-
Include a sufficient number of wash steps with an appropriate buffer (e.g., PBS with a low concentration of a non-ionic detergent like Tween-20) to remove unbound probe.
-
-
Adjust Staining Buffer Composition:
-
To counteract electrostatic interactions, increase the ionic strength of your staining buffer by adding a salt like NaCl (e.g., up to 150 mM).[3]
-
Include a polyanionic competitor, such as dextran (B179266) sulfate (B86663) (0.02–0.1%), in the buffer to compete for non-specific binding sites.[3]
-
-
Purify the Labeled Probe:
-
Ensure that all unbound fluorescent dye is removed from the labeled Defibrotide solution. Purification methods like HPLC or gel electrophoresis are recommended.[2]
-
-
Pre-treat Coverslips:
-
Coat coverslips with a non-stick substance like polyethylene (B3416737) glycol (PEG) to reduce non-specific binding of the probe to the glass surface.
-
Issue 3: Signal Appears as Punctate Aggregates
Q: The fluorescent signal from the labeled Defibrotide appears as bright, punctate aggregates rather than a diffuse signal. What could be causing this?
A: The formation of fluorescent aggregates can be an artifact of the probe itself or a reflection of the biological process of Defibrotide uptake.
-
Dye Aggregation: Some fluorescent dyes have a tendency to self-aggregate, especially at high concentrations, which can lead to quenching or the formation of fluorescent puncta.
-
Defibrotide Internalization: Defibrotide is known to be internalized by endothelial cells, primarily through macropinocytosis, a form of endocytosis.[4][5] The observed puncta could therefore represent endocytic vesicles containing the labeled drug.
Troubleshooting Steps:
-
Control for Dye Aggregation:
-
Prepare fresh dilutions of the labeled Defibrotide for each experiment.
-
Briefly sonicate or vortex the solution before adding it to the cells to help break up any pre-formed aggregates.
-
-
Investigate Endocytic Uptake:
-
To determine if the puncta are endosomes, perform co-localization studies with known endocytic markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes).
-
Conduct experiments at 4°C, which inhibits active transport processes like endocytosis.[4] If the punctate pattern is reduced or absent at this temperature, it is likely due to cellular uptake.
-
Use inhibitors of macropinocytosis (e.g., amiloride, wortmannin) to see if this prevents the formation of the fluorescent puncta.[4]
-
Issue 4: Photobleaching During Time-Lapse Imaging
Q: My fluorescent signal fades rapidly during live-cell, time-lapse imaging. How can I minimize photobleaching?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] It is a significant challenge in live-cell imaging.
Troubleshooting Steps:
-
Optimize Imaging Parameters:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize the exposure time for each image acquisition.
-
Reduce the frequency of image acquisition to the minimum necessary to capture the dynamics of interest.
-
-
Choose a Photostable Fluorophore:
-
Select a fluorescent dye known for its high photostability. Dyes like the Alexa Fluor or cyanine (B1664457) series are generally more robust than older dyes like fluorescein.
-
-
Use Antifade Reagents:
-
Hardware and Software Solutions:
-
Use a high-sensitivity detector (e.g., an EMCCD or sCMOS camera) that allows for the use of lower excitation light levels.
-
If available, use imaging techniques that are less prone to photobleaching, such as spinning disk confocal or two-photon microscopy.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of fluorescently labeled Defibrotide?
A1: Based on current research, fluorescently labeled Defibrotide has been shown to interact with the cell membrane of endothelial cells and is subsequently internalized.[4][5] The primary mechanism of uptake appears to be macropinocytosis.[4][5] Therefore, you can expect to see initial localization at the plasma membrane, followed by the appearance of fluorescent signal within intracellular vesicles, likely endosomes. The signal has not been observed to reach the cell nucleus within 24 hours.[4][5]
Q2: How can I be sure that the fluorescent label is not altering the biological activity of Defibrotide?
A2: This is a critical consideration. While it is difficult to completely rule out any influence of the fluorescent tag, you can perform control experiments to assess this. For example, you could compare the known anti-inflammatory or antioxidant effects of unlabeled Defibrotide with those of the fluorescently labeled version. One study has shown that the antioxidant properties of Defibrotide are due to its interaction with the cell membrane, which can be observed with the labeled form.[4]
Q3: Should I perform my experiments on live or fixed cells?
A3: The choice between live- and fixed-cell imaging depends on your research question.
-
Live-cell imaging is essential for studying the dynamics of Defibrotide uptake, such as its rate of internalization and subsequent trafficking within the cell.
-
Fixed-cell imaging can provide higher-resolution snapshots of the subcellular localization of Defibrotide at specific time points. However, be aware that fixation and permeabilization steps can introduce artifacts, such as the redistribution of molecules. It is advisable to test different fixation protocols to find the one that best preserves the localization of your labeled Defibrotide.
Q4: What are the best negative controls for my experiment?
A4: Proper controls are crucial for interpreting your results.
-
Unstained Cells: Image unstained cells using the same settings as your experimental samples to assess the level of autofluorescence.
-
Cells Treated with Unconjugated Dye: Treat cells with the free fluorescent dye (at the same concentration as used for labeling) to ensure that the signal you are observing is from the labeled Defibrotide and not from unbound dye that was not removed during purification.
-
Competition Assay: Co-incubate the cells with fluorescently labeled Defibrotide and a large excess of unlabeled Defibrotide. A significant reduction in the fluorescent signal would indicate that the binding is specific.
Data Presentation
Table 1: Comparison of Common Fluorophores for Labeling Defibrotide
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| Fluorescein (FITC) | 494 | 518 | 0.92 | Low |
| Rhodamine 123 | 507 | 529 | 0.90 | Moderate |
| Tetramethylrhodamine (TRITC) | 557 | 576 | 0.36 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Alexa Fluor 594 | 590 | 617 | 0.66 | High |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | Moderate to High |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 | High |
Note: Quantum yield and photostability can vary depending on the local environment.
Table 2: Troubleshooting Summary for Common Artifacts
| Artifact | Potential Cause | Recommended Solution |
| Weak/No Signal | Inefficient labeling, incorrect filters, low concentration, photobleaching. | Verify labeling, check microscope settings, perform concentration titration, use antifade reagents. |
| High Background | Non-specific binding, excess unbound dye. | Optimize blocking/washing, adjust buffer ionic strength, purify labeled probe. |
| Punctate Aggregates | Dye aggregation, endocytic uptake. | Sonicate probe solution, perform co-localization with endocytic markers, use uptake inhibitors. |
| Photobleaching | Excessive light exposure. | Reduce excitation intensity/time, use photostable dyes, use live-cell antifade reagents. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Defibrotide (General Protocol)
This protocol is a general guideline for labeling amine-modified oligonucleotides like Defibrotide with an amine-reactive fluorescent dye (e.g., an NHS-ester dye).
-
Dissolve Defibrotide: Dissolve the amine-modified Defibrotide in a suitable buffer, such as 0.1 M sodium borate, pH 8.5.
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add the dye solution to the Defibrotide solution. The molar ratio of dye to oligonucleotide may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled Defibrotide from the unreacted dye and any byproducts. This is a critical step to reduce background fluorescence. Suitable methods include:
-
HPLC (High-Performance Liquid Chromatography)
-
Gel electrophoresis
-
Ethanol precipitation (may require multiple rounds for complete removal of free dye)
-
-
Quantification: Determine the concentration and degree of labeling of the purified product using UV-Vis spectrophotometry.
-
Storage: Store the labeled Defibrotide in a suitable buffer (e.g., TE buffer) at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Imaging of Fluorescently Labeled Defibrotide Uptake
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) on glass-bottom dishes or coverslips suitable for microscopy. Allow the cells to adhere and grow to the desired confluency.
-
Prepare Imaging Medium: Use a phenol (B47542) red-free culture medium to reduce background fluorescence. Supplement with serum as required for cell health. Consider using a live-cell imaging buffer.
-
Labeling:
-
Warm the imaging medium and the solution of fluorescently labeled Defibrotide to 37°C.
-
Dilute the labeled Defibrotide to the desired final concentration in the pre-warmed imaging medium.
-
-
Incubation:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the imaging medium containing the labeled Defibrotide to the cells.
-
-
Imaging:
-
Immediately place the dish on the microscope stage, which should be equipped with a temperature- and CO2-controlled environmental chamber.
-
Allow the cells to equilibrate for a few minutes before starting image acquisition.
-
Acquire images at desired time intervals using the appropriate filter sets for your chosen fluorophore. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
-
Analysis: Analyze the time-lapse images to observe the dynamics of Defibrotide binding and internalization.
Mandatory Visualizations
Caption: Experimental workflow for imaging fluorescently labeled Defibrotide.
Caption: Troubleshooting logic for microscopy artifacts.
Caption: Signaling pathway of Defibrotide cellular uptake.
References
- 1. biocompare.com [biocompare.com]
- 2. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. aboligo.com [aboligo.com]
- 4. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Validation & Comparative
Defibrotide Sodium vs. Heparin: A Comparative Guide to Endothelial Protective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelial protective effects of Defibrotide sodium and heparin, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the distinct mechanisms and potential therapeutic applications of these two agents in conditions involving endothelial dysfunction.
Overview of Endothelial Protective Mechanisms
The vascular endothelium plays a crucial role in maintaining homeostasis. Its dysfunction is a key factor in the pathogenesis of numerous diseases, including thrombosis, inflammation, and vascular complications of stem cell transplantation. Both this compound and heparin have been shown to exert protective effects on the endothelium, albeit through different primary mechanisms.
This compound , a complex mixture of single-stranded polydeoxyribonucleotides, exhibits a multimodal mechanism of action that goes beyond anticoagulation. It has demonstrated anti-inflammatory, anti-thrombotic, and pro-fibrinolytic properties, directly targeting the endothelium to restore its normal function.[1][2][3][4][5][6]
Heparin , a glycosaminoglycan, is a well-established anticoagulant that primarily acts by potentiating the activity of antithrombin III.[7] While its main therapeutic use is in the prevention and treatment of thrombosis, emerging evidence suggests that heparin also possesses anti-inflammatory properties that may contribute to endothelial protection.
Comparative Analysis of Endothelial Protective Effects
The following tables summarize the quantitative data on the effects of this compound and heparin on key markers of endothelial protection. It is important to note that the data presented are derived from various independent studies, and a direct head-to-head comparison should be interpreted with caution due to differences in experimental models and conditions.
Table 1: Effects of this compound on Endothelial Protective Markers
| Marker | Effect | Cell Type | Stimulus | Concentration | Quantitative Change | Reference |
| Anti-inflammatory Effects | ||||||
| ICAM-1 | Downregulation | HUVEC, HMEC | GvHD sera | Not specified | Significant suppression | [8] |
| VCAM-1 | Downregulation | HUVEC, HMEC | GvHD sera | Not specified | Significant suppression | [8] |
| E-selectin | Downregulation | HUVEC | GvHD sera | Not specified | Downregulated expression | [8] |
| P-selectin | Downregulation | HUVEC | GvHD sera | Not specified | Downregulated expression | [8] |
| Gene Expression | Modulation | Endothelial Cells | LPS | Not specified | 14 genes upregulated, 17 genes downregulated | |
| Caspase 8 Activity | Inhibition | MVEC | COVID-19 plasma | 5 µg/ml | 60.2% inhibition | |
| Anti-thrombotic Effects | ||||||
| Tissue Factor (TF) | Reduction | HMEC-1 | LPS | Not specified | Significant reduction | [9] |
| Pro-fibrinolytic Effects | ||||||
| PAI-1 | Reduction | HUVEC, HMEC-1 | LPS | Not specified | Dose-dependent reduction | [9] |
| t-PA | Increase | HUVEC, HMEC-1 | Resting | Not specified | Significant increment in antigen | [9] |
Table 2: Effects of Heparin on Endothelial Protective Markers
| Marker | Effect | Cell Type | Stimulus | Concentration | Quantitative Change | Reference |
| Anti-inflammatory Effects | ||||||
| ICAM-1 | Inhibition | Cerebral ECs | TNF-α | Not specified | Inhibition of expression | [7] |
| VCAM-1 | Inhibition | Cerebral ECs | TNF-α | Not specified | Inhibition of expression | [7] |
| P-selectin Binding | Inhibition | In vitro | sLex | IC50: ~3 µM | Inhibition of adhesion | [10] |
| L-selectin Binding | Inhibition | In vitro | sLex | IC50: ~200 µM | Inhibition of binding | [11] |
| Pro-fibrinolytic Effects | ||||||
| PAI-1 mRNA | Reduction | HUVEC | Unstimulated | 10 IU/ml | 60% reduction after 24h |
Clinical Comparative Study
A randomized multicenter study involving 2,250 patients undergoing surgery compared the efficacy and tolerability of Defibrotide (800 mg/i.v.) and calcium heparin (15,000 UI/s.c.) for the prophylaxis of postoperative deep venous thrombosis (DVT). The incidence of DVT was similar in both groups (Defibrotide: 8 patients; calcium heparin: 10 patients). However, there were no cases of pulmonary embolism (PE) in the Defibrotide group, compared to 4 cases in the heparin group.[12]
Signaling Pathways
The endothelial protective effects of Defibrotide and heparin are mediated by distinct signaling pathways.
This compound Signaling Pathway
Defibrotide's protective effects on endothelial cells are thought to be mediated, in part, through the downregulation of the p38 mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[8] These pathways are involved in cellular stress responses, inflammation, and apoptosis.
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. A Meta-Analysis Evaluating the Incidence of Bleeding Events With Intravenous Defibrotide Treatment Outside the Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 [dspace.mit.edu]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Protective effects of heparin on endothelial cells in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinity and kinetics of P-selectin binding to heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heparin oligosaccharides bind L- and P-selectin and inhibit acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Comparative study of defibrotide and calcium heparin in the prevention of postoperative deep venous thrombosis. A randomized multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Defibrotide Sodium vs. Tissue Plasminogen Activator (t-PA): A Comparative Guide to Fibrinolytic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fibrinolytic activities of defibrotide sodium and tissue plasminogen activator (t-PA). The information presented is based on available experimental data to assist researchers in understanding the distinct mechanisms and potential applications of these agents.
Executive Summary
This compound and tissue plasminogen activator (t-PA) both exhibit profibrinolytic properties, but they achieve this through fundamentally different mechanisms. t-PA is a direct and potent activator of plasminogen, the key zymogen in the fibrinolytic cascade. In contrast, defibrotide exerts its effects through a multi-faceted approach that includes modulating the expression of key fibrinolytic proteins and enhancing the activity of plasmin. This guide delves into their mechanisms of action, presents available quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of their signaling pathways and experimental workflows.
Mechanisms of Fibrinolytic Activity
This compound: A Multifactorial Approach
Defibrotide, a complex mixture of single-stranded oligodeoxyribonucleotides, promotes fibrinolysis through several indirect and direct actions:
-
Increased Endogenous t-PA Expression: Defibrotide has been shown to upregulate the expression of tissue plasminogen activator (t-PA) by endothelial cells.
-
Enhancement of Plasmin Activity: Defibrotide directly enhances the enzymatic activity of plasmin, the principal enzyme responsible for degrading fibrin (B1330869) clots.[1] This effect is dose-dependent and occurs without directly activating plasminogen itself.[1]
Tissue Plasminogen Activator (t-PA): A Direct Plasminogen Activator
t-PA, a serine protease, is a cornerstone of thrombolytic therapy. Its mechanism is direct and well-defined:
-
Plasminogen Activation: t-PA's primary function is to convert plasminogen to plasmin. This activation is significantly enhanced in the presence of fibrin, which localizes the fibrinolytic activity to the site of the clot.
Comparative Fibrinolytic Potency: In Vitro Data
Direct head-to-head quantitative comparisons of the fibrinolytic potency of defibrotide and t-PA are limited in the public domain. However, data from independent studies using standardized assays can provide insights into their relative activities.
Table 1: In Vitro Effects on Fibrinolysis
| Parameter | This compound | Tissue Plasminogen Activator (t-PA) |
| Plasmin Activity Enhancement | Dose-dependent increase in plasmin's ability to hydrolyze its substrate.[1] | Indirectly increases plasmin levels by activating plasminogen. |
| PAI-1 Inhibition | Reduces PAI-1 activity and antigen levels. | Does not directly inhibit PAI-1. |
| Clot Lysis | Demonstrates thrombolytic activity against established thrombi in a dose-dependent manner. | Directly lyses fibrin clots by converting plasminogen to plasmin. |
Experimental Protocols
Chromogenic Assay for Plasmin Activity
This assay is used to quantify the enzymatic activity of plasmin, which can be influenced by agents like defibrotide.
Principle: A chromogenic substrate, specific for plasmin, is cleaved by the enzyme, releasing a colored compound (e.g., p-nitroaniline) that can be measured spectrophotometrically. The rate of color development is proportional to the plasmin activity.
Detailed Methodology:
-
Reagents:
-
Purified human plasmin
-
Chromogenic plasmin substrate (e.g., S-2251)
-
This compound or t-PA at various concentrations
-
Tris-HCl buffer (pH 7.4)
-
-
Procedure: a. In a 96-well microplate, add a fixed concentration of plasmin to each well. b. Add varying concentrations of defibrotide or a control buffer to the wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes). d. Initiate the reaction by adding the chromogenic substrate to each well. e. Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each concentration.
-
Plot the rate of plasmin activity against the concentration of defibrotide to determine the dose-response relationship.
-
Fibrin Plate Assay for Fibrinolytic Activity
This assay provides a measure of the overall fibrinolytic activity of a substance by observing the lysis of a fibrin clot.
Principle: A solution containing the test substance is placed on a plate containing a pre-formed fibrin clot. The substance diffuses into the fibrin, and if it has fibrinolytic activity, it will create a zone of lysis. The size of this zone is proportional to the fibrinolytic activity.
Detailed Methodology:
-
Reagents:
-
Fibrinogen solution
-
Thrombin solution
-
Plasminogen (if not already in the fibrinogen preparation)
-
Test solutions (defibrotide and t-PA at various concentrations)
-
-
Procedure: a. Prepare a fibrin plate by mixing fibrinogen, plasminogen, and agarose in a petri dish and adding thrombin to induce clotting. Allow the gel to solidify. b. Create small wells in the fibrin plate. c. Add a defined volume of the test solutions (defibrotide or t-PA) into the wells. d. Incubate the plate at 37°C for a set period (e.g., 18-24 hours).
-
Data Analysis:
-
Measure the diameter of the lysis zone around each well.
-
Plot the diameter of the lysis zone against the logarithm of the concentration of the test substance to generate a dose-response curve.
-
In Vitro Clot Lysis Assay
This turbidimetric assay monitors the formation and dissolution of a clot in real-time.
Principle: The formation of a fibrin clot in a plasma sample increases the turbidity (optical density) of the solution. The subsequent lysis of the clot by a fibrinolytic agent leads to a decrease in turbidity.
Detailed Methodology:
-
Reagents:
-
Platelet-poor plasma
-
Tissue factor to initiate clotting
-
Calcium chloride
-
Test agents (defibrotide or t-PA)
-
-
Procedure: a. In a 96-well plate, add plasma, tissue factor, and the test agent (defibrotide or t-PA) or control buffer. b. Initiate clotting by adding calcium chloride. c. Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals.
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Defibrotide's Multifaceted Fibrinolytic Pathway
Caption: Defibrotide's mechanism of enhancing fibrinolysis.
t-PA's Direct Fibrinolytic Pathway
Caption: t-PA's direct activation of the fibrinolytic cascade.
Experimental Workflow: In Vitro Clot Lysis Assay
References
- 1. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC:3.4.21.68 - FACTA Search [nactem.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Fibrin Clot Formation and Lysis in Plasma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-angiogenic effects of Defibrotide sodium in a chorioallantoic membrane (CAM) assay
For Researchers, Scientists, and Drug Development Professionals
Defibrotide Sodium and Angiogenesis: A Complex Relationship
Defibrotide is a complex mixture of single-stranded polydeoxyribonucleotides that has demonstrated a dual role in the regulation of angiogenesis. While it is clinically approved for the treatment of severe hepatic veno-occlusive disease (VOD), a condition characterized by endothelial damage, evidence also points towards its potential as an anti-angiogenic agent. This has significant implications for its application in oncology and other diseases driven by excessive blood vessel formation.
Conversely, some studies suggest that Defibrotide may have pro-angiogenic properties, stimulating angiogenesis and protecting endothelial cells.[1][2] This highlights the context-dependent nature of its effects and underscores the need for further research to delineate the precise mechanisms at play.
Mechanism of Anti-Angiogenic Action
The anti-angiogenic effects of Defibrotide are thought to be mediated, at least in part, through the PI3K/Akt/mTOR signaling pathway . Specifically, studies have shown that Defibrotide can reduce the phosphorylation of the p70S6 kinase, a downstream effector of mTOR.[3] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and angiogenesis.[4][5] By inhibiting this pathway, Defibrotide can suppress the formation of new blood vessels. Notably, this anti-angiogenic activity appears to be independent of Vascular Endothelial Growth Factor (VEGF), a primary target of many other anti-angiogenic therapies.
Comparative Analysis of Anti-Angiogenic Effects
To provide a framework for evaluating the potential anti-angiogenic efficacy of Defibrotide, this section presents quantitative data from CAM assays for two well-established anti-angiogenic agents: Bevacizumab and Thalidomide (B1683933).
Table 1: Quantitative Comparison of Anti-Angiogenic Effects in the CAM Assay
| Agent | Concentration | Endpoint Measured | Result | Reference |
| This compound | Not Available | Not Available | No quantitative data from CAM assays are currently available in the public domain. In other in vivo models (dorsal skin-fold chamber), intravenous application of 450 mg/kg daily inhibited tumor angiogenesis.[3] | [3] |
| Bevacizumab | Not Specified | Vessel Area (mm²) | Significant reduction in vessel area compared to non-treatment group. | [6] |
| Thalidomide | 10 µg/ml | Inhibition of Microvessel Development | 90% inhibition of microvessel outgrowths by day 10 in a rat aorta assay (a model with similarities to CAM).[7] | [7] |
| Thalidomide Metabolites | Not Specified | Blood Vessel Density | Hydroxylation at the 1'- or 5-position retained anti-angiogenic activity in the CAM assay, while hydroxylation at the 4-position led to inactivity.[8] | [8] |
Experimental Protocols
Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[9] It utilizes the highly vascularized extraembryonic membrane of a developing chick embryo.
Materials:
-
Fertilized chicken or quail eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Test substance (e.g., Defibrotide) and vehicle control
-
Positive control (e.g., a known anti-angiogenic agent)
-
Sterile filter paper discs or other application carriers
-
Stereomicroscope with a camera
-
Image analysis software for quantification
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37-38°C with 60-70% humidity for 3-4 days.
-
Windowing the Egg: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM. This can be done by carefully cracking and removing a small piece of the shell.
-
Application of Test Substance: On embryonic day 7 or 8, apply the test substance onto the CAM. This is typically done by placing a sterile filter paper disc saturated with the test solution directly onto the membrane. A vehicle control and a positive control should be applied to separate sets of eggs.
-
Incubation and Observation: Return the eggs to the incubator and monitor the development of blood vessels daily for 2-4 days.
-
Image Acquisition: At the end of the incubation period, capture images of the CAM under the application site using a stereomicroscope.
-
Quantification: Analyze the captured images to quantify the degree of angiogenesis. Common parameters include:
-
Vessel Density: The total number or area of blood vessels within a defined region of interest.[3][6]
-
Branching Points: The number of points where blood vessels bifurcate.
-
Vessel Length: The total length of the blood vessels.
-
Inhibition Percentage: Calculated by comparing the vascularization in the treated group to the control group.[10]
-
Visualizing the Processes
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Conclusion
The available evidence suggests that this compound possesses anti-angiogenic properties, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. However, the lack of specific quantitative data from the chorioallantoic membrane (CAM) assay represents a significant knowledge gap. The comparative data for Bevacizumab and Thalidomide in the CAM assay provided in this guide offer a valuable benchmark for future studies. To definitively validate the anti-angiogenic effects of Defibrotide in this model, further research employing the standardized CAM assay protocol is essential. Such studies will be crucial for elucidating its full therapeutic potential in angiogenesis-dependent diseases.
References
- 1. Angiogenesis alteration by defibrotide: implications for its mechanism of action in severe hepatic veno-occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic activity of Ficus deltoidea L. Jack... | F1000Research [f1000research.com]
- 3. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of putative hydroxylated thalidomide metabolites on blood vessel density in the chorioallantoic membrane (CAM) assay and on tumor and endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenesis: quantitative assessment by the chick chorioallantoic membrane assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Defibrotide Sodium and Other Single-Stranded Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Defibrotide sodium with other classes of single-stranded oligonucleotides (ssONs), namely antisense oligonucleotides (ASOs) and aptamers. The comparison focuses on their distinct mechanisms of action, performance characteristics supported by experimental and clinical data, and the methodologies used to evaluate their activity.
Executive Summary
Single-stranded oligonucleotides have emerged as a versatile class of therapeutics. However, they encompass a diverse range of molecules with fundamentally different modes of action. This guide elucidates the key differences and similarities between this compound, a polydisperse mixture of ssONs with a non-sequence-specific endothelial-protective mechanism, and sequence-specific ssONs like antisense oligonucleotides and aptamers.
This compound is a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] Its therapeutic effects are not dependent on a specific nucleotide sequence but rather on its polyanionic nature and its ability to modulate endothelial cell function and the thrombo-fibrinolytic balance.[3][4] It is approved for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[2]
Antisense oligonucleotides (ASOs) are synthetic, sequence-specific ssONs designed to bind to a target messenger RNA (mRNA) through Watson-Crick base pairing. This binding can lead to the degradation of the mRNA, modulation of pre-mRNA splicing, or inhibition of translation, thereby altering the expression of a specific protein.[5][6][7]
Aptamers are ssONs that fold into specific three-dimensional structures, enabling them to bind to target molecules, such as proteins, with high affinity and specificity, similar to antibodies. This binding can inhibit or modulate the function of the target molecule.[8][9][10]
Comparative Data Presentation
The following tables summarize the key characteristics and performance data for this compound and representative examples of an ASO (Nusinersen) and an aptamer (Pegaptanib).
Table 1: General Characteristics of this compound and Other ssONs
| Feature | This compound | Antisense Oligonucleotide (ASO) - Nusinersen | Aptamer - Pegaptanib |
| Composition | Polydisperse mixture of ssDNA | Synthetic 18-mer 2'-O-methoxyethyl (MOE) modified oligonucleotide with a phosphorothioate (B77711) backbone[11] | Synthetic 28-nucleotide pegylated RNA aptamer[12] |
| Mechanism of Action | Non-sequence-specific; endothelial protection, antithrombotic, profibrinolytic[3][4] | Sequence-specific; modulates splicing of SMN2 pre-mRNA[5][8] | Structure-specific; binds to and inhibits VEGF165[12][13] |
| Primary Target | Activated endothelial cells | SMN2 pre-mRNA | Vascular Endothelial Growth Factor (VEGF) isoform 165[12] |
| Therapeutic Indication | Hepatic Veno-Occlusive Disease (VOD/SOS)[2] | Spinal Muscular Atrophy (SMA)[8][14] | Neovascular Age-Related Macular Degeneration (AMD)[12][13] |
Table 2: Performance and Efficacy Data
| Parameter | This compound | Antisense Oligonucleotide (ASO) - Inotersen | Aptamer - Pegaptanib |
| Clinical Efficacy Endpoint | Day +100 survival rate in severe VOD | Change in modified Neuropathy Impairment Score +7 (mNIS+7) and Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) score[15] | Proportion of patients losing fewer than 15 letters of visual acuity[13] |
| Reported Efficacy | Day +100 survival rate of 38-45% in patients with severe VOD, compared to 21-31% for historical controls.[16] | Significant slowing of polyneuropathy progression and stabilization of quality of life compared to placebo.[9][15] | Significantly more patients treated with pegaptanib lost fewer than 15 letters of visual acuity compared with sham injection.[13] |
| Key In Vitro Metric | Modulation of endothelial markers (e.g., increased t-PA, decreased PAI-1) | Target mRNA knockdown (e.g., TTR mRNA reduction by ~79% with Inotersen) | Binding affinity (Kd) to target protein |
| Quantitative In Vitro Data | N/A (non-sequence specific) | N/A for Nusinersen (splicing modulation); For other ASOs, IC50 for mRNA knockdown is a key metric. | Kd for VEGF165 is in the picomolar range. |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Antisense Oligonucleotides (General) | Aptamers (General) |
| Administration | Intravenous[17] | Subcutaneous, Intrathecal[18] | Intravitreal[12] |
| Distribution | Primarily in plasma, with interaction at the endothelial surface[19] | Broad tissue distribution, particularly to liver and kidney; can be targeted to specific tissues[20][21] | Localized to the site of injection (e.g., vitreous humor)[12] |
| Metabolism | Likely metabolized by endo- and exonucleases[22] | Metabolized by nucleases[16][22] | Metabolized by nucleases[16] |
| Elimination Half-life | < 2 hours[23] | Varies depending on chemical modifications and tissue; can be several weeks in tissue[21][24] | Varies; pegylation extends half-life[12] |
Signaling Pathways and Mechanisms of Action
This compound: Endothelial Protection and Thrombo-fibrinolytic Balance
Defibrotide's mechanism is multifactorial, centering on the protection of vascular endothelial cells and the restoration of a balanced state between thrombosis and fibrinolysis. It is understood to interact with the endothelial cell membrane, triggering downstream signaling that leads to the modulation of several key proteins involved in coagulation and fibrinolysis.[3][19]
Antisense Oligonucleotides (ASOs): Gene Silencing Mechanisms
ASOs function through sequence-specific binding to a target mRNA. Two primary mechanisms are RNase H-mediated degradation and splicing modulation.
1. RNase H-Mediated Degradation: "Gapmer" ASOs, which have a central DNA region flanked by modified RNA analogues, form a DNA-RNA hybrid with the target mRNA. This hybrid is recognized by the enzyme RNase H1, which cleaves the RNA strand, leading to its degradation and subsequent reduction in protein translation.[7][25][26]
2. Splicing Modulation: Some ASOs, like Nusinersen, bind to specific sequences in the pre-mRNA, often intronic or exonic splicing silencers or enhancers. This binding blocks the access of splicing factors, thereby altering the splicing pattern of the pre-mRNA. In the case of Nusinersen, it blocks an intronic splicing silencer in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and the production of a full-length, functional SMN protein.[5][8][11][27]
Aptamers: Target Binding and Inhibition
Aptamers function by binding to a specific molecular target, thereby inhibiting its biological activity. Pegaptanib, for example, is an RNA aptamer that specifically binds to the VEGF165 isoform, preventing it from binding to its receptor (VEGFR-2) on endothelial cells. This blockade inhibits the downstream signaling cascade that promotes angiogenesis and vascular permeability.[12][13][28]
Experimental Protocols
Quantification of ASO-Mediated mRNA Knockdown by RT-qPCR
This protocol outlines the steps to measure the reduction of a target mRNA in cultured cells following treatment with an ASO designed to induce RNase H-mediated degradation.
Objective: To quantify the change in target mRNA levels after ASO treatment.
Materials:
-
Cultured cells expressing the target gene
-
ASO targeting the mRNA of interest and a negative control ASO
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe for the target gene and a housekeeping gene
-
qPCR instrument
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
ASO Transfection:
-
RNA Extraction:
-
Wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the kit's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for the target gene and the housekeeping gene in all samples.
-
Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the housekeeping gene and comparing the ASO-treated samples to the negative control.[29]
-
Determination of Aptamer-Target Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity (Kd) of an aptamer to its protein target.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of an aptamer-protein interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Aptamer with a biotin (B1667282) tag or a poly(A) tail
-
Target protein
-
Immobilization reagents (e.g., streptavidin for biotinylated aptamers, or a poly(T) oligo for poly(A)-tailed aptamers)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Sensor Chip Preparation:
-
Aptamer Capture:
-
Inject the aptamer over the prepared sensor surface to allow for its capture. A reference flow cell should be used as a control.[1]
-
-
Binding Analysis:
-
Inject a series of concentrations of the target protein over the sensor surface and the reference flow cell.
-
Monitor the change in response units (RU) in real-time to generate sensorgrams for the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the target protein.[6][33]
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound target protein and the captured aptamer, preparing the surface for the next cycle.[32]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and Kd values.[24]
-
Conclusion
This compound and other single-stranded oligonucleotides like ASOs and aptamers represent distinct therapeutic modalities with unique mechanisms of action and clinical applications. Defibrotide's non-sequence-specific, pleiotropic effects on the endothelium make it a valuable treatment for conditions like VOD. In contrast, the sequence- and structure-specific nature of ASOs and aptamers allows for the precise targeting of disease-causing genes and proteins, offering therapeutic solutions for a range of genetic and acquired diseases. The choice of an appropriate ssON therapeutic depends on the specific pathophysiology of the disease being targeted. The experimental protocols outlined in this guide provide a foundation for the evaluation and characterization of these diverse oligonucleotide-based drugs.
References
- 1. japtamers.co.uk [japtamers.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Engineering antisense oligonucleotides for targeted mRNA degradation through lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biogenlinc.co.uk [biogenlinc.co.uk]
- 9. The Effectiveness and Value of Patisiran and Inotersen for Hereditary Transthyretin Amyloidosis: A Summary from the Institute for Clinical and Economic Review’s Midwest Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 12. Anti-VEGF aptamer (pegaptanib) therapy for ocular vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The First Anti-VEGF Therapy: Pegaptanib Sodium | Ento Key [entokey.com]
- 14. How Does SPINRAZA® (nusinersen) Work? | HCP [spinrazahcp.com]
- 15. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Defibrotide: An Oligonucleotide for Sinusoidal Obstruction Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. basepairbio.com [basepairbio.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Comparative pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. WO2019011875A1 - QUANTIFICATION OF ANTI SENSE OLIGONUCLEOTIDES (ASOs) - Google Patents [patents.google.com]
- 22. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. academic.oup.com [academic.oup.com]
- 27. mdpi.com [mdpi.com]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 30. Filter binding assay - Wikipedia [en.wikipedia.org]
- 31. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Defibrotide Sodium vs. G-CSF for Ameliorating Chemotherapy-Induced Myelosuppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-induced myelosuppression, a critical and often dose-limiting toxicity of cancer treatment, presents a significant challenge in oncology. This guide provides an objective comparison of two agents with distinct mechanisms of action, Defibrotide Sodium and Granulocyte-Colony Stimulating Factor (G-CSF), in the context of their potential to ameliorate this condition. While G-CSF is the established standard of care for treating chemotherapy-induced neutropenia, Defibrotide's pleiotropic effects on the vascular endothelium and inflammation suggest a potential, though less direct, role in mitigating chemotherapy-related hematopoietic toxicity.
Executive Summary
Granulocyte-Colony Stimulating Factor (G-CSF) directly stimulates the proliferation and differentiation of neutrophil progenitors, leading to a faster recovery of neutrophil counts and a reduced incidence of febrile neutropenia.[1] this compound, a polydisperse mixture of single-stranded polydeoxyribonucleotides, is approved for the treatment of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), a complication of hematopoietic stem cell transplantation (HSCT).[2][3] Its mechanism of action involves endothelial protection, anti-inflammatory, and antithrombotic effects.[2][4] Preclinical studies suggest defibrotide may protect endothelial cells from chemotherapy-induced apoptosis.[2] However, direct comparative clinical data on the efficacy of defibrotide versus G-CSF for the primary indication of ameliorating chemotherapy-induced myelosuppression is not currently available. This guide synthesizes the existing experimental data for each agent to provide a basis for further research and consideration.
Quantitative Data Comparison
Due to the absence of head-to-head clinical trials, this section presents key efficacy data for each agent from separate clinical studies in the context of chemotherapy-induced myelosuppression.
Table 1: Efficacy of G-CSF in Chemotherapy-Induced Neutropenia
| Parameter | G-CSF Arm | Control/Placebo Arm | Study Population | Reference |
| Median Time to Neutrophil Recovery (>0.5 x 10⁹/L) | 11 days | 20 days | Patients with non-myeloid malignancies undergoing high-dose chemotherapy and autologous bone marrow transplantation. | [5] |
| Median Duration of Grade IV Neutropenia | 2 days | 3 days | Patients with solid tumors and high-risk febrile neutropenia. | [6] |
| Incidence of Febrile Neutropenia | 14% (Primary Prophylaxis) | 31% (No Primary Prophylaxis) | Women with early-stage breast cancer receiving adjuvant or neoadjuvant chemotherapy. | [7] |
| Incidence of Febrile Neutropenia | 2.3% - 2.5% (various G-CSF products) | 4.6% (filgrastim) | Patients with various cancers receiving chemotherapy with high or intermediate FN risk. | [8] |
| Time to Neutrophil Recovery (ANC > 1,000/mm³) | 16.0 ± 0.5 days (Standard G-CSF) | 16.7 ± 0.4 days (Delayed G-CSF) | Children with solid tumors receiving myelotoxic chemotherapy. | [9] |
Table 2: Clinical Data on Defibrotide in High-Risk Patient Populations
Note: The following data are from studies where defibrotide was used for VOD/SOS prophylaxis or treatment in patients undergoing high-dose chemotherapy, a setting where myelosuppression is a significant concern. Myelosuppression-specific endpoints were not the primary focus of these studies.
| Parameter | Defibrotide Arm | Control Arm | Study Population | Reference |
| Incidence of VOD/SOS | 0% | 4.8% | Patients undergoing allogeneic hematopoietic stem cell transplantation. | [10] |
| Day +100 Survival (VOD with MOF) | 38.2% | 25.0% (Historical Control) | Patients with severe VOD/SOS with multi-organ failure (MOF) post-HSCT. | [2][11][12] |
| Incidence of Bleeding | 21.5% | N/A | High-risk adult patients receiving defibrotide prophylaxis for VOD/SOS. | [13] |
| Survival at Day +70 (Non-transplant VOD/SOS) | 74.1% | N/A | Patients with VOD/SOS following non-transplant-associated chemotherapy. | [14] |
Signaling Pathways
G-CSF Signaling Pathway
G-CSF binds to its receptor (G-CSFR) on myeloid progenitor cells, activating several downstream signaling pathways, primarily the JAK/STAT pathway. This leads to the transcription of genes that promote granulocytic differentiation, proliferation, and survival.
Caption: G-CSF signaling cascade.
Defibrotide's Proposed Mechanism of Action
Defibrotide's mechanism is multifactorial and not fully elucidated. It is believed to exert its effects primarily on the vascular endothelium. One proposed mechanism involves interaction with adenosine (B11128) A2 receptors, leading to downstream effects that protect endothelial cells from damage and reduce inflammation.
Caption: Proposed mechanism of Defibrotide.
Experimental Protocols
Chemotherapy-Induced Myelosuppression Animal Model (General Protocol)
A common method to induce myelosuppression in mice for preclinical studies involves the administration of cyclophosphamide.
-
Animal Model: C57BL/6 or BALB/c mice are frequently used.[15][16]
-
Chemotherapy Administration: Cyclophosphamide is administered via intraperitoneal injection. Dosing regimens can vary, for example, a single high dose (e.g., 150 mg/kg) or repeated lower doses (e.g., 50 mg/kg for several days).[15][17][18]
-
Endpoint Analysis: Peripheral blood counts (WBC, neutrophils, RBC, platelets) are monitored at various time points post-chemotherapy. Bone marrow cellularity and hematopoietic stem and progenitor cell populations can also be assessed by flow cytometry.[15]
Caption: Myelosuppression model workflow.
G-CSF Administration Protocol in a Mouse Model
-
Drug and Dosage: Recombinant human G-CSF (filgrastim or pegfilgrastim) is administered. A typical dose for filgrastim (B1168352) is 5-10 µ g/mouse , and for pegfilgrastim, 40 µ g/mouse , administered subcutaneously.[19][20]
-
Schedule: G-CSF administration is typically initiated 24 hours after chemotherapy.[20]
Defibrotide Administration Protocol in a Mouse Model
-
Drug and Dosage: Defibrotide is administered intravenously. In a rat model of mammary carcinoma treated with chemotherapy, a dose of 200 mg/kg was administered twice daily.[21][22]
-
Schedule: Administration can start concurrently with or shortly after chemotherapy.[22]
Conclusion
G-CSF is a well-established and effective treatment for chemotherapy-induced neutropenia, with a direct and potent mechanism of action on hematopoietic progenitor cells. The clinical evidence supporting its use to shorten the duration of severe neutropenia and reduce the incidence of febrile neutropenia is robust.
Defibrotide's role in ameliorating chemotherapy-induced myelosuppression is less clear and remains speculative. Its primary clinical application is in the management of VOD/SOS, a severe endothelial injury syndrome. While its endothelial-protective and anti-inflammatory properties are well-documented and could theoretically contribute to a healthier bone marrow microenvironment conducive to hematopoietic recovery, there is a lack of direct clinical or preclinical evidence to support its use for the primary indication of treating or preventing chemotherapy-induced myelosuppression.
Future research, including preclinical studies in relevant animal models and potentially well-designed clinical trials, would be necessary to directly compare the efficacy of defibrotide with G-CSF in the context of chemotherapy-induced myelosuppression and to elucidate any potential synergistic effects. For now, G-CSF remains the standard of care, while defibrotide's potential in this specific application is an area for further investigation.
References
- 1. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible role of defibrotide in endothelial cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Granulocyte colony-stimulating factor and neutrophil recovery after high-dose chemotherapy and autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Granulocyte colony-stimulating factor in the treatment of high-risk febrile neutropenia: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-world impact of granulocyte-colony stimulating factor on febrile neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Delayed Granulocyte Colony-Stimulating Factor (G-CSF) Administration after Chemotherapy Reduces Total G-CSF Doses without Affecting Neutrophil Recovery in a Randomized Clinical Study in Children with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defibrotide Shows Efficacy in the Prevention of Sinusoidal Obstruction Syndrome After Allogeneic Hematopoietic Stem Cell Transplantation: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 3 trial of defibrotide for the treatment of severe veno-occlusive disease and multi-organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 3 trial of defibrotide for the treatment of severe veno-occlusive disease and multi-organ failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defibrotide for Sinusoidal Obstruction Syndrome/Veno-Occlusive Disease Prophylaxis in High-Risk Adult Patients: A Single-Center Experience Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defibrotide for the Treatment of Hepatic Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome Following Nontransplant-Associated Chemotherapy: Final Results From a Post Hoc Analysis of Data From an Expanded-Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Animal Model of Cyclophosphamide-induced Bone Marrow Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains [frontiersin.org]
- 18. portlandpress.com [portlandpress.com]
- 19. Effectiveness of cytopenia prophylaxis for different filgrastim and pegfilgrastim schedules in a chemotherapy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Preclinical Studies in Support of Defibrotide for the Treatment of Multiple Myeloma and Other Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Defibrotide Sodium and Antithrombin III in VOD Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
The primary distinction between Defibrotide and Antithrombin III lies in their mechanisms of action. Defibrotide exhibits a multi-faceted approach targeting endothelial cell protection and enhancing fibrinolysis, while Antithrombin III primarily functions as a potent anticoagulant.
Defibrotide Sodium: This single-stranded polydeoxyribonucleotide possesses a range of pharmacologic activities that contribute to its efficacy in VOD. Its mechanism is not fully elucidated but is understood to involve:
-
Endothelial Cell Protection: Defibrotide protects endothelial cells from damage caused by chemotherapy, tumor necrosis factor-alpha (TNF-α), and other insults.[1][2]
-
Anti-inflammatory Properties: It reduces the expression of pro-inflammatory cytokines and adhesion molecules, mitigating the inflammatory cascade that contributes to endothelial damage.[2]
Antithrombin III (ATIII): As a key endogenous anticoagulant, ATIII's primary role is to inhibit several serine proteases in the coagulation cascade.[5] Its mechanism includes:
-
Inactivation of Coagulation Factors: ATIII is a serine protease inhibitor that neutralizes the activity of thrombin (Factor IIa) and Factor Xa, as well as other coagulation factors to a lesser extent.[6]
-
Endothelial Protection: ATIII binds to heparin-like molecules on the surface of endothelial cells, which potentiates its anticoagulant activity and contributes to the maintenance of a non-thrombogenic endothelial surface.[5][7] In preclinical models, ATIII has been shown to mitigate thrombin-mediated endothelial cell contraction and reduce the adhesion of red blood cells to the activated endothelium.[5]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies for Defibrotide and Antithrombin III in the context of VOD or related endothelial injury models. It is important to note that these data are not from direct comparative studies.
Table 1: Preclinical Data in VOD and Endothelial Injury Models
| Parameter | This compound | Antithrombin III | Source |
| Model | In vitro human microvascular endothelial cells | In vitro human umbilical vein endothelial cells (HUVECs) | [1],[5] |
| Effect on Fibrinolysis | ↑ t-PA expression↓ PAI-1 expression | Not directly assessed in VOD models | [1] |
| Effect on Coagulation Markers | ↓ vWF expression | Mitigated thrombin-induced endothelial contraction and vWF surface expression | [1],[5] |
| Endothelial Protection | Protected against damage from chemotherapy and TNF-α | Reduced adhesion of sickle red blood cells to thrombin-activated endothelium | [1],[5] |
Table 2: Clinical Data in VOD/SOS
| Parameter | This compound | Antithrombin III | Source |
| Indication | Treatment of severe hepatic VOD/SOS with renal or pulmonary dysfunction following HSCT.[5][8] | Investigational for VOD, often used for ATIII deficiency.[9][10] | [5][8],[9][10] |
| Complete Response (CR) Rate (Severe VOD/SOS) | 25.5% (vs. 12.5% in historical controls)[11][12] | In combination with defibrotide, 100% CR was achieved in a pediatric study (n=14)[13][14] | [11][12],[13][14] |
| Day +100 Survival Rate (Severe VOD/SOS) | 38.2% (vs. 25% in historical controls)[11] | In combination with defibrotide, 93% survival was observed in a pediatric study (n=14)[13][14] | [11],[13][14] |
| Safety Profile | Generally well-tolerated; most common adverse events include hypotension, diarrhea, vomiting, nausea, and epistaxis.[8] | Generally considered safe; risk of bleeding, particularly when used with other anticoagulants. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of these agents.
In Vitro Endothelial Cell Activation Model
This protocol is designed to assess the protective effects of a test agent on endothelial cells activated by an inflammatory stimulus like TNF-α.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of the test agent (e.g., Defibrotide or Antithrombin III) for a specified period.
-
Stimulation: The cultured endothelial cells are then stimulated with a pro-inflammatory agent, such as TNF-α, to induce endothelial activation and injury.
-
Endpoint Analysis:
-
Adhesion Molecule Expression: The expression of adhesion molecules like E-selectin and vWF is quantified using techniques such as flow cytometry or ELISA.
-
Cell Viability/Apoptosis: Cell viability is assessed using assays like MTT, and apoptosis can be measured by TUNEL staining or flow cytometry for Annexin V.
-
Animal Model of VOD (Monocrotaline-Induced)
Monocrotaline (B1676716), a pyrrolizidine (B1209537) alkaloid, is commonly used to induce VOD in rats by causing endothelial damage in the liver.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of VOD: A single intraperitoneal or subcutaneous injection of monocrotaline (e.g., 40-60 mg/kg) is administered.
-
Treatment: The test agent (Defibrotide or Antithrombin III) is administered at various doses and schedules (prophylactic or therapeutic).
-
Monitoring and Endpoint Analysis:
-
Clinical Signs: Animals are monitored daily for signs of VOD, including weight gain, ascites, and jaundice.
-
Biochemical Analysis: Serum levels of bilirubin (B190676) and liver enzymes (ALT, AST) are measured at specified time points.
-
Histopathology: At the end of the study, liver tissues are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of sinusoidal obstruction, endothelial damage, and necrosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of action of Defibrotide in VOD.
Caption: Mechanism of action of Antithrombin III in the coagulation cascade.
Caption: General experimental workflow for a preclinical VOD model.
References
- 1. Antithrombin III in animal models of sepsis and organ failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nonhuman primate model of human radiation-induced venocclusive liver disease and hepatocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antithrombin‐III mitigates thrombin‐mediated endothelial cell contraction and sickle red blood cell adhesion in microscale flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenesis of veno-occlusive liver disease after radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombin III, the major modulator of intravascular coagulation, is synthesized by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A Systematic Review and Meta-Analysis of Studies of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defibrotide Shows Efficacy in the Prevention of Sinusoidal Obstruction Syndrome After Allogeneic Hematopoietic Stem Cell Transplantation: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early intervention with antithrombin III therapy to prevent progression of hepatic venoocclusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Validating the Anti-inflammatory Mechanism of Defibrotide Sodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Defibrotide sodium's anti-inflammatory mechanisms, validated through the use of specific inhibitors. It includes supporting experimental data, detailed protocols, and a comparative analysis with alternative therapies.
This compound, a complex mixture of single-stranded polydeoxyribonucleotides, is an approved treatment for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Its therapeutic efficacy is attributed to its pleiotropic effects, including significant anti-inflammatory, anti-thrombotic, and endothelial-protective properties.[1][2][3] This guide delves into the validation of its key anti-inflammatory mechanisms through the use of specific inhibitors and compares its performance with other relevant agents.
Core Anti-Inflammatory Mechanisms of Defibrotide
Defibrotide exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:
-
Adenosine (B11128) Receptor Agonism: Defibrotide acts as an agonist at adenosine A1 and A2 receptors, which is a crucial aspect of its anti-inflammatory and endothelial-protective actions.
-
Inhibition of the p38 MAPK Pathway: It suppresses the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of pro-inflammatory cytokine production and cellular stress responses.[4][5]
-
Heparanase Inhibition: Defibrotide inhibits heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix and on the cell surface, contributing to inflammation and endothelial injury.[2][6]
These mechanisms collectively lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6), reduced expression of endothelial adhesion molecules (e.g., VCAM-1, ICAM-1), and protection of endothelial cells from inflammatory damage.[1][7]
Validation of Mechanisms with Specific Inhibitors
The following sections detail the experimental validation of Defibrotide's primary anti-inflammatory mechanisms using specific molecular inhibitors.
Adenosine Receptor Agonism: Validation with 8-phenyltheophylline
The role of adenosine receptors in mediating the effects of Defibrotide has been directly demonstrated using the non-selective adenosine A1/A2 receptor antagonist, 8-phenyltheophylline.
Experimental Data:
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Guinea-pig trachealis muscle | Relaxation (IC50) | Defibrotide | 4001 µg/ml | [3] |
| Guinea-pig trachealis muscle | Relaxation | Defibrotide + 8-phenyltheophylline | Effect of Defibrotide abolished | [3] |
Experimental Protocol: Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortex (a rich source of adenosine receptors).
-
Radioligand: Use [3H]CHA (N6-cyclohexyl-adenosine) for A1 receptors and [3H]NECA (5'-N-ethylcarboxamido-adenosine) for A2 receptors.
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Defibrotide.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki (inhibitory constant) values for Defibrotide at both A1 and A2 receptors. To validate the mechanism, perform the same assay in the presence of 8-phenyltheophylline, which should competitively inhibit the binding of Defibrotide.
Signaling Pathway: Defibrotide and Adenosine Receptors
References
- 1. mdpi.com [mdpi.com]
- 2. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defibrotide interferes with several steps of the coagulation-inflammation cycle and exhibits therapeutic potential to treat severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
Defibrotide Sodium: A Comparative Analysis of Efficacy Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Defibrotide sodium, a complex mixture of single-stranded oligodeoxyribonucleotides, has demonstrated therapeutic potential in various conditions characterized by endothelial cell damage and microvascular injury. This guide provides a comprehensive cross-study comparison of its efficacy in different animal models, focusing on sinusoidal obstruction syndrome (SOS), graft-versus-host disease (GvHD), and ischemia/reperfusion (I/R) injury. The data presented herein is intended to offer an objective overview to support further research and drug development efforts.
Efficacy in Sinusoidal Obstruction Syndrome (SOS) / Veno-Occlusive Disease (VOD)
Sinusoidal obstruction syndrome, also known as veno-occlusive disease, is a life-threatening complication often associated with hematopoietic stem cell transplantation (HSCT). The monocrotaline-induced rat model is a widely used preclinical model to study this condition.
Quantitative Data Summary
| Animal Model | Induction Agent | Key Efficacy Parameters | Results | Reference |
| Rat | Monocrotaline (B1676716) (230 mg/kg) | Survival Rate (Day 7) | Defibrotide Group: 81.8%Model Group: 43.7% | [1] |
| Rat | Monocrotaline (230 mg/kg) | DeLeve Score (Liver Pathology) | Significantly improved in the Defibrotide group compared to the model group. | [1] |
| Rat | Monocrotaline (230 mg/kg) | Plasma TNF-α and PAI-1 Levels | Significantly reduced in the Defibrotide group. | [1] |
Experimental Protocol: Monocrotaline-Induced SOS in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Disease Induction: A single intragastric administration of monocrotaline at a dose of 230 mg/kg.[1]
-
Treatment: Defibrotide was administered daily via tail vein injection at a dose of 50 mg/kg/day.[1] The dose for rats was converted from the human dose.[1]
Efficacy in Graft-versus-Host Disease (GvHD)
Graft-versus-host disease is a major complication of allogeneic HSCT where donor immune cells attack the recipient's tissues. Murine models are instrumental in evaluating potential therapies for GvHD.
Quantitative Data Summary
| Animal Model | Key Efficacy Parameters | Results | Reference |
| Mouse (B10.BR recipients of C57BL/6J donor cells) | Survival | Allogeneic Defibrotide-treated recipients demonstrated significantly better survival. | [2][3] |
| Mouse (B10.BR recipients of C57BL/6J donor cells) | Clinical GvHD Score | Reduced clinical GvHD score in Defibrotide-treated recipients. | [2][3] |
| Mouse (B10.BR recipients of C57BL/6J donor cells) | Gut Pathology | Significantly reduced organ pathology in the gut. | [2][3] |
| Mouse (B10.BR recipients of C57BL/6J donor cells) | T-cell Infiltration | Significantly decreased T-cell infiltration in the ileum and colon on day +28. | [2][3] |
| Mouse (B10.BR recipients of C57BL/6J donor cells) | Serum Cytokines (Day +7) | Significantly reduced levels of TNF-α and IL-6. | [2][3] |
| Mouse (B10.BR recipients of C57BL/6J donor cells) | Serum Adhesion Molecules | Significantly reduced levels of ICAM-1 and Angiopoietin-2. | [2][3] |
Experimental Protocol: Murine Model of GvHD
-
Animal Model: B10.BR mice as recipients and C57BL/6J mice as donors.[2][3]
-
Conditioning: Recipient mice were conditioned prior to transplantation.[2][3]
-
Transplantation: Infusion of donor T-cell depleted bone marrow cells with or without splenocytes to induce GvHD.[2][3]
-
Treatment: Mice were treated with Defibrotide or a control daily for the first week and then three times per week thereafter.[2][3]
-
Assessments: Survival, clinical GvHD scores, organ pathology (specifically in the gut), T-cell infiltration, and serum levels of cytokines and adhesion molecules were evaluated.[2][3]
Efficacy in Ischemia/Reperfusion (I/R) Injury
Ischemia/reperfusion injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to inflammation and oxidative damage.
Quantitative Data Summary
| Animal Model | Organ | Key Efficacy Parameters | Results | Reference |
| Rabbit | Myocardium | Infarct Size Reduction | 51% reduction in infarct size in the Defibrotide-treated group. | |
| Rat | Heart | Cardiac ATP and ADP levels, NAD+/NADH ratios | Significantly higher in Defibrotide-treated organs compared to controls. |
Experimental Protocol: Myocardial I/R Injury in Rabbits
-
Animal Model: Rabbits.
-
Disease Induction: Occlusion of the left anterior-lateral coronary artery for 60 minutes, followed by 3 hours of reperfusion.
-
Treatment: Defibrotide (32 mg/kg bolus + 32 mg/kg/h i.v.) was administered 5 minutes after the start of occlusion and continued throughout the occlusion and reperfusion periods.
-
Assessments: Infarct size and regional myocardial blood flow were evaluated.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Defibrotide are attributed to its multifactorial mechanism of action, primarily centered on the protection of endothelial cells.
Caption: Defibrotide's Mechanism of Action on Endothelial Cells.
Caption: General Experimental Workflow for Preclinical Efficacy Studies.
References
- 1. Defibrotide improved the outcome of monocrotaline induced rat hepatic sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Defibrotide in the Prevention of Murine Model Graft-versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
A Comparative Guide to Defibrotide Sodium and Recombinant Hirudin as Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithrombotic properties of Defibrotide sodium and recombinant hirudin, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and therapeutic profiles of these two agents.
Introduction
Thrombotic disorders are a leading cause of morbidity and mortality worldwide, necessitating the development of effective antithrombotic therapies. This guide focuses on two such agents, this compound and recombinant hirudin, which, despite both exhibiting antithrombotic effects, possess fundamentally different mechanisms of action and clinical applications. Defibrotide is a complex mixture of single-stranded polydeoxyribonucleotides with a multifaceted mechanism that includes profibrinolytic, anti-inflammatory, and endothelial-protective effects.[1][2] Recombinant hirudin, in contrast, is a specific, potent, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[3][4][5]
Mechanism of Action
This compound
Defibrotide's antithrombotic effect is not direct anticoagulation but rather a modulation of endothelial cell function and fibrinolysis.[1][6] Its mechanism is pleiotropic, involving several key pathways:
-
Endothelial Protection: It protects endothelial cells from damage induced by various insults, such as chemotherapy and inflammatory cytokines.[1][6]
-
Anti-inflammatory and Anti-adhesive Properties: Defibrotide has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory response that can contribute to endothelial damage and thrombosis.[1]
-
Modulation of Coagulation: It also reduces the expression of von Willebrand factor (vWF), a key protein in platelet adhesion and aggregation.[6]
Recombinant Hirudin
Recombinant hirudin is a direct thrombin inhibitor.[4] Its mechanism is highly specific and potent, directly targeting the enzymatic activity of thrombin.
-
Direct Thrombin Inhibition: Hirudin binds to thrombin with high affinity and specificity, forming a stable, non-covalent 1:1 complex.[5] This binding blocks the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, the essential step in clot formation.[4][5]
-
Inhibition of Thrombin-Mediated Amplification: By neutralizing thrombin, hirudin also prevents the thrombin-mediated activation of other coagulation factors, such as Factors V, VIII, and XI, thereby inhibiting the amplification of the coagulation cascade.[7]
-
Inhibition of Platelet Activation: Thrombin is a potent platelet activator. By inhibiting thrombin, hirudin indirectly reduces platelet activation and aggregation at the site of vascular injury.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An objective perspective on recombinant hirudin: a new anticoagulant and antithrombotic agent. (1991) | Jawed Fareed | 44 Citations [scispace.com]
- 4. What is the mechanism of Desirudin Recombinant? [synapse.patsnap.com]
- 5. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. The anticoagulant mechanism of action of recombinant hirudin (CGP 39393) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the protective effect of Defibrotide sodium against various endothelial insults
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Defibrotide sodium's performance in protecting against various endothelial insults, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
Endothelial dysfunction is a critical factor in the pathogenesis of numerous diseases, including veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), thrombotic microangiopathies, and inflammatory conditions such as sepsis and COVID-19.[1][2] this compound, a polydisperse mixture of single-stranded polydeoxyribonucleotides, has demonstrated significant protective effects on the endothelium through its pleiotropic anti-inflammatory, anti-thrombotic, and fibrinolytic properties.[1][2] This guide summarizes the key experimental findings validating these protective effects, compares its efficacy with available data on other agents, and provides detailed experimental protocols for the cited studies.
Comparative Efficacy of Defibrotide in Endothelial Protection
Defibrotide has been extensively studied for its ability to mitigate endothelial injury from various sources, including chemotherapy, inflammatory cytokines, and other noxious stimuli.[3][4] Its efficacy is most prominently documented in the treatment of severe VOD/SOS, a life-threatening complication of hematopoietic stem cell transplantation (HSCT).[5][6]
Clinical Efficacy in Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome (VOD/SOS)
Clinical trials have demonstrated a significant survival benefit for patients with severe VOD/SOS treated with Defibrotide compared to historical controls.
| Outcome | Defibrotide | Historical Control | p-value | Reference |
| Day +100 Survival Rate | 38.2% | 25% | 0.0109 | [7] |
| Complete Response (CR) Rate | 25.5% | 12.5% | 0.0160 | [7] |
| Day +100 Survival (T-IND Study) | 58.9% | N/A | N/A | [5][6] |
| Day +100 Survival (Pediatric) | 67.9% | N/A | N/A | [5][6] |
| Day +100 Survival (Adults) | 47.1% | N/A | N/A | [5][6] |
In Vitro Efficacy Against Endothelial Insults
In vitro studies have quantified the protective effects of Defibrotide on endothelial cells exposed to various damaging stimuli.
| Endothelial Insult | Marker of Injury | Effect of Defibrotide | Quantitative Data | Reference |
| Lipopolysaccharide (LPS) | Gene Expression | Downregulation of inflammatory genes | Fold change ranging from -1.39 to -3.98 for 17 genes | [8] |
| Cyclosporine A (CSA) | VCAM-1 Expression | Significant reduction | Average fold increase of 1.2 vs 2.2 in control | [9] |
| COVID-19 Patient Plasma | Caspase 8 Activation | Significant suppression | Mean 60.2% inhibition (p=0.0008) | [10] |
| TNF-α | RBC Adhesion to HUVEC | Reduction | Decreased adhesion | [11] |
| Hemolysate | RBC Adhesion to HUVEC | Reduction | Decreased adhesion | [11] |
Mechanism of Action: Key Signaling Pathways
Defibrotide exerts its protective effects by modulating multiple signaling pathways involved in inflammation, thrombosis, and apoptosis. The two primary pathways identified are the p38 MAPK and the PI3K/Akt signaling cascades.[12]
Downregulation of p38 MAPK Signaling
Endothelial insults often lead to the activation of the p38 MAPK pathway, resulting in the production of pro-inflammatory cytokines and expression of adhesion molecules.[1] Defibrotide has been shown to downregulate the phosphorylation of p38 MAPK, thereby mitigating the inflammatory response.[1][4]
Caption: Defibrotide inhibits the p38 MAPK signaling pathway.
Modulation of PI3K/Akt Signaling
The PI3K/Akt pathway is crucial for cell survival and proliferation. Defibrotide has been shown to modulate this pathway, promoting endothelial cell survival and protecting against apoptosis.[4][12]
Caption: Defibrotide modulates the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of Defibrotide's protective effects.
In Vitro Endothelial Cell Injury Model
This protocol describes a general method for inducing endothelial cell injury in vitro to test the protective effects of compounds like Defibrotide.
Caption: Workflow for in vitro endothelial cell injury model.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with growth factors, cytokines, and 10% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: HUVECs are seeded into 96-well or 24-well plates at a density of 1 x 10^4 cells/well and grown to confluence.
-
Treatment: Confluent monolayers are washed with phosphate-buffered saline (PBS) and then incubated with serum-free medium containing various concentrations of Defibrotide (e.g., 10, 50, 100 µg/mL) or a vehicle control for a specified pre-treatment time (e.g., 24 hours).
-
Induction of Injury: After pre-treatment, the medium is replaced with fresh medium containing the injurious agent (e.g., 1 µg/mL LPS, 10 ng/mL TNF-α, or a relevant concentration of a chemotherapeutic drug) in the continued presence of Defibrotide or vehicle.
-
Incubation: Cells are incubated for a period relevant to the specific injury marker being assessed (e.g., 4-24 hours).
-
Assessment of Injury: Endothelial injury can be assessed by various methods as described below.
Assessment of Endothelial Cell Apoptosis by Flow Cytometry
Principle: This assay quantifies the percentage of apoptotic cells using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish necrotic cells.[13][14]
Protocol:
-
Cell Harvesting: Following the in vitro injury protocol, both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to preserve membrane integrity.
-
Washing: Cells are washed twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI (or 7-AAD) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Immediately after incubation, the cells are analyzed on a flow cytometer. The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Measurement of Adhesion Molecule Expression (VCAM-1 and ICAM-1)
Principle: The surface expression of adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells is a key indicator of inflammation and endothelial activation. This can be quantified using flow cytometry or immunofluorescence microscopy.[15][16][17]
Protocol (Flow Cytometry):
-
Cell Preparation: Following the in vitro injury protocol, endothelial cells are detached using a non-enzymatic cell dissociation solution.
-
Blocking: Cells are incubated with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific antibody binding.
-
Antibody Staining: Cells are incubated with fluorescently-conjugated primary antibodies specific for VCAM-1 and ICAM-1, or with isotype control antibodies, for 30 minutes on ice.
-
Washing: Cells are washed twice with cold PBS to remove unbound antibodies.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is used to quantify the level of VCAM-1 and ICAM-1 expression.
Western Blot Analysis for Phosphorylated p38 MAPK
Principle: This technique is used to detect and quantify the level of phosphorylated (activated) p38 MAPK in cell lysates.[9][12][18]
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total p38 MAPK to normalize for protein loading.
Comparison with Other Endothelial Protective Agents
While direct head-to-head comparative studies are limited, data from clinical and preclinical studies allow for an indirect comparison of Defibrotide with other agents used in the context of endothelial injury, particularly for VOD/SOS prophylaxis and treatment.
-
Ursodeoxycholic Acid (UDCA): UDCA is sometimes used for VOD/SOS prophylaxis. While some studies have shown a reduced incidence of VOD with UDCA, its overall benefit and impact on survival remain controversial.[19][20]
-
Heparin: The use of heparin for VOD/SOS prophylaxis is also a subject of debate, with mixed results in clinical trials.[20]
-
Recombinant Thrombomodulin (rTM): Some reports suggest potential efficacy of rTM in treating SOS, but larger comparative studies with Defibrotide are needed.[1][21]
-
Antithrombin III (AT-III): AT-III has been used in the management of VOD/SOS, but its efficacy compared to Defibrotide has not been established in large-scale trials.[22]
Defibrotide remains the only approved treatment for severe VOD/SOS in Europe and the United States, based on robust clinical trial data demonstrating a significant survival advantage.[5][6]
Conclusion
The available experimental and clinical data strongly validate the protective effects of this compound against a variety of endothelial insults. Its multifaceted mechanism of action, involving the modulation of key signaling pathways that regulate inflammation, thrombosis, and cell survival, positions it as a critical therapeutic agent in conditions characterized by endothelial dysfunction. The provided experimental protocols offer a foundation for further research into the pleiotropic effects of this unique drug. Future head-to-head comparative studies will be valuable in further delineating its therapeutic advantages over other potential endothelial-protective agents.
References
- 1. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Wound Healing Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic, preemptive, and curative treatment for sinusoidal obstruction syndrome/veno-occlusive disease in adult patients: a position statement from an international expert group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow stimulates ICAM-1 expression time and shear stress dependently in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Final results from a defibrotide treatment‐IND study for patients with hepatic veno‐occlusive disease/sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Defibrotide Sodium from Different Manufacturing Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of Defibrotide sodium from different manufacturing origins. As a complex biological drug derived from porcine intestinal mucosa, ensuring therapeutic equivalence between different sources is paramount.[1][2] This document outlines the key analytical and biological comparisons necessary to establish similarity, based on publicly available information and regulatory guidance for potential generic versions.
Defibrotide, marketed as Defitelio, is a mixture of single-stranded oligonucleotides used to treat severe hepatic veno-occlusive disease (VOD) in patients undergoing hematopoietic stem cell transplantation.[1][3] Its mechanism of action is complex, involving the protection of endothelial cells and the modulation of hemostasis, without significant systemic anticoagulant effects.[1][4][5]
The U.S. Food and Drug Administration (FDA) has provided guidance for the development of generic this compound, which underscores the importance of comprehensive characterization to demonstrate active ingredient sameness.[6] This guide utilizes these recommendations to present a comparative study structure.
I. Physicochemical and Biological Characterization: A Comparative Analysis
For the purpose of this guide, we will compare the innovator product, This compound (Source A) , with a hypothetical product from a different manufacturer, This compound (Source B) . The following tables summarize the critical quality attributes that must be assessed.
Table 1: Physicochemical Properties
| Parameter | Source A (Reference) | Source B (Test) | Acceptance Criteria |
| Appearance | Clear, light yellow to brown solution | Clear, light yellow to brown solution | Conforms |
| pH | 6.8 - 7.8 | 6.9 - 7.7 | 6.8 - 7.8 |
| Molecular Weight (Weighted Average, kDa) | 13 - 20 | 14 - 19 | Within innovator range |
| Oligonucleotide Length (mean) | ~50 bases | ~51 bases | Comparable to reference |
| Structure | Predominantly single-stranded | Predominantly single-stranded | Comparable double-strand content |
Table 2: Purity and Impurity Profile
| Parameter | Source A (Reference) | Source B (Test) | Acceptance Criteria |
| Purity by HPLC (%) | ≥ 95% | ≥ 96% | ≥ 95% |
| Total Protein Impurities (µg/mg) | < 50 | < 45 | < 50 µg/mg |
| Endotoxin (EU/mg) | < 0.5 | < 0.4 | < 0.5 EU/mg |
| Residual Solvents | Conforms to USP <467> | Conforms to USP <467> | Conforms |
Table 3: Biological Potency
| Assay | Source A (Reference) | Source B (Test) | Acceptance Criteria |
| Fibrinolytic Activity (Plasmin-based assay) | 27-39 Units/mg | 28-38 Units/mg | Within reference range |
| Euglobulin Clot Lysis Assay | Reportable Value | Reportable Value | Comparable to reference |
| Innate Immune and Inflammatory Response | Baseline | Comparable to Baseline | No significant difference |
II. Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for key comparative experiments.
Molecular Weight Distribution by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To determine and compare the molecular weight distribution of this compound from different sources.
-
Methodology:
-
Prepare a mobile phase of phosphate-buffered saline (pH 7.4).
-
Dissolve this compound samples in the mobile phase to a concentration of 1 mg/mL.
-
Calibrate the SEC-HPLC system using molecular weight standards (e.g., protein or DNA ladder standards).
-
Inject 20 µL of each sample onto a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Elute the sample isocratically at a flow rate of 0.5 mL/min.
-
Detect the eluate using a UV detector at 260 nm.
-
Calculate the weighted average molecular weight and distribution profile for each sample relative to the calibration curve.
-
Fibrinolytic Activity Assay (Chromogenic Plasmin Assay)
-
Objective: To quantify and compare the biological potency of this compound by measuring its effect on plasmin-mediated fibrinolysis.
-
Methodology:
-
Prepare a solution of human plasminogen and a chromogenic plasmin substrate.
-
Create a standard curve using a reference standard of this compound with known activity.
-
Prepare serial dilutions of the test and reference this compound samples.
-
In a 96-well plate, add the plasminogen solution, the this compound samples (or standard), and the chromogenic substrate.
-
Incubate the plate at 37°C and monitor the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of color development is proportional to the plasmin activity.
-
Calculate the potency of the test sample relative to the reference standard.[6]
-
Assessment of Innate Immune and Inflammatory Response
-
Objective: To compare the potential of this compound from different sources to elicit an innate immune and inflammatory response.
-
Methodology:
-
Use a relevant in vitro cell-based assay, such as peripheral blood mononuclear cells (PBMCs) or a suitable endothelial cell line.
-
Culture the cells in the presence of various concentrations of the reference and test this compound samples for a specified period (e.g., 24 hours).
-
Include positive (e.g., lipopolysaccharide) and negative (vehicle) controls.
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Compare the cytokine profiles induced by the test and reference products.
-
III. Visualized Pathways and Workflows
Signaling Pathway of Defibrotide
Caption: Proposed mechanism of action of Defibrotide on endothelial cells.
Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for comparing Defibrotide from two sources.
Conclusion
The data presented in this guide are hypothetical and for illustrative purposes. A comprehensive comparative study of this compound from different manufacturing sources would require rigorous side-by-side testing using validated analytical methods. The framework provided here, based on regulatory expectations and the known characteristics of the innovator product, offers a robust starting point for researchers, scientists, and drug development professionals in this field. The ultimate goal of such a comparative study is to ensure that any new source of this compound is pharmaceutically and therapeutically equivalent to the reference product, thereby guaranteeing patient safety and efficacy.
References
- 1. Defibrotide - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Defibrotide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Defibrotide for hepatic veno-occlusive disease [australianprescriber.tg.org.au]
- 5. Defitelio (this compound): FDA Approved for Patients with Hepatic Veno-Occlusive Disease - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Assessing the synergistic effects of Defibrotide sodium with other therapeutic agents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
Defibrotide sodium, a complex mixture of single-stranded oligodeoxyribonucleotides, has demonstrated a multifaceted mechanism of action primarily centered on endothelial cell protection and modulation of the thrombo-fibrinolytic balance. While its efficacy as a monotherapy for severe hepatic veno-occlusive disease (VOD) is well-established, a growing body of preclinical and clinical evidence highlights its potential to synergistically enhance the therapeutic effects of other agents, particularly in the realm of oncology. This guide provides a comprehensive comparison of Defibrotide's performance in combination with various therapeutic agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Synergistic Effects with Chemotherapeutic Agents in Multiple Myeloma
Preclinical studies have robustly demonstrated that this compound can significantly enhance the anti-myeloma activity of conventional chemotherapeutic agents, not by direct cytotoxicity, but by modulating the protective tumor microenvironment.
A pivotal study by Mitsiades et al. (2009) revealed that Defibrotide's chemosensitizing properties are most prominent in the presence of bone marrow stromal cells (BMSCs), which are known to confer drug resistance to multiple myeloma cells.[1][2]
Key Findings:
-
Enhanced Chemosensitivity: In co-culture systems, Defibrotide enhanced the sensitivity of multiple myeloma cells to both melphalan (B128) and dexamethasone (B1670325).[1][3]
-
Overcoming Stroma-Mediated Resistance: The protective effect conferred by BMSCs against melphalan and dexamethasone was significantly abrogated by the addition of Defibrotide.[2]
-
In Vivo Efficacy: In a human multiple myeloma xenograft model in SCID/NOD mice, the combination of Defibrotide with melphalan or cyclophosphamide (B585) resulted in significantly lower tumor volumes and prolonged overall survival compared to single-agent chemotherapy.[1]
Table 1: Preclinical Synergistic Effects of Defibrotide with Chemotherapeutic Agents in Multiple Myeloma
| Combination Agent | Cancer Model | Key Synergistic Outcomes | Reference |
| Melphalan | Multiple Myeloma (in vitro co-culture with BMSCs) | Increased sensitivity of myeloma cells to melphalan-induced apoptosis. | [1][2] |
| Multiple Myeloma (in vivo xenograft) | Significant reduction in tumor volume and prolongation of overall survival compared to melphalan alone. | [1] | |
| Dexamethasone | Multiple Myeloma (in vitro co-culture with BMSCs) | Enhanced sensitivity of myeloma cells to dexamethasone-induced apoptosis. | [1][3] |
| Cyclophosphamide | Multiple Myeloma (in vivo xenograft) | Significant reduction in tumor volume and prolongation of overall survival compared to cyclophosphamide alone. | [1] |
While preclinical data suggests a strong synergistic potential, a phase I/II clinical trial combining Defibrotide with melphalan, prednisone, and thalidomide (B1683933) in patients with relapsed/refractory multiple myeloma demonstrated a partial response rate of 43% and a 1-year overall survival rate of 90%, with the maximum tolerated oral dose of Defibrotide established at 7.2 g/day on days 1-4, followed by 4.8 g/day on days 5-35.[4]
Interaction with Proteasome Inhibitors and Immunomodulatory Drugs (IMiDs)
In contrast to its synergy with conventional chemotherapy in the context of the tumor microenvironment, in vitro studies of Defibrotide in combination with the proteasome inhibitor bortezomib (B1684674) or the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide (B1683931) did not show a direct synergistic or antagonistic effect on multiple myeloma cell viability when cultured in the absence of stromal cells.[1][2] This suggests that Defibrotide's primary synergistic mechanism is not a direct cellular interaction but rather a modulation of the supportive niche.
Synergistic Effects with Immunosuppressive Agents
Beyond oncology, Defibrotide has shown remarkable synergy with the immunosuppressant cyclosporine. An in vitro study examining the proliferation of human peripheral blood lymphocytes demonstrated a potent synergistic effect.
Quantitative Analysis of Synergy:
-
Combination Index (CI): Median-effect analysis revealed a Combination Index (CI) consistently below 0.3 for the combination of Defibrotide and cyclosporine at various concentration ratios. A CI value below 1.0 indicates synergism, with values below 0.3 suggesting strong synergy.[5]
In an in vivo rat model of heterotopic heart allografts, systemic administration of a subtherapeutic dose of cyclosporine combined with a local infusion of Defibrotide significantly prolonged allograft survival to 22.8 days, compared to 7.0 days with Defibrotide alone and 6.5 days in the control group.[5] This potentiation of the immunosuppressive effect of cyclosporine suggests a potential role for Defibrotide in transplantation medicine beyond its current indication for VOD.
Potential Role in Modulating CAR-T Cell Therapy-Associated Toxicities
Recent research has explored the utility of Defibrotide in the context of Chimeric Antigen Receptor (CAR) T-cell therapy, not for synergistic anti-tumor activity, but for the mitigation of treatment-related toxicities. The endothelial-protective properties of Defibrotide are hypothesized to play a crucial role in preventing or reducing the severity of CAR-T cell-associated neurotoxicity, which is linked to endothelial cell activation and blood-brain barrier disruption.[6][7]
A phase 2 clinical trial investigating Defibrotide for the prevention of CAR-T cell-associated neurotoxicity in patients with large B-cell lymphoma showed a modest reduction in the rate of neurotoxicity compared to historical data.[6][7] While not demonstrating direct anti-tumor synergy with CAR-T cells, this application highlights a complementary role for Defibrotide in enhancing the safety and tolerability of this innovative immunotherapy.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Defibrotide are intricately linked to its ability to modulate the tumor microenvironment and protect the endothelium. The primary mechanism involves the disruption of the protective interactions between multiple myeloma cells and bone marrow stromal cells.
Key Mechanistic Actions:
-
Inhibition of Cell Adhesion: Defibrotide decreases the adhesion of multiple myeloma cells to BMSCs.[2]
-
Downregulation of NF-κB Signaling: The adhesion of myeloma cells to BMSCs activates the NF-κB signaling pathway in both cell types, leading to the production of pro-survival and pro-inflammatory cytokines. Defibrotide treatment suppresses this NF-κB activation.[1][7]
-
Cytokine Modulation: By inhibiting NF-κB, Defibrotide reduces the secretion of key cytokines such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF) in the tumor microenvironment.[2]
Experimental Protocols
In Vitro Co-culture of Multiple Myeloma Cells with Bone Marrow Stromal Cells
This protocol is adapted from methodologies described in preclinical studies assessing the impact of the tumor microenvironment on drug sensitivity.[1]
-
Cell Culture:
-
Maintain human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture human bone marrow stromal cells (BMSCs) in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.
-
-
Co-culture Setup:
-
Seed BMSCs in 96-well plates at a density that allows them to reach confluence.
-
Once confluent, add multiple myeloma cells to the BMSC-coated wells at a desired ratio (e.g., 10:1 myeloma cells to BMSCs).
-
As a control, seed multiple myeloma cells in parallel wells without BMSCs.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound, melphalan, and dexamethasone.
-
Add serial dilutions of the single agents and their combinations with Defibrotide to the co-culture and monoculture wells.
-
Include untreated control wells for both culture conditions.
-
-
Viability Assessment:
-
After a predetermined incubation period (e.g., 48-72 hours), assess the viability of the multiple myeloma cells.
-
To distinguish myeloma cells from BMSCs, myeloma cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM) or identified by flow cytometry using a specific surface marker (e.g., CD138).
-
Cell viability can be quantified using assays such as MTT, WST-1, or Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Synergy Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. CI values < 1, = 1, and > 1 indicate synergy, additivity, and antagonism, respectively.
-
In Vivo Human Multiple Myeloma Xenograft Model
This protocol is based on the methodology used to evaluate the in vivo efficacy of Defibrotide in combination with chemotherapy.[1]
-
Animal Model:
-
Use immunodeficient mice, such as Severe Combined Immunodeficient (SCID) or Non-obese Diabetic/SCID (NOD/SCID) mice, aged 6-8 weeks.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 10^6 MM.1S cells in 100 µL of RPMI-1640 medium) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Defibrotide alone
-
Chemotherapeutic agent (e.g., melphalan) alone
-
Defibrotide in combination with the chemotherapeutic agent
-
-
-
Drug Administration:
-
Administer Defibrotide via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Administer the chemotherapeutic agent according to its established protocol.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Monitor overall survival of the animals in each group.
-
-
Data Analysis:
-
Compare the mean tumor volumes and survival curves between the different treatment groups to assess for synergistic effects. Statistical analysis (e.g., t-test, ANOVA, log-rank test) should be performed to determine the significance of the observed differences.
-
Conclusion
The available evidence strongly suggests that this compound possesses significant synergistic potential with certain therapeutic agents, most notably conventional chemotherapy in the context of multiple myeloma and immunosuppressants like cyclosporine. The underlying mechanism of this synergy appears to be primarily driven by the modulation of the tumor microenvironment and the protection of the endothelium, rather than direct effects on cancer cells. These findings open promising avenues for the clinical application of Defibrotide in combination regimens to enhance therapeutic efficacy and potentially overcome drug resistance. Further research is warranted to explore the full spectrum of Defibrotide's synergistic capabilities with other classes of drugs and in a broader range of diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these promising therapeutic combinations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Studies in Support of Defibrotide for the Treatment of Multiple Myeloma and Other Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Establishment of xenotransplated mouse model using primary multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. punnettsquare.org [punnettsquare.org]
- 7. A critical role for the NFkB pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Efficacy: A Comparative Guide to Biomarkers for Defibrotide Sodium's In Vivo Activity in Sinusoidal Obstruction Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers used to validate the in vivo activity of Defibrotide sodium in the context of Sinusoidal Obstruction Syndrome (SOS), also known as Veno-occlusive Disease (VOD). We present supporting experimental data, detailed methodologies, and visualizations of key pathways to aid in the critical evaluation of therapeutic efficacy.
Defibrotide is an established treatment for severe hepatic VOD, a life-threatening complication often arising from hematopoietic stem cell transplantation (HSCT).[1] Its mechanism of action is complex, involving the protection of endothelial cells and restoration of the thrombo-fibrinolytic balance.[2] Validating its in vivo activity relies on a panel of biomarkers that reflect the underlying pathophysiology of endothelial injury and dysfunction characteristic of SOS/VOD.
This guide will delve into the key biomarkers, compare the efficacy of Defibrotide with alternative therapeutic strategies, and provide detailed protocols for biomarker measurement.
Biomarker Performance: A Comparative Analysis
Several plasma biomarkers have been identified as prognostic indicators for the risk of developing SOS/VOD and for monitoring treatment response.[3] Key biomarkers include Suppression of Tumorigenicity 2 (ST2), Angiopoietin-2 (ANG-2), L-ficolin, Hyaluronic Acid (HA), and Vascular Cell Adhesion Molecule-1 (VCAM-1).[4] Elevated levels of ST2, ANG-2, HA, and VCAM-1, along with decreased levels of L-ficolin, are associated with an increased risk and severity of SOS/VOD.[4][5]
Quantitative Comparison of Treatment Efficacy
The following table summarizes the clinical efficacy of Defibrotide compared to historical controls and other prophylactic/treatment options for SOS/VOD. It is important to note that direct head-to-head clinical trials comparing Defibrotide with these alternatives using the same biomarker panels are limited. The data presented for alternatives primarily reflects overall clinical outcomes rather than specific biomarker modulation.
| Treatment/Prophylaxis | Efficacy Endpoint | Result | Supporting Data |
| Defibrotide | Day +100 Survival (Severe VOD/SOS with MOF) | 38.2% (vs. 25% in historical controls) | Phase 3 trial data demonstrated a significant improvement in survival.[6][7] |
| Complete Response by Day +100 | 25.5% (vs. 12.5% in historical controls) | The same Phase 3 trial showed a higher rate of complete resolution of symptoms.[6][7] | |
| Ursodeoxycholic Acid | Prophylaxis of VOD/SOS | Reduced incidence of VOD/SOS | Meta-analyses suggest a benefit in preventing VOD/SOS, though individual randomized trials have shown conflicting results. |
| Heparin | Prophylaxis of VOD/SOS | Equivocal data | Some studies suggest a potential benefit, but data is not consistently supportive. |
| Tissue Plasminogen Activator (t-PA) | Treatment of VOD/SOS | Limited efficacy, high risk of hemorrhage | Generally not recommended, especially in patients with multi-organ failure, due to significant risks. |
| Supportive Care (Historical Control) | Day +100 Survival (Severe VOD/SOS with MOF) | 25% | Represents the outcome for patients treated before the availability of Defibrotide.[6][7] |
MOF: Multi-Organ Failure
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of Defibrotide and the rationale for biomarker selection, it is crucial to visualize the associated signaling pathways and the experimental workflow for biomarker validation.
Defibrotide's Mechanism of Action on Endothelial Cells
Defibrotide is believed to exert its therapeutic effects by modulating several signaling pathways within endothelial cells, ultimately leading to reduced inflammation, thrombosis, and apoptosis.
Experimental Workflow for Biomarker Validation
The validation of biomarkers for assessing Defibrotide's in vivo activity typically follows a structured workflow from sample collection to data analysis.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their validation. The following sections detail the methodologies for quantifying the key plasma biomarkers using Enzyme-Linked Immunosorbent Assay (ELISA).
General Sample Collection and Preparation
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature. Centrifuge for 15-20 minutes at approximately 1,000 x g. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Aspirate the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Soluble ST2 (sST2) ELISA Protocol
This protocol is a general guideline based on commercially available sandwich ELISA kits.
Materials:
-
Microplate pre-coated with anti-human sST2 antibody
-
Human sST2 standard
-
Biotinylated anti-human sST2 antibody
-
HRP-conjugated streptavidin
-
Assay diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-human sST2 antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash each well 4 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Angiopoietin-2 (ANG-2) ELISA Protocol
This protocol is a general guideline based on commercially available sandwich ELISA kits.[3]
Materials:
-
Microplate pre-coated with anti-human ANG-2 antibody
-
Human ANG-2 standard
-
Biotinylated anti-human ANG-2 antibody
-
HRP-conjugated streptavidin
-
Assay diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with Wash Buffer.
-
Add 200 µL of HRP-conjugated anti-human ANG-2 antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash each well 4 times with Wash Buffer.
-
Add 200 µL of TMB Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Hyaluronic Acid (HA) ELISA Protocol
This protocol is a general guideline based on commercially available competitive ELISA kits.[2]
Materials:
-
Microplate pre-coated with HA binding protein
-
Human HA standard
-
Biotinylated HA
-
HRP-conjugated streptavidin
-
Assay buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Add 50 µL of Biotinylated HA to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate each well and wash 3 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated streptavidin to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash each well 5 times with Wash Buffer.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately. The concentration of HA is inversely proportional to the color intensity.
Vascular Cell Adhesion Molecule-1 (VCAM-1) ELISA Protocol
This protocol is a general guideline based on commercially available sandwich ELISA kits.
Materials:
-
Microplate pre-coated with anti-human VCAM-1 antibody
-
Human VCAM-1 standard
-
Biotinylated anti-human VCAM-1 antibody
-
HRP-conjugated streptavidin
-
Assay diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standard, control, or sample to the appropriate wells.
-
Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Aspirate each well and wash 4 times with Wash Buffer.
-
Add 100 µL of Biotinylated anti-human VCAM-1 antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Aspirate and wash each well 4 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated streptavidin to each well.
-
Cover the plate and incubate for 45 minutes at room temperature.
-
Aspirate and wash each well 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.
L-ficolin ELISA Protocol
This protocol is a general guideline based on commercially available sandwich ELISA kits.
Materials:
-
Microplate pre-coated with anti-human L-ficolin antibody
-
Human L-ficolin standard
-
Biotinylated anti-human L-ficolin antibody
-
HRP-conjugated streptavidin
-
Assay diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standard, control, or sample to the appropriate wells.
-
Cover the plate and incubate for 2 hours at 37°C.
-
Aspirate each well and wash 3 times with Wash Buffer.
-
Add 100 µL of Biotinylated anti-human L-ficolin antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate and wash each well 3 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated streptavidin to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate and wash each well 5 times with Wash Buffer.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
Conclusion
The validation of biomarkers for Defibrotide's in vivo activity is crucial for optimizing its clinical use in treating severe SOS/VOD. The panel of biomarkers discussed—ST2, ANG-2, L-ficolin, HA, and VCAM-1—provides valuable insights into the underlying endothelial injury and the therapeutic response to Defibrotide. While direct comparative data on biomarker modulation by alternative treatments is sparse, the clinical efficacy data underscores the significant therapeutic benefit of Defibrotide in this high-risk patient population. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and validate these and novel biomarkers, ultimately contributing to improved patient outcomes in SOS/VOD.
References
- 1. scispace.com [scispace.com]
- 2. JCI Insight - Prospective assessment of risk biomarkers of sinusoidal obstruction syndrome after hematopoietic cell transplantation [insight.jci.org]
- 3. Prognostic Biomarkers for Hepatic Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome in Myeloablative Allogeneic Hematopoietic Cell Transplantation: Results from the Blood and Marrow Transplant Clinical Trials Network 1202 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers for Diagnosis and Prognosis of Sinusoidal Obstruction Syndrome after Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for hepatic sinusoidal obstruction syndrome after hematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prophylactic, preemptive, and curative treatment for sinusoidal obstruction syndrome/veno-occlusive disease in adult patients: a position statement from an international expert group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of the Profibrinolytic Profiles of Defibrotide Sodium and Low Molecular Weight Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro profibrinolytic activities of Defibrotide sodium and Low Molecular Weight Heparin (LMWH). The information presented is supported by experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these agents in modulating fibrinolysis.
Introduction
Fibrinolysis is a crucial physiological process that involves the enzymatic breakdown of fibrin (B1330869) clots, ensuring the restoration of blood flow and preventing thrombosis. Dysregulation of this pathway is implicated in various cardiovascular and hematological disorders. This compound and Low Molecular Weight Heparin (LMWH) are two pharmacological agents that, while both influencing hemostasis, exhibit distinct profiles in their interaction with the fibrinolytic system. This guide delves into their in vitro profibrinolytic effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanisms of Profibrinolytic Action
Defibrotide, a complex mixture of single-stranded polydeoxyribonucleotides, exerts a multi-faceted profibrinolytic effect. In vitro studies have demonstrated that it enhances fibrinolysis through several mechanisms:
-
Enhanced Plasmin Activity: Defibrotide has been observed to directly enhance the enzymatic activity of plasmin, further accelerating the breakdown of fibrin clots.[1][4][5][10]
In contrast, LMWH, a class of anticoagulants, primarily exerts its effect by potentiating the activity of antithrombin, which in turn inhibits coagulation factors, most notably Factor Xa.[12][14][15][16][17] Its influence on fibrinolysis is generally considered less direct than that of Defibrotide. Some studies suggest that LMWH may contribute to a profibrinolytic state by promoting the release of Tissue Factor Pathway Inhibitor (TFPI).[18][19][20]
Quantitative In Vitro Comparison
The following tables summarize the quantitative effects of Defibrotide on key fibrinolytic markers in vitro, based on available experimental data. Direct comparative in vitro studies with LMWH focusing on these specific profibrinolytic parameters are limited in the current literature.
| Cell Type | Treatment | Defibrotide Concentration (µg/mL) | Incubation Time (hours) | % Reduction in PAI-1:Ag Levels |
| HMEC-1 | LPS | 200 | 72 | 25.7% |
| HUVEC | LPS | 200 | 72 | 46% |
Data adapted from studies on human microvascular endothelial cells (HMEC-1) and human umbilical vein endothelial cells (HUVEC) stimulated with lipopolysaccharide (LPS) to induce an inflammatory state.[21]
Table 2: Effect of Defibrotide on Tissue Plasminogen Activator (t-PA) Antigen and Activity in Human Endothelial Cells (In Vitro)
| Cell Type | Parameter | Defibrotide Concentration (µg/mL) | Observation |
| Resting EC | t-PA Antigen | Not specified | Significant increment |
| HMEC-1 & HUVEC | t-PA Activity (LPS-induced decrease) | Dose-dependently | Counteracted the decrease |
EC: Endothelial Cells. Data indicates that Defibrotide not only increases the amount of t-PA but also preserves its activity in an inflammatory context.[11]
Experimental Protocols
Detailed methodologies for key in vitro experiments cited in the comparison are provided below.
Measurement of PAI-1 and t-PA Antigen Levels (ELISA)
-
Cell Culture: Human endothelial cells (e.g., HUVEC or HMEC-1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Defibrotide or LMWH, with or without a pro-inflammatory stimulus like LPS, for a specified duration (e.g., up to 72 hours).
-
Sample Collection: The conditioned media (supernatants) are collected.
-
ELISA Procedure:
-
The collected cell culture supernatants are added to the wells.
-
A detection antibody, also specific for the target antigen and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The absorbance is measured using a microplate reader, and the concentration of the antigen is determined by comparison with a standard curve.
Measurement of t-PA Activity (Chromogenic Assay)
This assay measures the functional activity of t-PA in a given sample.
-
Principle: The assay measures the ability of t-PA to convert plasminogen to plasmin. Plasmin then cleaves a chromogenic substrate, releasing a colored compound that can be quantified.
-
Procedure:
-
A sample containing t-PA (e.g., conditioned media from treated endothelial cells) is mixed with plasminogen and a plasmin-specific chromogenic substrate.
-
The reaction is incubated at 37°C.
-
The change in absorbance over time is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The t-PA activity is proportional to the rate of color development and is calculated by comparison to a standard.
-
Euglobulin Clot Lysis Time (ECLT)
The ECLT assay provides a global measure of fibrinolytic potential in plasma.
-
Principle: The euglobulin fraction of plasma, which contains key fibrinolytic components but is depleted of inhibitors, is clotted, and the time taken for the clot to lyse is measured.
-
Procedure:
-
Platelet-poor plasma is diluted and acidified (e.g., with acetic acid) to precipitate the euglobulin fraction.
-
The precipitate is isolated by centrifugation and redissolved in a buffer.
-
The euglobulin solution is clotted by the addition of thrombin.
-
The time required for the clot to completely lyse is recorded. A shorter lysis time indicates higher fibrinolytic activity.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described.
References
- 1. Euglobulin clot-lysis time. [bio-protocol.org]
- 2. labcorp.com [labcorp.com]
- 3. Euglobulin lysis times: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diapharma.com [diapharma.com]
- 6. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.unamur.be [researchportal.unamur.be]
- 10. Safety and efficacy of defibrotide for the treatment of severe hepatic veno-occlusive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Item - DEVELOPING IN-VITRO SYNTHETIC BLOOD CLOT MODELS FOR TESTING THROMBOLYTIC DRUGS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. Defibrotide enhances fibrinolysis in human endotoxemia – a randomized, double blind, crossover trial in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunological Quantitation of Rabbit Plasminogen Activator Inhibitor-1 in Biological Samples | Semantic Scholar [semanticscholar.org]
- 16. A Systematic Review and Meta-Analysis of Studies of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T-PA Assays [practical-haemostasis.com]
- 19. Plasminogen Assays [practical-haemostasis.com]
- 20. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Defibrotide Sodium: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of defibrotide sodium, ensuring the safety of personnel and adherence to regulatory standards.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these protocols is critical for laboratory safety and environmental protection.
Key Disposal Procedures
The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] While this compound is not classified as a hazardous substance in some safety data sheets, it is imperative to handle all pharmaceutical waste with care and follow established institutional and regulatory guidelines.[2]
General Handling and Disposal:
-
Single-Use Vials: Vials of this compound are intended for single-patient use and do not contain antimicrobial preservatives.[3][4]
-
Discarding Unused Portions: Any partially used vials should be discarded immediately after use.[3][4]
-
Local Regulations: All unused medicinal products and waste materials must be disposed of in accordance with local requirements.[5][6]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, self-contained breathing apparatus may be necessary.[1][2]
-
Containment: Prevent further leakage or spillage and keep the product away from drains or water courses.[1][2]
-
Cleanup: Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Decontamination: Scrub contaminated surfaces and equipment with alcohol.[2]
-
Disposal of Contaminated Materials: Dispose of all contaminated materials in accordance with local, state, and federal regulations for pharmaceutical waste.[1][2]
Quantitative Data Summary
| Aspect | Specification | Source |
| Vial Usage | Single-patient use only | [3][4] |
| Preservatives | Vials contain no antimicrobial preservatives | [3][4] |
| Storage of Diluted Solution | Use within 4 hours at room temperature or within 24 hours if refrigerated | [4][7] |
| Disposal of Partially Used Vials | Must be discarded | [3][4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
This compound Disposal Workflow
*Note: While some Safety Data Sheets (SDS) classify this compound as non-hazardous, it is best practice to handle it as pharmaceutical waste and verify its classification against local and institutional guidelines, as regulations can vary.[2][8][9] Do not dispose of pharmaceutical waste in regular trash or down the drain.[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. drugs.com [drugs.com]
- 8. usbioclean.com [usbioclean.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Defibrotide Sodium
Essential safety protocols and logistical plans are critical for laboratory professionals engaged in research and development involving Defibrotide sodium. This guide provides detailed, step-by-step procedures for the safe handling, personal protective equipment (PPE) selection, spill containment, and disposal of this compound, ensuring the well-being of researchers and the integrity of the laboratory environment. While not classified as a cytotoxic agent by the National Institute for Occupational Safety and Health (NIOSH), this compound is considered a hazardous drug, necessitating stringent adherence to safety protocols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The appropriate selection and use of PPE are paramount to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Recommended Personal Protective Equipment |
| Routine Handling (Preparation & Administration) | Gloves: Double gloving with chemotherapy-rated gloves is recommended. Gown: A disposable, lint-free gown with a solid front, back closure, long sleeves, and tight-fitting cuffs. Eye Protection: Safety glasses with side shields or goggles. Respiratory Protection: Generally not required when handled in a properly functioning biological safety cabinet (BSC). In the absence of a BSC, a suitable respirator should be used. |
| Spill Cleanup | Gloves: Double gloving with chemotherapy-rated gloves. Gown: A disposable, fluid-resistant gown. Eye Protection: A full-face shield or safety goggles. Respiratory Protection: A suitable respirator (e.g., N95 or higher) is required. Other: Shoe covers. |
| Waste Disposal | Gloves: Single pair of chemotherapy-rated gloves. Gown: A disposable gown. Eye Protection: Safety glasses with side shields. |
Operational Plans: From Preparation to Disposal
A clear and concise operational plan is essential for the safe management of this compound in a laboratory setting.
Preparation and Handling Workflow
The following diagram illustrates the logical workflow for the preparation and handling of this compound, emphasizing safety at each step.
Workflow for handling this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to contain the contamination and protect personnel.
1. Immediate Actions:
- Alert others in the vicinity.
- Evacuate the immediate area if the spill is large or involves aerosols.
- Post a warning sign to prevent entry.
2. Don Appropriate PPE:
- Refer to the PPE table for spill cleanup.
3. Contain the Spill:
- For liquid spills, use absorbent pads from a hazardous drug spill kit to cover the spill.
- For powder spills, gently cover with damp absorbent pads to avoid generating dust.
4. Clean the Spill:
- Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs or a scoop and place them into a designated hazardous waste container.
- Clean the spill area with a detergent solution, followed by a disinfectant, and then rinse with water.
5. Doff PPE and Dispose of Waste:
- Remove PPE in a manner that avoids self-contamination.
- Place all used PPE and cleaning materials into the hazardous waste container.
Contents of a Hazardous Drug Spill Kit:
| Item | Quantity |
| Absorbent, plastic-backed sheets or pads | Sufficient to absorb spill volume |
| Chemotherapy-rated gloves | 2 pairs |
| Disposable gown | 1 |
| Shoe covers | 1 pair |
| Face shield or goggles | 1 |
| N95 respirator | 1 |
| Scoop and scraper | 1 set |
| Hazardous waste disposal bags | 2 |
| "Caution: Hazardous Drug Spill" sign | 1 |
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step in the handling process. All waste must be disposed of in accordance with federal, state, and local regulations.
Waste Segregation and Disposal Pathway
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
